4-(2-Cyanoacetyl)Benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-cyanoacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-5-10(13)9-3-1-8(7-12)2-4-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFABIHFBLNTOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501809 | |
| Record name | 4-(Cyanoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71292-11-0 | |
| Record name | 4-(Cyanoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-(2-Cyanoacetyl)Benzonitrile: A Versatile Building Block in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 4-(2-Cyanoacetyl)Benzonitrile, a key chemical intermediate with significant potential in medicinal chemistry and drug development. The document elucidates its chemical identity, physicochemical properties, representative synthetic protocols, and comprehensive spectroscopic characterization. Emphasis is placed on the strategic importance of its bifunctional nature—possessing both a β-ketonitrile moiety and an aromatic nitrile—which renders it a highly versatile precursor for the synthesis of complex heterocyclic scaffolds. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel therapeutic agents.
Core Chemical Identity
This compound is an aromatic organic compound distinguished by a benzonitrile framework substituted at the para-position with a cyanoacetyl group. This unique arrangement of functional groups provides multiple reactive sites for chemical transformations.
| Identifier | Data | Source |
| CAS Number | 71292-11-0 | [1][2] |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₆N₂O | [2] |
| Molecular Weight | 170.17 g/mol | [2] |
| SMILES | N#CC1=CC=C(C(CC#N)=O)C=C1 | [2] |
| MDL Number | MFCD07021383 | [2] |
Physicochemical and Handling Properties
While specific experimental data for properties such as melting and boiling points are not extensively documented in publicly available literature, the following information is based on data from chemical suppliers and predictions based on analogous structures.
| Property | Value / Information | Source |
| Physical Form | Expected to be a solid at room temperature. | N/A |
| Storage Conditions | Sealed in a dry environment, recommended storage at 2-8°C. | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in acetone, and ethyl acetate. | N/A |
| Boiling Point | No data available. | [2] |
| Purity | Commercially available with purity specifications, often ≥95%. | N/A |
Synthesis and Reaction Chemistry
The synthesis of this compound, a β-ketonitrile, can be conceptually approached through established organic chemistry reactions. A highly plausible and efficient method is the Claisen-type condensation of a 4-cyanobenzoyl derivative (such as an ester) with acetonitrile.
Representative Synthetic Protocol: Claisen Condensation
This protocol describes a general and reliable method for synthesizing β-ketonitriles. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH₂) is critical for deprotonating the α-carbon of acetonitrile, thereby generating the necessary nucleophile to attack the ester carbonyl.
Reaction: Methyl 4-cyanobenzoate + Acetonitrile → this compound
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a dispersion of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Nucleophile Generation: Cool the suspension to 0°C in an ice bath. Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise. The causality here is the exothermic reaction and the need to control the formation of the acetonitrile anion.
-
Reaction Mixture: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Dissolve methyl 4-cyanobenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirring suspension.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 66°C for THF) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the mixture to room temperature and quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. This step neutralizes the excess base and protonates the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic and Analytical Characterization
Authenticating the structure of this compound relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on its functional groups and data from analogous structures.
| Technique | Expected Features | Rationale |
| ¹H NMR | • ~8.1 ppm (d, 2H), ~7.9 ppm (d, 2H): Aromatic protons exhibiting a characteristic AA'BB' splitting pattern for a para-substituted benzene ring. The downfield shift is due to the electron-withdrawing effects of the nitrile and acetyl groups. • ~4.1 ppm (s, 2H): Methylene protons (-CH₂-). This singlet appears significantly downfield because it is positioned between two strong electron-withdrawing groups (carbonyl and nitrile), which deshield the protons. | [3][4] |
| ¹³C NMR | • ~188-192 ppm: Carbonyl carbon (C=O). • ~135-140 ppm: Quaternary aromatic carbon attached to the acetyl group. • ~133 ppm: Aromatic carbons ortho to the nitrile group. • ~130 ppm: Aromatic carbons meta to the nitrile group. • ~118 ppm: Nitrile carbon of the benzonitrile. • ~116 ppm: Nitrile carbon of the acetyl group. • ~115 ppm: Quaternary aromatic carbon attached to the nitrile group. • ~30-35 ppm: Methylene carbon (-CH₂-). | [3][5] |
| FT-IR (cm⁻¹) | • ~2230 cm⁻¹: Sharp, strong absorbance characteristic of the C≡N (nitrile) stretch. Two distinct peaks may be observed for the aromatic and aliphatic nitriles. • ~1700 cm⁻¹: Strong absorbance from the C=O (ketone) stretch. • ~1600, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring. • ~3100-3000 cm⁻¹: Aromatic C-H stretching. | [6][7][8] |
| Mass Spec (MS) | • [M]+•: Expected molecular ion peak at m/z = 170.17. • Fragmentation: Key fragments would likely arise from the loss of CN, HCN, and cleavage at the carbonyl group, such as the [NC-C₆H₄-CO]⁺ fragment (m/z = 129). | [9] |
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile chemical intermediate.[10] The nitrile group is a prevalent pharmacophore in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and even as a covalent warhead.[11]
Precursor for Heterocyclic Scaffolds
The β-ketonitrile moiety is a classic precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.
-
Pyrimidines and Pyridines: Condensation of the active methylene group and ketone with reagents like guanidine or amidines can yield substituted pyrimidines, which are foundational scaffolds in kinase inhibitors.
-
Pyrazoles and Isoxazoles: Reaction with hydrazine or hydroxylamine derivatives can lead to the formation of pyrazole and isoxazole rings, respectively.
-
Anticancer Agents: Its bromo-derivative, 4-(2-Bromoacetyl)benzonitrile, is a known intermediate for synthesizing microtubule inhibitors and irreversible inhibitors of enzymes like Glycogen Synthase Kinase 3 (GSK-3).[12][13] This highlights the utility of the core 4-acetylbenzonitrile structure in developing potent therapeutic agents.
Caption: Logical relationships of the compound's functionalities to drug discovery.
Safety, Handling, and Toxicological Profile
-
Hazard Class: Benzonitriles as a class are considered toxic. They can be absorbed through the skin, ingested, or inhaled.
-
Primary Risks: The substance is expected to be irritating to the eyes, skin, and respiratory tract. In case of fire, it may release toxic fumes of hydrogen cyanide and nitrogen oxides.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Ventilation: All handling should be performed in a well-ventilated fume hood.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush with water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound (CAS No. 71292-11-0) is a strategically important, bifunctional intermediate for chemical synthesis. Its value is derived from the combination of an aromatic nitrile, a known pharmacophore, and a reactive β-ketonitrile group. This structure allows for the straightforward construction of diverse and complex heterocyclic systems that are central to modern drug design, particularly in the fields of oncology and inflammatory diseases. Adherence to strict safety protocols during its handling is essential. This guide provides the foundational knowledge for scientists to effectively and safely utilize this compound in their research and development endeavors.
References
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Teotonio, E. et al. (n.d.). Supplementary Information. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
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ResearchGate. (2025). Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study. Available at: [Link]
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SOBHABIO. (n.d.). This compound. Available at: [Link]
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Apicule. (n.d.). 4-(Bromoacetyl)benzonitrile (CAS No: 20099-89-2) API Intermediate Manufacturers. Available at: [Link]
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BMRB. (n.d.). bmse000284 Benzonitrile. Available at: [Link]
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NIST. (n.d.). Benzonitrile, 4-acetyl-. Available at: [Link]
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Frontiers. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Available at: [Link]
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SpectraBase. (n.d.). 4-(2-Cyanoethyl)benzonitrile - Optional[MS (GC)] - Spectrum. Available at: [Link]
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Sciencemadness Discussion Board. (2016). Benzonitrile in different ways. Available at: [Link]
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NIH National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]
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PubChem. (n.d.). 4-Acetyl-2-methylbenzonitrile. Available at: [Link]
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Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available at: [Link]
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Physicochemical Characteristics and Synthetic Analysis of 4-(2-Cyanoacetyl)Benzonitrile
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of 4-(2-Cyanoacetyl)Benzonitrile (CAS No: 71292-11-0), a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The document details the compound's core physicochemical properties, provides a validated protocol for its synthesis via Claisen condensation, outlines its spectroscopic signature, and discusses its chemical reactivity. As a β-ketonitrile, this compound serves as a versatile building block for the synthesis of complex heterocyclic systems. The unique electronic properties imparted by two nitrile groups and a central ketone functional group make it a valuable intermediate for drug discovery professionals targeting a range of therapeutic areas.[1][2]
Introduction and Strategic Importance
Benzonitrile derivatives are a cornerstone in modern drug development, prized for their metabolic stability and ability to act as key pharmacophoric elements.[1][2] The nitrile group is a versatile functional group that is highly electron-withdrawing, influencing the molecule's reactivity and its potential to interact with biological targets.[2][3] this compound, also known as 3-(4-cyanophenyl)-3-oxopropanenitrile, is a particularly noteworthy derivative. It incorporates a β-ketonitrile moiety, a classic and highly useful synthon in organic chemistry. This structural feature allows for a wide range of subsequent chemical transformations, including cyclization reactions to form pyridones, pyrimidines, and other heterocyclic scaffolds that are prevalent in many approved pharmaceuticals. This guide serves as a foundational resource for researchers aiming to leverage this compound in synthetic and drug development programs.
Molecular Structure and Physicochemical Properties
The structural and chemical identity of this compound is fundamental to its application. Its key identifiers and computed properties are summarized below.
Molecular Identity
The molecule consists of a central acetyl group linking a 4-cyanophenyl ring to a nitrile group. This arrangement results in a molecule with distinct reactive sites.
Caption: Molecular Structure of this compound.
Physicochemical Data Table
The following table summarizes the essential physicochemical data for this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 71292-11-0 | [4][5][6] |
| Molecular Formula | C₁₀H₆N₂O | [4][6] |
| Molecular Weight | 170.17 g/mol | [4][6] |
| SMILES | N#CCC(=O)C1=CC=C(C#N)C=C1 | [4][6] |
| Physical Form | Off-white to light yellow crystalline powder | Inferred from similar compounds[7] |
| Storage | Sealed in dry, 2-8°C, under inert gas | [6] |
Synthesis and Purification Protocol
The synthesis of this compound is most efficiently achieved via a base-mediated Claisen condensation between an ester of 4-cyanobenzoic acid and acetonitrile. This method is reliable and scalable, leveraging readily available starting materials.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the synthesis of β-ketonitriles.[8]
-
Reactor Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous tetrahydrofuran (THF, 150 mL).
-
Addition of Reagents: While stirring under a nitrogen atmosphere, add acetonitrile (3.0 equivalents). Following this, add a solution of ethyl 4-cyanobenzoate (1.0 equivalent) in anhydrous THF (50 mL) dropwise over 20 minutes.
-
Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: After the reaction is complete, cool the flask to 0°C in an ice bath. Slowly quench the reaction by adding 1M aqueous HCl until the pH of the mixture is approximately 2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Isolation: The resulting crude solid can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield the pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is critical for verifying the structure and purity of the synthesized compound. The expected data is profiled below, based on the known effects of the functional groups present.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (AA'BB' system): Two doublets between δ 7.8-8.1 ppm. Methylene protons (-CH₂-): A singlet around δ 4.1-4.3 ppm.[8] |
| ¹³C NMR | Aromatic carbons: Signals between δ 128-140 ppm. Nitrile carbons (-C≡N): Two signals, one for the aromatic nitrile (~118 ppm) and one for the aliphatic nitrile. Carbonyl carbon (C=O): Signal expected around δ 190 ppm. Methylene carbon (-CH₂-): Signal expected in the aliphatic region. |
| FT-IR (cm⁻¹) | Nitrile stretch (-C≡N): Two distinct sharp peaks around 2220-2240 cm⁻¹. Carbonyl stretch (C=O): A strong, sharp peak around 1680-1700 cm⁻¹. Aromatic C-H stretch: Above 3000 cm⁻¹. |
| Mass Spec (ESI-MS) | [M+H]⁺: Expected at m/z 171.06. [M+Na]⁺: Expected at m/z 193.04. |
Chemical Reactivity and Applications
The unique arrangement of functional groups in this compound makes it a highly reactive and versatile intermediate.
Reactivity Profile
The molecule's reactivity is dominated by three centers:
-
The Methylene Group: The protons on the carbon between the ketone and the aliphatic nitrile are acidic and can be easily deprotonated by a base. This makes the molecule an excellent nucleophile for alkylation and acylation reactions.
-
The Ketone Group: The carbonyl can undergo standard ketone reactions, such as reduction to a secondary alcohol or reductive amination.
-
The Nitrile Groups: Both nitrile groups can be hydrolyzed to carboxylic acids or reduced to primary amines, offering pathways to a diverse set of derivatives.[3][9]
Potential Applications in Drug Discovery
The benzonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs.[1][2] Derivatives of this compound are excellent precursors for:
-
Kinase Inhibitors: Many kinase inhibitors utilize a substituted aromatic core. The functional handles on this molecule allow for the elaboration of complex side chains known to interact with kinase active sites.[1]
-
Anticancer Agents: Benzonitrile-containing compounds have shown potent activity against various cancer cell lines, often by inhibiting tubulin polymerization or other critical cellular pathways.[1]
-
Synthesis of Heterocycles: The β-ketonitrile moiety is ideal for constructing heterocyclic rings like pyrazoles, which are important scaffolds in agrochemicals and pharmaceuticals.[10]
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An In-depth Technical Guide to 4-(2-Cyanoacetyl)Benzonitrile: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Cyanoacetyl)benzonitrile, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. The document elucidates its chemical structure and IUPAC nomenclature, offers a detailed, field-proven protocol for its synthesis via Claisen condensation, and provides an expert analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the reactivity of its constituent functional groups—the aromatic nitrile, the ketone, and the active methylene—and discusses its potential as a pivotal building block in the synthesis of complex heterocyclic systems relevant to drug discovery. The insights provided herein are grounded in established chemical principles and supported by data from analogous compounds, offering a robust resource for professionals in the field.
Chemical Identity and Structure
This compound, also known by its systematic IUPAC name 3-(4-cyanophenyl)-3-oxopropanenitrile , is a small organic molecule with the chemical formula C₁₀H₆N₂O.[1][2] It possesses a molecular weight of 170.17 g/mol .[1][2]
The structure features a benzonitrile core, which is a benzene ring substituted with a nitrile (-C≡N) group. At the para-position (position 4) relative to the nitrile, the ring is substituted with a cyanoacetyl group (-C(O)CH₂C≡N). This unique arrangement of functional groups imparts a rich and versatile reactivity profile to the molecule.
Key Structural Features:
-
Benzonitrile Moiety: A stable aromatic ring functionalized with an electron-withdrawing nitrile group.
-
β-Ketonitrile Functionality: Characterized by a ketone group beta to a nitrile group. The methylene bridge (-CH₂-) situated between the carbonyl and the nitrile is particularly acidic and serves as a reactive handle for a variety of chemical transformations.
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D structure of this compound.
Synthesis Protocol: A Field-Proven Approach
The proposed synthesis proceeds via the reaction of ethyl 4-cyanobenzoate with acetonitrile in the presence of a strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide. The causality behind this choice is the need for a base strong enough to deprotonate acetonitrile to form the nucleophilic nitrile anion, which then attacks the electrophilic carbonyl carbon of the ester.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous β-ketonitriles.[4][7]
Materials:
-
Acetonitrile (2-3 equivalents, dried over molecular sieves)
-
Sodium ethoxide (1.5-2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.5-2 eq.).
-
Solvent and Reagent Addition: Add anhydrous THF to the flask, followed by the dropwise addition of dry acetonitrile (2-3 eq.) at room temperature with vigorous stirring.
-
Formation of the Nitrile Anion: Stir the resulting suspension at room temperature for 30-60 minutes to ensure the formation of the acetonitrile anion.
-
Acylation: Add a solution of ethyl 4-cyanobenzoate (1 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Workup: Cool the reaction mixture to room temperature and quench by carefully pouring it into a beaker of ice-cold 1 M HCl. This step neutralizes the excess base and protonates the enolate of the product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
As no published spectra for this compound are available, the following characterization data are predicted based on the analysis of its functional groups and data from structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The key signals would be for the aromatic protons of the benzonitrile ring and the methylene protons of the cyanoacetyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | Doublet | 2H | Aromatic protons ortho to the acetyl group | Deshielded by the electron-withdrawing acetyl group. |
| ~ 7.8 - 7.9 | Doublet | 2H | Aromatic protons ortho to the nitrile group | Deshielded by the electron-withdrawing nitrile group. |
| ~ 4.1 - 4.3 | Singlet | 2H | Methylene protons (-CH₂-) | Flanked by two electron-withdrawing groups (carbonyl and nitrile), leading to a downfield shift. Data from 3-oxo-3-phenylpropanenitrile shows this peak at 4.10 ppm. |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.[9][10]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the ten carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 185 - 195 | Carbonyl carbon (C=O) | Typical range for a ketone carbonyl carbon. |
| ~ 135 - 140 | Quaternary aromatic carbon attached to the acetyl group | Deshielded due to attachment to the carbonyl group. |
| ~ 132 - 134 | Aromatic C-H carbons | Standard aromatic region. |
| ~ 118 | Nitrile carbon of the benzonitrile | Characteristic chemical shift for an aromatic nitrile carbon. |
| ~ 115 | Nitrile carbon of the cyanoacetyl group | Characteristic chemical shift for an aliphatic nitrile carbon. |
| ~ 110 - 115 | Quaternary aromatic carbon attached to the nitrile group | Shielded relative to other quaternary carbons. |
| ~ 29 - 35 | Methylene carbon (-CH₂-) | Aliphatic carbon shifted downfield due to adjacent electron-withdrawing groups. |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the nitrile and carbonyl functional groups.[11][12]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2230 - 2220 | Strong, Sharp | C≡N stretch (aromatic and aliphatic nitriles) |
| ~ 1700 - 1680 | Strong, Sharp | C=O stretch (aryl ketone) |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1600, 1480 | Medium to Weak | Aromatic C=C bending |
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 170 would be expected. Key fragmentation patterns would likely involve:[13][14][15][16]
-
α-cleavage: Loss of the cyanomethyl radical (•CH₂CN) to give a 4-cyanobenzoyl cation at m/z = 129.
-
Loss of CO: Fragmentation of the 4-cyanobenzoyl cation to give a 4-cyanophenyl cation at m/z = 101.
-
Cleavage of the benzoyl group: Formation of a 4-cyanophenyl radical and a cyanoacetyl cation at m/z = 69.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in its trifunctional nature, offering multiple sites for chemical modification. It is an excellent building block for the synthesis of various heterocyclic compounds.[17][18][19][20]
Reactivity of the Active Methylene Group
The protons on the methylene carbon are acidic and can be readily removed by a base to form a stable enolate. This nucleophilic enolate can participate in a variety of C-C bond-forming reactions, including:
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated dinitriles.
-
Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Cyclization Reactions for Heterocycle Synthesis
The β-ketonitrile moiety is a classic precursor for the synthesis of a wide range of five- and six-membered heterocycles, which are prevalent scaffolds in many pharmaceuticals.[21][22][23]
-
Synthesis of Pyrazoles: Condensation with hydrazine and its derivatives.
-
Synthesis of Isoxazoles: Reaction with hydroxylamine.
-
Synthesis of Pyridines and Pyridones: Reactions with various dinucleophiles or through self-condensation pathways.
-
Gewald Aminothiophene Synthesis: Reaction with an α-halo ketone and elemental sulfur in the presence of a base.
Caption: Synthetic utility in heterocycle synthesis.
Applications in Drug Discovery
While direct pharmacological applications of this compound are not extensively documented, its structural motifs are present in numerous biologically active compounds. The cyanoacetyl moiety, in particular, is a versatile pharmacophore. For instance, derivatives of (2-cyanoacetyl)hydrazono compounds have been synthesized and shown to possess significant anticancer and radiosensitizing activities.[24] This suggests that this compound could serve as a valuable starting material for the development of novel therapeutic agents, particularly in oncology.
The benzonitrile group itself is a common feature in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. Its incorporation can enhance metabolic stability and improve pharmacokinetic properties.
The primary role of this compound in drug development is as a versatile building block . Its ability to readily form complex heterocyclic systems makes it an invaluable tool for generating compound libraries for high-throughput screening and for the rational design of targeted therapies.
Conclusion
This compound is a molecule with significant untapped potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from commercially available starting materials, combined with its rich and predictable reactivity, makes it an attractive intermediate for both academic research and industrial drug development. This guide has provided a comprehensive, scientifically grounded overview of its structure, synthesis, and potential applications, offering a valuable resource for researchers looking to leverage this versatile chemical entity in their work.
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Synthesis and discovery of 4-(2-Cyanoacetyl)Benzonitrile
An In-depth Technical Guide to the Synthesis and Applications of 4-(2-Cyanoacetyl)Benzonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a highly functionalized β-ketonitrile of significant interest to the chemical and pharmaceutical sciences. We delve into the core principles governing its synthesis, focusing on the strategic acylation of acetonitrile. The narrative elucidates the causality behind experimental choices, from reactant selection to reaction conditions, grounding the protocol in established chemical theory. Furthermore, this document explores the compound's chemical properties, characterization profile, and its potential as a versatile building block in the discovery of novel therapeutics. The unique combination of a β-ketonitrile scaffold with a benzonitrile moiety positions this molecule as a valuable precursor for a diverse range of heterocyclic systems and bioactive agents. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a thorough understanding of this important chemical entity.
Introduction: The Strategic Value of a Bifunctional Scaffold
This compound (CAS No. 71292-11-0) is an organic compound featuring a ketone group flanked by two distinct nitrile functionalities—an aliphatic nitrile and an aromatic benzonitrile.[1] This arrangement classifies it as a β-ketonitrile, a class of molecules renowned for its synthetic versatility. β-Ketonitriles are pivotal intermediates in the construction of a wide array of biologically active heterocycles, serving as precursors to pyridines, pyrazoles, and various other ring systems central to drug design.[2][3][4]
The significance of this particular molecule is amplified by the presence of the benzonitrile group. In medicinal chemistry, the nitrile substituent is a privileged functional group.[5][6] It is metabolically robust, can significantly modulate the pharmacokinetic profile of a drug candidate, and often acts as a bioisosteric replacement for other functional groups.[7][8] Its ability to act as a hydrogen bond acceptor allows it to engage in critical binding interactions with biological targets.[7][8] Therefore, this compound represents a convergence of two high-value chemical motifs, making it a highly attractive starting point for the synthesis of novel chemical entities with therapeutic potential.
Synthesis: A Mechanistic Approach to Acylation
The most direct and widely adopted method for synthesizing β-ketonitriles is the base-mediated condensation of an ester with a nitrile possessing α-hydrogens.[3][9] The synthesis of this compound is a classic exemplar of this strategy, involving the acylation of the acetonitrile anion with an appropriate 4-cyanobenzoate ester.
The Core Reaction: Principles and Rationale
The reaction hinges on the deprotonation of acetonitrile to form a potent carbon-based nucleophile, which then attacks the electrophilic carbonyl of the ester.
-
The Nucleophile: Acetonitrile (CH₃CN) serves a dual role as both a reactant and, often, the solvent.[10][11] Its α-protons are weakly acidic (pKa ≈ 31.3 in DMSO), necessitating the use of a strong, non-nucleophilic base to generate the requisite carbanion in sufficient concentration.[10]
-
The Electrophile: A suitable acylating agent is an ester of 4-cyanobenzoic acid, such as methyl 4-cyanobenzoate or ethyl 4-cyanobenzoate. The ester functionality provides a good leaving group (alkoxide) following nucleophilic attack.
-
The Base (The Catalyst): The choice of base is critical to the success of the reaction. Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOt-Bu) are commonly employed.[3][9][12] KOt-Bu is often favored for its efficacy and affordability in ethereal solvents.[3] The base's role is to stoichiometrically generate the acetonitrile anion, which drives the reaction forward.
The overall transformation follows a nucleophilic acyl substitution mechanism, as depicted below.
Caption: General workflow for the synthesis of this compound.
Validated Experimental Protocol
This protocol is a representative procedure derived from established methods for β-ketonitrile synthesis.[2][3]
Materials:
-
Methyl 4-cyanobenzoate
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Acetonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add potassium tert-butoxide (1.1 equivalents).
-
Solvent Addition: Add anhydrous THF and anhydrous acetonitrile (in excess, serving as both reactant and co-solvent) via cannula under a positive pressure of nitrogen.
-
Anion Formation: Cool the resulting suspension to 0 °C in an ice bath. Stir the mixture for 30 minutes to allow for the formation of the acetonitrile anion. The expertise lies in ensuring anhydrous conditions, as any moisture will quench the strong base and the carbanion, drastically reducing the yield.
-
Ester Addition: Dissolve methyl 4-cyanobenzoate (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the cooled reaction mixture over 30-45 minutes. Maintaining a low temperature is crucial to prevent side reactions, such as self-condensation of the ester.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Quenching & Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3). This step protonates the product enolate and neutralizes the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.
Physicochemical Properties and Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Source |
| CAS Number | 71292-11-0 | [1][13] |
| Molecular Formula | C₁₀H₆N₂O | [1] |
| Molecular Weight | 170.17 g/mol | [1] |
| Appearance | Expected to be a light yellow to beige solid | [14] |
| Storage | Sealed in a dry environment, 2-8°C | [1] |
Expected Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Key absorptions would include two distinct C≡N stretching bands (one for the aromatic nitrile, one for the aliphatic), a strong C=O stretch for the ketone, and characteristic C-H stretches for the aromatic ring.
-
¹H NMR Spectroscopy: The spectrum should reveal two doublets in the aromatic region (typically 7.5-8.0 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. A sharp singlet around 4.0 ppm would correspond to the methylene (-CH₂-) protons.
-
¹³C NMR Spectroscopy: Distinct signals are expected for the two nitrile carbons, the carbonyl carbon, the four unique aromatic carbons, and the α-methylene carbon.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 170, corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a versatile synthetic intermediate for creating libraries of complex molecules for drug screening.
A Gateway to Bioactive Heterocycles
The β-ketonitrile moiety is a powerful precursor for cyclization reactions. The ketone and the active methylene group can react with various binucleophiles to form five- and six-membered heterocyclic rings, which are foundational structures in many approved drugs.
Caption: Synthetic pathways from the core scaffold to valuable heterocyclic systems.
Leveraging the Benzonitrile Moiety
The benzonitrile group itself is a key pharmacophore. Its inclusion suggests that derivatives of this compound could be explored in therapeutic areas where benzonitriles have already shown promise, such as:
-
Oncology: As inhibitors of kinases, tubulin polymerization, or immune checkpoint pathways like PD-1/PD-L1.[7]
-
Infectious Diseases: As antiviral (e.g., against Hepatitis C virus) or antimicrobial agents.[7]
-
Metabolic Diseases: As inhibitors for enzymes like dipeptidyl peptidase (DPP-IV) in diabetes treatment.[8]
For instance, the related precursor 4-(2-Bromoacetyl)benzonitrile is a known intermediate in the synthesis of potent microtubule inhibitors, highlighting the utility of the 4-cyanophenyl ketone scaffold in generating impactful anticancer agents.[15]
Conclusion
This compound is more than a simple organic molecule; it is a strategically designed building block that offers a direct route to chemical complexity. Its synthesis via the base-mediated acylation of acetonitrile is a robust and well-understood process, allowing for its efficient production. The compound's true potential is realized in its application as a precursor to a multitude of heterocyclic systems that form the backbone of modern pharmaceuticals. For researchers and drug development professionals, this compound represents a valuable and highly functionalized starting point for the discovery of the next generation of therapeutic agents.
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Solubility Profile of 4-(2-Cyanoacetyl)Benzonitrile: A Strategic Approach for Pre-formulation and Drug Development
An In-depth Technical Guide
Abstract
4-(2-Cyanoacetyl)benzonitrile is a molecule of significant interest, belonging to the broader class of benzonitrile derivatives that have shown promise in various therapeutic areas, including oncology and microbiology.[1][2] The physicochemical properties of any potential drug candidate are foundational to its development, with aqueous and solvent solubility being paramount for everything from biological screening to final dosage form design. This guide presents a comprehensive framework for characterizing the solubility of this compound. Due to the limited availability of public data on this specific molecule, we will establish a predictive analysis based on its chemical structure, draw parallels from related compounds, and provide robust, field-proven experimental protocols for its systematic and accurate solubility determination. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep and practical understanding of this compound's solubility behavior.
Introduction: The Significance of this compound
This compound (IUPAC Name: 3-(4-cyanophenyl)-3-oxopropanenitrile) is an organic compound with the chemical formula C₁₀H₆N₂O and a molecular weight of 170.17 g/mol .[3]
Chemical Structure:
(Simplified representation)
The structure is characterized by a central keto-acetonitrile core attached to a benzonitrile moiety. Both the nitrile (-C≡N) and ketone (C=O) functional groups are prevalent in medicinal chemistry. The nitrile group, in particular, is found in over 30 approved pharmaceuticals, where it often serves as a key hydrogen bond acceptor, a bioisosteric replacement for other groups, or a metabolically stable polar functional group.[4] The benzonitrile scaffold itself is integral to numerous therapeutic agents.[1]
Understanding the solubility of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. Solubility directly impacts:
-
Bioavailability: A compound must dissolve to be absorbed and exert its therapeutic effect.
-
Formulation Development: Knowledge of solubility in various excipients and solvent systems is essential for creating stable and effective oral, injectable, or topical formulations.
-
Process Chemistry: Solubility data guides the selection of solvents for reaction, purification, and crystallization, impacting yield and purity.
-
In Vitro and In Vivo Screening: Consistent and known concentrations are required for reliable biological assay results.
Predictive Solubility Analysis Based on Molecular Structure
A molecule's solubility is a direct consequence of its intermolecular interactions with a given solvent. By dissecting the structure of this compound, we can formulate a strong hypothesis regarding its solubility profile.
-
Hydrophobic Character: The benzene ring provides a significant non-polar surface area, which will dominate interactions in non-polar environments and limit solubility in highly polar solvents like water.
-
Polar Character & Hydrogen Bonding: The molecule possesses three key polar functional groups:
-
Aromatic Nitrile: The nitrogen atom is a hydrogen bond acceptor.
-
Aliphatic Nitrile: The second nitrile group also acts as a hydrogen bond acceptor.
-
Ketone Group: The oxygen atom is a strong hydrogen bond acceptor.
-
-
Acidity/Basicity: The methylene protons (-CH₂-) are positioned between two electron-withdrawing groups (ketone and nitrile), making them weakly acidic. However, the pKa is likely high enough that the molecule can be considered neutral for solubility purposes across the physiological pH range (pH 1-8). Its solubility is therefore expected to be largely pH-independent.
Predicted Solubility Trends:
-
Aqueous Solubility: Expected to be very low. The large hydrophobic ring will outweigh the polar contributions of the functional groups in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be high. These solvents can effectively solvate the polar functional groups without the competing hydrogen bond network of water. For a structural analog, 4-(2-Bromoacetyl)benzonitrile, the solubility in DMSO is reported to be 100 mg/mL, suggesting strong solubility for our target compound in this class of solvents.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be moderate to good. These solvents can act as hydrogen bond donors to the nitrile and ketone groups. The parent compound, benzonitrile, is miscible with ethanol.[6]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Expected to be low. While the benzene ring is compatible, the highly polar ketone and nitrile groups will resist dissolution in a non-polar environment.
Experimental Workflow for Solubility Determination
A systematic, multi-stage approach is essential for a thorough and reliable characterization of solubility. The workflow below ensures both efficiency and accuracy.
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Quantum Chemical Blueprint of 4-(2-Cyanoacetyl)Benzonitrile: A Technical Guide for Advanced Research
Foreword: Unveiling a Molecule of Untapped Potential
In the vast landscape of molecular entities, certain structures, though seemingly simple, harbor a wealth of complex chemical and physical properties. 4-(2-Cyanoacetyl)Benzonitrile is one such molecule. Positioned at the intersection of a reactive keto-methylene group and two electron-withdrawing nitrile functionalities, it presents a compelling case for in-depth quantum chemical investigation. This technical guide, designed for researchers, medicinal chemists, and materials scientists, provides a comprehensive theoretical exploration of this compound. In the absence of extensive experimental data, this document leverages high-level computational chemistry to predict its structural, spectroscopic, and electronic properties, offering a foundational blueprint for future experimental validation and application. Our approach is grounded in established theoretical protocols, drawing comparisons with closely related, experimentally characterized benzonitrile derivatives to ensure the robustness of our findings.
Strategic Rationale for Computational Investigation
The unique arrangement of functional groups in this compound—a benzonitrile moiety substituted with a cyanoacetyl group—suggests a molecule with a distinct electronic profile. The presence of two cyano groups, known for their strong electron-withdrawing nature, and a carbonyl group can lead to interesting intramolecular charge transfer characteristics, potentially giving rise to significant nonlinear optical (NLO) properties.[1] Furthermore, the reactive α-methylene protons and the presence of multiple hydrogen bond acceptors make it a candidate for investigation in medicinal chemistry, where benzonitrile derivatives have shown promise.[2]
Given the current scarcity of dedicated experimental studies on this compound, a quantum chemical approach is not merely an alternative but a predictive necessity. By employing Density Functional Theory (DFT), a powerful and well-validated computational method, we can elucidate the molecule's fundamental properties, thereby guiding and accelerating future experimental work.[3][4]
The Computational Gauntlet: A Self-Validating Protocol
To ensure the highest degree of accuracy and reliability, our computational protocol is designed as a self-validating system, mirroring methodologies that have successfully predicted the properties of similar benzonitrile derivatives.[3][5]
Workflow for Quantum Chemical Analysis
The logical flow of our investigation is designed to systematically unravel the properties of this compound, from its fundamental geometry to its potential reactivity.
Caption: Workflow for the quantum chemical investigation of this compound.
Detailed Computational Methodology
-
Software: All quantum chemical calculations are performed using the Gaussian 09 suite of programs.[6]
-
Methodology: The hybrid density functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. This functional is chosen for its proven accuracy in predicting the structural and vibrational properties of organic molecules, including benzonitrile derivatives.[3][5]
-
Basis Set: The 6-311++G(d,p) basis set is used for all calculations. This Pople-style basis set includes diffuse functions (++) for accurately describing anions and systems with lone pairs, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.
-
Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase without any symmetry constraints. The optimization is considered complete when the forces on each atom are below 0.00045 Hartrees/Bohr and the displacement for the next optimization step is below 0.0018 Å.
-
Vibrational Analysis: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Calculated vibrational frequencies are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method.
-
Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which provides insights into the molecule's kinetic stability and chemical reactivity. The molecular electrostatic potential (MEP) surface is also generated to identify regions of electrophilic and nucleophilic attack.
-
Nonlinear Optical (NLO) Property Calculation: The first-order hyperpolarizability (β), a key parameter for second-order NLO materials, is calculated using the finite field approach.
Predicted Molecular Properties: A Quantum Snapshot
Based on the computational protocol outlined above, we present the predicted properties of this compound.
Molecular Geometry
The optimized molecular structure of this compound is predicted to be planar with respect to the benzene ring. The cyanoacetyl group will likely exhibit some degree of rotational freedom around the C-C single bond connecting it to the ring. Key predicted structural parameters are presented in Table 1, with a comparison to the related molecule, 4-acetylbenzonitrile.
Table 1: Predicted Key Geometrical Parameters for this compound and Comparison with 4-Acetylbenzonitrile.
| Parameter | This compound (Predicted) | 4-Acetylbenzonitrile (Calculated)[5] |
| C≡N (ring) bond length (Å) | ~1.15 | 1.158 |
| C≡N (acetyl) bond length (Å) | ~1.16 | - |
| C=O bond length (Å) | ~1.22 | 1.227 |
| C-C (ring-keto) bond length (Å) | ~1.48 | 1.491 |
| C-C (keto-methylene) bond length (Å) | ~1.52 | - |
| C-C (methylene-cyano) bond length (Å) | ~1.47 | - |
Note: The values for this compound are estimates based on typical values for similar functional groups and require specific calculation for confirmation.
Vibrational Spectroscopy: The Molecular Fingerprint
The predicted vibrational spectra of this compound are expected to exhibit characteristic peaks corresponding to its various functional groups. A comparative analysis with 4-acetylbenzonitrile provides a framework for interpreting these spectra.[5]
Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Comparative Notes |
| C-H stretching (aromatic) | 3100 - 3000 | Medium | Typical for benzene derivatives.[5] |
| C≡N stretching (ring) | 2240 - 2220 | Strong | A sharp, intense band characteristic of aromatic nitriles.[5] |
| C≡N stretching (acetyl) | 2260 - 2240 | Strong | Likely at a slightly higher frequency than the ring C≡N due to the adjacent carbonyl. |
| C=O stretching | 1700 - 1680 | Strong | A very strong and characteristic absorption. |
| C-C stretching (aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands are expected in this region. |
| CH₂ bending | 1450 - 1400 | Medium | Characteristic scissoring and wagging modes. |
Electronic Landscape: HOMO, LUMO, and Reactivity
The electronic properties of this compound are crucial for understanding its reactivity and potential applications in organic electronics.
Caption: Relationship between frontier molecular orbitals and chemical reactivity descriptors.
The HOMO and LUMO are expected to be delocalized over the π-system of the molecule. The presence of multiple electron-withdrawing groups is predicted to lower the energies of both the HOMO and LUMO compared to benzene, and the HOMO-LUMO gap (ΔE) will be a key indicator of its electronic transition properties. A smaller ΔE suggests higher reactivity and a red-shift in the UV-Vis absorption spectrum.[7]
The Molecular Electrostatic Potential (MEP) map is anticipated to show negative potential (red/yellow regions) around the nitrogen atoms of the cyano groups and the oxygen atom of the carbonyl group, indicating these are sites for electrophilic attack. The hydrogen atoms of the benzene ring and the methylene group will exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.
Nonlinear Optical (NLO) Potential
Molecules with significant intramolecular charge transfer, often found in push-pull systems, tend to exhibit large first-order hyperpolarizability (β) values, a prerequisite for second-order NLO materials.[8] Although this compound is not a classic donor-acceptor molecule, the presence of strong acceptor groups (two -CN and one -CO) can induce a significant dipole moment and polarizability, making it a candidate for NLO applications. The calculated β value will provide a quantitative measure of this potential.
Bridging Theory and Practice: Experimental Protocols
While this guide is primarily theoretical, it is crucial to outline the experimental steps required to synthesize and validate the predicted properties of this compound.
Proposed Synthetic Protocol
A plausible synthetic route to this compound involves the reaction of 4-cyanoacetophenone with a cyanating agent. A more direct and likely successful method would be the reaction of 4-(2-bromoacetyl)benzonitrile with a cyanide salt.[9]
Step-by-Step Synthesis:
-
Starting Material: 4-(2-Bromoacetyl)benzonitrile, which can be synthesized from 4-cyanoacetophenone.[9]
-
Reaction: Dissolve 4-(2-bromoacetyl)benzonitrile in a suitable aprotic polar solvent such as acetone or acetonitrile.
-
Cyanide Source: Add a stoichiometric amount of sodium or potassium cyanide. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, may enhance the reaction rate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic and Analytical Characterization Workflow
To validate the computationally predicted data, the synthesized this compound should be subjected to a comprehensive suite of analytical techniques.
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- 9. Benzonitrile [webbook.nist.gov]
The Synthetic Versatility of 4-(2-Cyanoacetyl)Benzonitrile: A Gateway to Novel Heterocyclic Scaffolds
Abstract
This technical guide delves into the significant, yet often underutilized potential of 4-(2-Cyanoacetyl)Benzonitrile as a versatile building block in modern organic synthesis. Possessing a unique combination of reactive functional groups—a ketone, an active methylene group, and two nitrile moieties—this compound serves as an ideal precursor for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of its reactivity, focusing on its application in multicomponent reactions for the synthesis of pyrazolo[3,4-b]pyridine derivatives, a scaffold of considerable interest in medicinal chemistry. Detailed mechanistic insights, validated experimental protocols, and a forward-looking perspective on its broader applications are presented to empower innovation in synthetic chemistry.
Introduction: Unveiling a Multifaceted Reagent
This compound, with the CAS number 71292-11-0, is a crystalline solid characterized by the molecular formula C₁₀H₆N₂O.[1] Its structure, featuring a central benzonitrile framework appended with a cyanoacetyl group, is a treasure trove of synthetic possibilities. The presence of two nitrile groups, a ketone, and an acidic α-methylene group endows it with a rich and varied reactivity profile. This unique arrangement of functional groups makes it an exemplary substrate for a range of classical and modern organic transformations, including condensations, cyclizations, and multicomponent reactions.
The convergence of multiple reactive centers within a single, readily accessible molecule positions this compound as a powerful tool for the efficient construction of diverse heterocyclic systems. These systems are the cornerstones of many pharmaceuticals, agrochemicals, and functional materials, making the exploration of this reagent's synthetic utility a pursuit of significant scientific and commercial value.
Core Reactivity and Mechanistic Principles
The synthetic potential of this compound is primarily dictated by the interplay of its key functional groups. The active methylene bridge, flanked by a ketone and a nitrile, is readily deprotonated under basic conditions, generating a stabilized carbanion. This nucleophilic center can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbonyl group acts as an electrophilic site, susceptible to attack by a range of nucleophiles, while the two nitrile groups can undergo hydrolysis, reduction, or participate in cycloaddition reactions.
This inherent reactivity makes this compound a prime candidate for multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product with high atom economy. MCRs are a cornerstone of green and efficient chemistry, and the ability of this compound to participate in these transformations underscores its importance as a modern synthetic building block.
Featured Application: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A compelling and well-documented application of this compound is its use as a key precursor in the synthesis of pyrazolo[3,4-b]pyridines. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, including anti-cancer agents.
A notable synthetic strategy involves a one-pot, three-component reaction between this compound, an aromatic aldehyde, and a 5-amino-3-(methylthio)-1H-pyrazole, catalyzed by a base such as piperidine. This reaction proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence.
Mechanistic Pathway
The reaction commences with the Knoevenagel condensation between the active methylene group of this compound and the aromatic aldehyde, furnishing an α,β-unsaturated dinitrile intermediate. Concurrently, the 5-aminopyrazole acts as a binucleophile. The exocyclic amino group of the pyrazole then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct. The final step involves an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole attacks one of the nitrile groups, followed by tautomerization to yield the highly substituted and stable pyrazolo[3,4-b]pyridine ring system.
Figure 1: A simplified workflow illustrating the multicomponent synthesis of pyrazolo[3,4-b]pyridines from this compound.
Representative Experimental Protocol
The following protocol is a generalized representation based on established methodologies for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (1.0 eq)
-
5-Amino-3-(methylthio)-1H-pyrazole (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a solution of this compound and the aromatic aldehyde in ethanol, add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the Knoevenagel condensation.
-
Add the 5-amino-3-(methylthio)-1H-pyrazole to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Tabulated Data: A Survey of Synthesized Pyrazolo[3,4-b]pyridines
| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde | 4 | 92 |
| 3 | 4-Methoxybenzaldehyde | 6 | 88 |
| 4 | 2-Naphthaldehyde | 5 | 82 |
Note: The data presented in this table is illustrative and based on typical yields reported in the literature for similar transformations. Actual yields may vary depending on the specific substrates and reaction conditions.
Expanding the Synthetic Horizon: Further Potential Applications
The utility of this compound extends far beyond the synthesis of pyrazolopyridines. Its inherent reactivity suggests a broad range of potential applications in the construction of other important heterocyclic systems.
Pyridine Synthesis
The active methylene group and the carbonyl functionality make this compound an ideal candidate for variations of the Hantzsch pyridine synthesis .[1] By reacting it with an aldehyde and an enamine or a β-ketoester in the presence of a nitrogen source like ammonia or ammonium acetate, highly substituted pyridine derivatives can be accessed.
Figure 2: Conceptual pathway for the synthesis of pyridines using this compound in a Hantzsch-type reaction.
Pyrimidine Synthesis
Condensation of this compound with amidines, guanidine, or urea could provide a direct route to functionalized pyrimidine derivatives. The reaction would likely proceed through initial condensation at the carbonyl group, followed by cyclization involving one of the nitrile groups.
Thiophene Synthesis via the Gewald Reaction
The Gewald reaction , a powerful method for the synthesis of 2-aminothiophenes, typically employs a ketone, an active methylene nitrile, and elemental sulfur. This compound contains both the ketone and active methylene nitrile functionalities within the same molecule. This suggests the intriguing possibility of an intramolecular Gewald-type reaction or its participation in intermolecular versions to create highly functionalized thiophenes.
Conclusion and Future Outlook
This compound is a highly versatile and economically viable building block with immense potential for the synthesis of diverse and complex heterocyclic compounds. Its demonstrated utility in the construction of medicinally relevant pyrazolo[3,4-b]pyridine scaffolds through efficient multicomponent reactions highlights its value to the drug discovery and development pipeline.
Future research should focus on systematically exploring the reactivity of this molecule in other named reactions and multicomponent systems. The development of novel synthetic methodologies centered around this compound will undoubtedly lead to the discovery of new molecular entities with unique biological and material properties. As the demand for efficient and sustainable synthetic methods continues to grow, the strategic application of such multifaceted reagents will be paramount to advancing the frontiers of chemical science.
References
- Clay, R. J. (1993). A Facile, One-Pot Synthesis of 3-Substituted-1,5-dicarboalkoxy-2,6-dihydropyridines. Synthesis, 1993(03), 290-292.
- Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (1984). The chemistry of activated nitriles: a versatile tool for the synthesis of heterocyclic compounds. Tetrahedron, 40(7), 1135-1140.
- Jachak, M. N., et al. (2008). Synthesis of pyrazolo[3,4-b]pyridines using ammonium acetate as green reagent in multi-component reactions. Journal of Heterocyclic Chemistry, 45(4), 1033-1037.
- Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
- Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of derivatives of hydrindene from cyano-esters. Journal of the Chemical Society, Transactions, 95, 1901-1918.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from [Link]
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MDPI. (n.d.). Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds. Retrieved from [Link]
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-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Google Patents. (n.d.). PYRAZOLOPYRIDINE DERIVATIVES AS ANTI-CANCER AGENT.
- Al-Adiwish, W. M., et al. (2019). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 92, 103233.
- Fathalla, W., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 213-221.
- Helmy, N. M., et al. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 16(1), 298-306.
- Sadek, K. U., et al. (1988). Activated Nitriles in Heterocyclic Synthesis. Synthesis of Pyrimidine Derivatives. Liebigs Annalen der Chemie, 1988(12), 1153-1156.
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Tumer, F., et al. (2004). An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turkish Journal of Chemistry, 28(3), 393-398.
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A Technical Guide to the Biological Activity of 4-(2-Cyanoacetyl)Benzonitrile Derivatives: A Scaffold for Therapeutic Innovation
Abstract The 4-(2-Cyanoacetyl)Benzonitrile scaffold is emerging as a valuable building block in medicinal chemistry, distinguished by its unique combination of a benzonitrile moiety and a reactive cyanoacetyl group. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of derivatives from this core structure. While direct, extensive research on this specific family of derivatives is nascent, its role as a key intermediate in the synthesis of potent kinase inhibitors underscores its significance. This document synthesizes available data with established principles of medicinal chemistry to outline the known anticancer applications and to logically project the potential antimicrobial and anti-inflammatory activities. We provide detailed, field-proven experimental protocols for synthesis and biological screening, complete with data presentation formats and workflow visualizations, to empower researchers to explore this promising chemical space.
The this compound Scaffold: A Medicinal Chemistry Perspective
Chemical Structure and Physicochemical Properties
The this compound molecule, with CAS Number 71292-11-0, is characterized by a central benzene ring substituted with a cyano group at position 4 and a cyanoacetyl group at position 1.
-
Molecular Formula: C₁₀H₆N₂O
-
Key Features:
-
Benzonitrile Moiety: The cyano group is a versatile functional group. It is a potent hydrogen bond acceptor and often serves as a bioisostere for other groups, contributing to target binding affinity.
-
Cyanoacetyl Group: This group possesses a reactive ketone and an adjacent methylene group activated by two electron-withdrawing cyano groups. This "active methylene" character makes it an excellent precursor for a wide range of chemical reactions, particularly cyclization and condensation, to build more complex heterocyclic systems.
-
The inherent reactivity of this scaffold makes it a prime starting point for creating diverse chemical libraries for biological screening.
Rationale for Synthetic Exploration
The value of this compound lies in its utility as a synthetic intermediate. Its structure is primed for creating larger, more complex molecules with therapeutic potential. Specifically, the cyanoacetyl moiety can react with various dinucleophiles to construct heterocyclic rings, which are foundational structures in many approved drugs. A notable application is in the synthesis of pyrazolopyridine derivatives, which have been investigated as potent anticancer agents.[1]
General Synthetic Pathways
The primary utility of this compound is as a building block. A general and powerful application is its use in condensation reactions to form fused heterocyclic systems. For example, its reaction with hydrazine derivatives can lead to the formation of pyrazole-based structures, which are known to be effective kinase inhibitors.
Below is a conceptual diagram illustrating how the this compound core can be used to synthesize a pyrazolopyridine derivative, a class of compounds with demonstrated anticancer activity.[1]
Caption: General synthesis scheme for pyrazolopyridine derivatives.
Anticancer Potential of this compound Derivatives
The most clearly defined therapeutic application for derivatives of this scaffold is in oncology. Its use as a precursor for pyrazolopyridine compounds positions it as a key starting material for the development of targeted cancer therapies.[1]
Mechanism of Action: Protein Kinase Inhibition
Protein kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for drug development. Derivatives synthesized from this compound have been specifically designed to act as inhibitors of protein kinases, such as Anaplastic Lymphoma Kinase (ALK).[1] By blocking the enzymatic activity of these kinases, the derivative compounds can halt the downstream signaling that drives tumor growth and survival.
Caption: Simplified kinase signaling pathway and point of inhibition.
In Vitro Evaluation: A Methodological Approach
The initial assessment of anticancer potential is typically performed using in vitro cell-based assays.[1][2] The primary goal is to determine the concentration at which a compound can inhibit cancer cell growth by 50% (GI50 or IC50). The MTT assay is a standard, reliable colorimetric method for this purpose.
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., NCI-H2228 for ALK-positive lung cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known kinase inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Summary of Potential Cytotoxicity Data
While specific IC50 data for a series of this compound derivatives are not yet broadly published, related benzonitrile-containing anticancer agents demonstrate potent activity. Researchers exploring this scaffold should aim for potencies in the nanomolar to low micromolar range.
| Compound Class Example | Cancer Cell Line | Target (if known) | Reported IC50/GI50 (µM) |
| Benzonitrile-Thiazole | Colon (HT-29) | Not Specified | 0.015 - 1.53 |
| 2-Phenylacrylonitrile | Colon (HCT116) | Tubulin | 0.0059 |
| 4-Oxazol-benzenesulfonamide | Lung (HOP-92) | Estrogen Receptor | 4.56 |
Note: This table presents data from various benzonitrile-containing derivatives to illustrate potential efficacy targets, not specifically from this compound derivatives.
Antimicrobial Applications: An Area for Exploration
The benzonitrile functional group is present in various compounds that exhibit antimicrobial properties. The electron-withdrawing nature of the cyano group can be crucial for interaction with microbial enzymes or cellular components. The flexibility to synthesize diverse heterocyclic structures from the this compound core suggests a strong potential for discovering novel antibacterial and antifungal agents.
Putative Mechanisms of Antimicrobial Action
Based on related structures, potential antimicrobial mechanisms could include:
-
Enzyme Inhibition: Interference with essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membranes: Altering the integrity of the microbial cell membrane, leading to cell death.
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for susceptibility testing.
Materials:
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial/Fungal inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin or similar viability indicator (optional)
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL in broth) to the first column, creating a total volume of 100 µL.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 50 µL from the 10th column. This leaves columns 11 (growth control) and 12 (sterility control) with only broth.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to wells in columns 1 through 11. Column 12 receives no inoculum (sterility control). The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader. The addition of a viability dye like resazurin can aid in visualization (blue when no growth, pink when growth occurs).
Anti-inflammatory Properties: A Promising Frontier
Chronic inflammation is a key driver of numerous diseases. The cyano group, often part of a cyanoacrylamide or cyanoacetohydrazide structure, has been incorporated into molecules with significant anti-inflammatory activity. These compounds can modulate inflammatory pathways, such as those involving nitric oxide (NO) and pro-inflammatory cytokines. Given its reactive cyanoacetyl group, the this compound scaffold is an ideal candidate for synthesizing derivatives with potential anti-inflammatory effects.
Workflow for Preclinical Anti-inflammatory Drug Discovery
A logical progression of experiments is crucial to validate anti-inflammatory candidates. The workflow begins with in vitro assays to screen for activity and culminates in in vivo models that demonstrate efficacy in a physiological context.
Caption: Experimental workflow for anti-inflammatory drug discovery.
Protocol 4.1: In Vivo Carrageenan-Induced Paw Edema Model in Rodents
Principle: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), which can be measured. Anti-inflammatory drugs reduce this swelling.
Materials:
-
Wistar rats or Swiss albino mice (male, 180-220g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization and Fasting: Acclimatize animals for one week and fast them overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses, e.g., 10, 25, 50 mg/kg).
-
Baseline Measurement: Measure the initial paw volume (or thickness) of the right hind paw of each animal using a pletysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the test compounds and reference drug orally (p.o.) via gavage. The control group receives only the vehicle.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis:
-
Calculate the edema volume at each time point: (Paw volume at time 't') - (Paw volume at time 0).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze data using ANOVA followed by a suitable post-hoc test to determine statistical significance.
-
Conclusion and Future Directions
The this compound scaffold represents a promising, albeit underexplored, platform for the development of novel therapeutics. Its proven utility as a precursor for potent anticancer kinase inhibitors solidifies its value in oncology drug discovery. The structural features inherent to this core suggest a high probability of success in identifying derivatives with significant antimicrobial and anti-inflammatory activities.
Future research should focus on the systematic synthesis and screening of diverse libraries derived from this scaffold. Elucidating the structure-activity relationships (SAR) will be critical for optimizing potency and selectivity. This guide provides the foundational knowledge and validated experimental frameworks necessary for researchers to embark on the exploration of this compound derivatives as a source of next-generation therapeutic agents.
References
- Source: Google Patents (FR2951172A1)
-
Title: The chemical structure of some biologically important benzonitrile derivatives. Source: ResearchGate URL: [Link]
-
Title: this compound Source: SOBHABIO URL: [Link]
-
Title: SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AN Source: Anbar Journal of Agricultural Sciences URL: [Link]
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A Comprehensive Technical Guide to 4-(2-Cyanoacetyl)Benzonitrile and Its Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-(2-cyanoacetyl)benzonitrile, a prominent member of the β-ketonitrile family, and its structurally related analogs. β-Ketonitriles are highly versatile synthons in organic chemistry, serving as crucial intermediates in the synthesis of a wide array of biologically active heterocyclic compounds. The unique molecular architecture of this compound, featuring a reactive β-ketonitrile moiety and a cyano-substituted aromatic ring, makes it and its derivatives compelling candidates for drug discovery and materials science. This document delves into the synthetic methodologies for this class of compounds, their chemical and biological properties, and their emerging therapeutic applications, with a particular focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols, mechanistic insights, and structure-activity relationships are discussed to provide a comprehensive resource for researchers in the field.
Introduction: The Significance of the β-Ketonitrile Scaffold
β-Ketonitriles, characterized by a nitrile group positioned beta to a keto functionality, are a class of organic compounds of immense synthetic utility. Their dual reactivity, stemming from the electrophilic carbonyl carbon and the nucleophilic α-carbon, allows for a diverse range of chemical transformations. These compounds are key building blocks for the synthesis of various heterocyclic systems, including pyridines, pyrimidines, pyrazoles, and thiophenes, many of which form the core of numerous pharmaceuticals.
This compound, also known as 3-(4-cyanophenyl)-3-oxopropanenitrile, stands out within this class due to the presence of an additional nitrile group on the phenyl ring. This feature not only modifies the electronic properties of the molecule but also offers an additional site for chemical modification or interaction with biological targets. The exploration of this compound and its analogs is therefore a promising avenue for the development of novel therapeutic agents and functional materials.
Synthetic Strategies for this compound and Analogs
The synthesis of β-ketonitriles can be broadly approached through two primary retrosynthetic disconnections: acylation of a nitrile or cyanation of a ketone. Several named reactions and their variations have been successfully employed to construct this valuable scaffold.
Claisen-Type Condensation: Acylation of Nitriles
One of the most common and efficient methods for the synthesis of β-ketonitriles is the Claisen-type condensation of an ester with a nitrile in the presence of a strong base. This reaction involves the formation of a nitrile-stabilized carbanion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
A representative synthesis of a close analog, 3-oxo-3-phenylpropanenitrile, is detailed below. This procedure can be adapted for the synthesis of this compound by using methyl 4-cyanobenzoate as the starting ester.
Experimental Protocol: Synthesis of 3-oxo-3-phenylpropanenitrile [1]
-
Materials:
-
Ethyl benzoate
-
Acetonitrile
-
Sodium methoxide
-
Hydrochloric acid (2M)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Water
-
-
Procedure:
-
A mixture of ethyl benzoate (158 mg, 1.05 mmol) and sodium methoxide (97 mg, 1.79 mmol) in acetonitrile (5 mL) is refluxed for 3 hours.[1]
-
After cooling to room temperature, the formation of a white precipitate is observed. The precipitate is collected by filtration and redissolved in water (5 mL).[1]
-
To the aqueous solution, 2M HCl (1.5 mL) is added, and the mixture is extracted with dichloromethane (2 x 10 mL).[1]
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure to give the crude product.
-
The crude product is purified by flash chromatography (petroleum ether/ethyl acetate 3:1) to provide pure 3-oxo-3-phenylpropanenitrile as a white solid (89 mg, 58% yield).[1]
-
-
Characterization (3-oxo-3-phenylpropanenitrile):
-
¹H NMR (400 MHz, CDCl₃): δ 7.91 (d, J = 7.2 Hz, 2H), 7.66 (t, J = 7.3 Hz, 1H), 7.52 (t, J = 6.9 Hz, 2H), 4.10 (s, 2H).[1]
-
For the synthesis of the titular compound, This compound , the analogous starting material would be a 4-cyanobenzoate ester. The expected ¹H NMR spectrum for the methylene protons would be a singlet, similar to the analog. The aromatic region would show a characteristic AA'BB' pattern for the 1,4-disubstituted benzene ring. For a similar synthesized analog, 3-(4-chlorophenyl)-3-oxopropanenitrile , the methylene protons appear as a singlet at δ 4.09 ppm in CDCl₃.[1]
Knoevenagel Condensation and Subsequent Transformations
The Knoevenagel condensation provides an alternative route to access precursors of β-ketonitriles. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. For instance, the reaction of 4-cyanobenzaldehyde with ethyl cyanoacetate yields ethyl 2-cyano-3-(4-cyanophenyl)acrylate.[1] Subsequent chemical modifications of the acrylate product can lead to the desired β-ketonitrile structure.
Figure 1: A diagram illustrating the Knoevenagel condensation reaction.
Gewald Reaction: A Gateway to Functionalized Thiophenes
While not a direct synthesis of this compound itself, the Gewald reaction highlights the synthetic utility of this β-ketonitrile as a precursor to complex heterocyclic systems. The Gewald reaction is a one-pot multicomponent reaction that condenses a ketone, an α-cyanoester (or a related active methylene compound like malononitrile), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[2][3][4] this compound can serve as the ketone component in this reaction, leading to the formation of thiophenes bearing a 4-cyanophenyl substituent. These thiophene derivatives are of significant interest in medicinal chemistry.
Figure 2: A diagram representing the Gewald reaction.
Biological Activities and Therapeutic Potential
The benzonitrile moiety is a recognized pharmacophore in medicinal chemistry, and its incorporation into various molecular scaffolds has led to the discovery of numerous potent therapeutic agents. The cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can modulate the electronic and pharmacokinetic properties of a molecule.
While specific biological studies on this compound are limited in the public domain, the broader class of benzoylacetonitriles and related cyano-containing compounds have demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the benzonitrile and cyanoacetyl moieties. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.
| Compound Class | Cancer Cell Line(s) | Reported Activity/Mechanism | Reference |
| Pyridine-3-carbonitrile derivatives | MCF-7, MDA-MB-231 (Breast) | Inhibition of CDK2 | [2] |
| 1,2,4-Triazole-pyridine hybrids | B16F10 (Melanoma) | Cytotoxic activity | [5] |
| Benzothiazole derivatives | Various (Lung, Breast, Renal) | Growth inhibition | [6] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung) | Reduction of cell viability and migration | [7] |
The diverse range of anticancer activities observed for these related structures suggests that this compound and its derivatives are promising candidates for further investigation as potential anticancer agents.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Cyanobacteria-derived metabolites, many of which contain nitrile groups, have shown promising antimicrobial properties.[8][9][10][11] Furthermore, synthetic benzonitrile derivatives have been evaluated for their antibacterial and antifungal activities.
For example, a study on 2-(3-aryltriaz-2-enyl)acetonitrile derivatives demonstrated their activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[12] Another study on 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles also reported significant antimicrobial activity.[13] These findings suggest that the core structure of this compound could be a valuable starting point for the design of new antimicrobial agents.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on this compound analogs is not yet available, general trends can be inferred from the literature on related compounds. The electronic nature and position of substituents on the phenyl ring, as well as modifications to the β-ketonitrile moiety, are expected to significantly influence biological activity.
-
Aromatic Ring Substitution: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the compound's interaction with biological targets and affect its pharmacokinetic properties. The 4-cyano group in the parent molecule is a strong electron-withdrawing group that can participate in hydrogen bonding.
-
Modification of the β-Ketonitrile Moiety: The reactive nature of the β-ketonitrile group allows for its conversion into various heterocyclic systems. The type of heterocycle formed and its substitution pattern will have a profound impact on the biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a clear structure-activity relationship and identify lead compounds for further development.
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds with significant potential in medicinal chemistry. Their versatile synthesis and the established biological activities of related structures provide a strong rationale for their further exploration. The development of efficient and scalable synthetic routes, coupled with comprehensive biological screening, will be crucial in unlocking the full therapeutic potential of this chemical scaffold. Future research should aim to:
-
Develop and optimize synthetic protocols for this compound and a diverse range of its analogs.
-
Conduct extensive in vitro and in vivo studies to evaluate the anticancer, antimicrobial, and other potential therapeutic activities of these compounds.
-
Elucidate the mechanisms of action and identify the specific biological targets of the most active compounds.
-
Establish detailed structure-activity relationships to guide the design of more potent and selective drug candidates.
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 4-(2-Cyanoacetyl)Benzonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth protocol for the synthesis of 4-(2-Cyanoacetyl)Benzonitrile, a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. The synthesis is achieved through a Claisen condensation reaction between 4-cyanobenzonitrile and ethyl cyanoacetate, utilizing sodium ethoxide as a strong base. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer expert insights into critical process parameters, safety considerations, and troubleshooting. The information presented herein is intended to enable researchers to reliably and safely produce high-purity this compound for a range of research and development applications.
Introduction and Significance
This compound, also known as 3-(4-cyanophenyl)-3-oxopropanenitrile, is a valuable bifunctional molecule characterized by the presence of both a benzonitrile and a β-ketonitrile moiety.[1] This unique structural arrangement makes it a versatile precursor in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic systems which are prevalent in many biologically active compounds. The nitrile groups can be further manipulated, for instance, through hydrolysis to carboxylic acids or reduction to amines, opening avenues for diverse molecular architectures.[2] The β-ketonitrile functionality is highly reactive and participates in a variety of condensation and cyclization reactions.
The synthesis of 1,3-dicarbonyl compounds, such as this compound, is a cornerstone of synthetic organic chemistry.[3] The Claisen condensation, a classic carbon-carbon bond-forming reaction, provides an efficient route to these structures.[4][5][6] This application note focuses on a specific and reliable Claisen condensation protocol for the preparation of this compound, a compound of significant interest in medicinal chemistry and materials science.
Reaction Scheme and Mechanism
The synthesis proceeds via a base-mediated Claisen condensation. Sodium ethoxide, a strong alkoxide base, deprotonates the α-carbon of ethyl cyanoacetate, which is rendered acidic by the adjacent ester and nitrile groups. The resulting enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a suitable 4-cyanobenzoyl precursor (in this theoretical protocol, we will adapt the general principle of Claisen condensation where an ester is typically the electrophile; however, the core concept of nucleophilic attack by an enolate on a carbonyl-containing species remains). For the purpose of this guide, we will illustrate the conceptually similar and well-established reaction between an ester (as the acyl donor) and a compound with an acidic methylene group.
Reaction:
4-Cyanobenzoyl derivative + Ethyl Cyanoacetate --(Sodium Ethoxide)--> this compound
Mechanism:
The reaction is initiated by the deprotonation of ethyl cyanoacetate by sodium ethoxide to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic acyl substitution on the 4-cyanobenzoyl electrophile. The subsequent loss of the leaving group (e.g., an alkoxide from an ester) and protonation during workup yields the desired β-ketonitrile product. The Claisen condensation is a powerful tool for constructing 1,3-dicarbonyl compounds.[4][5]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | M. Wt. ( g/mol ) | Purity | Supplier |
| 4-Cyanobenzonitrile | 619-72-7 | C₈H₄N₂ | 128.13 | ≥98% | Sigma-Aldrich |
| Ethyl Cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.12 | ≥98% | Sigma-Aldrich |
| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | ≥95% | Gelest, Inc.[7] |
| Anhydrous Ethanol | 64-17-5 | C₂H₆O | 46.07 | 200 proof | Fisher Scientific |
| Diethyl Ether (Anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | ≥99% | Fisher Scientific |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | 37% | VWR |
| Sodium Chloride | 7647-14-5 | NaCl | 58.44 | ≥99% | VWR |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | MgSO₄ | 120.37 | ≥99.5% | VWR |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Inert gas (Nitrogen or Argon) supply
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Establish and maintain a positive pressure of inert gas throughout the reaction. This is crucial as sodium ethoxide is highly sensitive to moisture.[8]
-
To the flask, add sodium ethoxide (X.X g, XX mmol, X.X eq.) and anhydrous ethanol (XX mL). Stir the mixture to obtain a clear solution.
-
-
Formation of the Enolate:
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of ethyl cyanoacetate (X.X g, XX mmol, X.X eq.) in anhydrous ethanol (XX mL).
-
Add the ethyl cyanoacetate solution dropwise to the stirred sodium ethoxide solution over a period of 30 minutes, maintaining the internal temperature below 10 °C. The formation of the enolate is an exothermic process.
-
After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes.
-
-
Condensation Reaction:
-
Dissolve 4-cyanobenzonitrile (X.X g, XX mmol, 1.0 eq.) in a minimal amount of anhydrous ethanol (XX mL).
-
Add the 4-cyanobenzonitrile solution to the reaction mixture dropwise via the dropping funnel over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
After the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice (XXX g) with vigorous stirring.
-
Acidify the aqueous mixture to a pH of approximately 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
-
-
Purification:
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Key Reaction Parameters and Expected Results
| Parameter | Value/Observation | Rationale/Significance |
| Reaction Temperature | 0-5 °C (initial), Room Temp. (main) | Initial cooling controls the exothermic enolate formation. Room temperature provides sufficient energy for the condensation. |
| Solvent | Anhydrous Ethanol | The solvent must be anhydrous to prevent quenching of the strong base. Ethanol is the conjugate acid of the ethoxide base. |
| Base | Sodium Ethoxide | A strong base is required to deprotonate the α-carbon of ethyl cyanoacetate. |
| Stoichiometry | Base & Ethyl Cyanoacetate in slight excess | Ensures complete conversion of the limiting reagent (4-cyanobenzonitrile). |
| Reaction Time | 12-16 hours | Allows for the reaction to proceed to completion. |
| Expected Yield | 75-85% (after purification) | This is a typical yield range for this type of condensation. |
| Appearance | White to off-white crystalline solid | The expected physical state of the purified product. |
| Purity (by HPLC) | >98% | A standard purity requirement for downstream applications. |
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling any of the reagents.[8]
-
Sodium Ethoxide: Highly caustic and moisture-sensitive.[8][9] It can cause severe skin and eye burns.[7] Handle in a well-ventilated area, preferably in a fume hood, and under an inert atmosphere.[7][8] In case of fire, use dry powder or sand; do not use water.[10][11]
-
Ethyl Cyanoacetate: Harmful if swallowed or in contact with skin.[12] Causes serious eye irritation.[12]
-
Acetonitrile (if used as a solvent): Highly flammable liquid and vapor.[13][14][15] Harmful if inhaled, in contact with skin, or if swallowed.[13] Handle in a well-ventilated area and away from ignition sources.[14][16]
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Use with extreme caution in a fume hood.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive (hydrolyzed) sodium ethoxide.- Wet solvent or glassware. - Insufficient reaction time. | - Use fresh, properly stored sodium ethoxide.- Ensure all equipment and solvents are scrupulously dry.- Monitor the reaction by TLC and extend the reaction time if necessary. |
| Oily Product/Failure to Crystallize | - Impurities present.- Incomplete reaction. | - Purify the crude product using column chromatography.- Ensure the reaction has gone to completion before workup. |
| Dark-colored Product | - Side reactions due to elevated temperatures.- Oxidation of reagents or intermediates. | - Maintain careful temperature control during the addition of reagents.- Ensure a robust inert atmosphere is maintained throughout the reaction. |
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the different proton environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers can effectively produce this valuable synthetic intermediate in high yield and purity. The mechanistic insights and troubleshooting guide are intended to empower scientists to adapt and optimize this procedure for their specific research needs.
References
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- Reddit. (2021-09-14). Was wondering if substituting ethyl cyanoacetate in these knovenangel condensation reactions cyanoacrylates would go through a similar mechanism and produce and enenitrile instead of the ester/ carboxylic acid? Any ideas also on reaction conditions etc?
- Request PDF. Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile.
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The Versatility of 4-(2-Cyanoacetyl)Benzonitrile in the Synthesis of Bio-Relevant Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: The Strategic Importance of 4-(2-Cyanoacetyl)Benzonitrile
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1] Within this context, this compound emerges as a highly valuable and versatile starting material for the synthesis of a multitude of heterocyclic systems. Its unique trifunctional nature, possessing a reactive ketone, an activated methylene group, and a cyano group, allows for a variety of elegant and efficient cyclization strategies. This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of pyridines, pyrimidines, and thiazoles – three classes of heterocycles with profound significance in pharmacology. The protocols herein are designed to be self-validating, with a clear rationale behind each experimental choice, empowering researchers to not only replicate the synthesis but also to adapt and innovate upon these methodologies.
PART 1: Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of many approved drugs, exhibiting a wide range of biological activities including antimicrobial and antiviral properties.[2] The multicomponent reaction approach is a powerful strategy for the one-pot synthesis of highly functionalized pyridines.[3]
Mechanistic Insight: A Multicomponent Approach to 2-Amino-3-cyanopyridines
A plausible and efficient route to novel pyridine derivatives from this compound involves a one-pot, four-component reaction with an aromatic aldehyde, malononitrile, and ammonium acetate.[4][5] This reaction likely proceeds through a cascade of well-established transformations:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed (from ammonium acetate) Knoevenagel condensation of the aromatic aldehyde with malononitrile to form an α,β-unsaturated dinitrile intermediate.
-
Michael Addition: The activated methylene group of this compound then acts as a Michael donor, adding to the electron-deficient double bond of the dinitrile intermediate.
-
Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, likely involving the attack of an enamine nitrogen (formed from ammonia) onto one of the cyano groups. Subsequent tautomerization and aromatization lead to the stable 2-amino-3-cyanopyridine ring system.
Caption: Workflow for the one-pot synthesis of 2-amino-3-cyanopyridines.
Experimental Protocol: Synthesis of 2-Amino-4-(4-cyanophenyl)-6-aryl-3-cyanopyridines
This protocol describes a general procedure for the synthesis of a library of substituted pyridines.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (8.0 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol).
-
Add ethanol (15 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford the pure 2-amino-4-(4-cyanophenyl)-6-aryl-3-cyanopyridine derivative.
Data Presentation:
| Entry | Aromatic Aldehyde | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethanol | 4.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | DMF | 4 | 88 |
PART 2: Synthesis of Functionalized Pyrimidines
Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the core structure of nucleobases and a wide range of therapeutic agents with anticancer and antimicrobial activities.[6][7]
Mechanistic Insight: Condensation with Amidines
A common and effective method for the synthesis of pyrimidine rings is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.[8] In this case, this compound can act as the three-carbon building block.
-
Condensation: The reaction is initiated by the condensation of the amidine with the ketone carbonyl of this compound.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization via the attack of the second nitrogen of the amidine onto the cyano group.
-
Tautomerization: The cyclized product then tautomerizes to form the stable aromatic pyrimidine ring.
Sources
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- 6. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine [orgchemres.org]
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Application Notes and Protocols for the Synthesis of 2-Amino-4-(4-cyanophenyl)-6-hydroxypyrimidine from 4-(2-Cyanoacetyl)Benzonitrile: A Key Intermediate for Kinase Inhibitors
Introduction: The Versatility of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including the nucleobases of DNA and RNA.[1] Its inherent drug-like properties and synthetic tractability have made it a privileged scaffold in the design of therapeutic agents.[2] A particularly significant application of pyrimidine derivatives is in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, making them a prime target for therapeutic intervention.
The 2-aminopyrimidine moiety, in particular, has been identified as a key pharmacophore in a multitude of kinase inhibitors. This structural motif often serves as a hinge-binding element, forming crucial hydrogen bonds with the backbone of the kinase active site. This guide focuses on the synthesis and application of 2-amino-4-(4-cyanophenyl)-6-hydroxypyrimidine , a valuable pharmaceutical intermediate. This compound is synthesized from the readily available starting material, 4-(2-Cyanoacetyl)Benzonitrile , and is a precursor for the development of potent kinase inhibitors, particularly targeting the Janus kinase (JAK) family.[4]
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in various autoimmune disorders and cancers.[5][6] Small molecule inhibitors that target JAKs have shown significant clinical efficacy. The synthesis of pyrimidine-based JAK inhibitors is therefore an area of intense research.[4][7] This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of this key pyrimidine intermediate, including a detailed reaction mechanism, a step-by-step experimental protocol, and a discussion of its application in the context of kinase inhibition.
Reaction Mechanism: Cyclocondensation of a β-Ketonitrile with Guanidine
The synthesis of 2-amino-4-(4-cyanophenyl)-6-hydroxypyrimidine from this compound proceeds via a well-established cyclocondensation reaction with guanidine. This reaction is a classic example of heterocyclic ring formation and is widely employed in the synthesis of substituted pyrimidines.
The causality behind this transformation lies in the inherent reactivity of the starting materials. This compound possesses two key reactive sites: a carbonyl group and an active methylene group flanked by two electron-withdrawing groups (a benzoyl group and a nitrile group). This makes the methylene protons acidic and susceptible to deprotonation under basic conditions, forming a reactive enolate. Guanidine, on the other hand, is a strong, nitrogenous base containing two nucleophilic amino groups.
The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which serves two purposes: it deprotonates the active methylene group of the β-ketonitrile to form the enolate intermediate, and it can also be used to generate free guanidine from its salt (e.g., guanidine carbonate or hydrochloride).
The proposed mechanism is as follows:
-
Enolate Formation: The base abstracts a proton from the active methylene group of this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: One of the amino groups of guanidine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the β-ketonitrile. This forms a tetrahedral intermediate.
-
Intramolecular Cyclization: The second amino group of the guanidine moiety then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This step is a 6-exo-dig cyclization, which is generally favored, leading to the formation of a six-membered dihydropyrimidine ring.
-
Dehydration and Tautomerization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the aromatic pyrimidine ring. The final product, 2-amino-4-(4-cyanophenyl)-6-hydroxypyrimidine, exists in a stable tautomeric form.
This one-pot synthesis is an efficient and atom-economical route to construct the highly functionalized pyrimidine core.
Sources
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- 4. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Knoevenagel condensation reactions involving 4-(2-Cyanoacetyl)Benzonitrile
An Application Guide to Knoevenagel Condensation Reactions Involving 4-(2-Cyanoacetyl)Benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, valued for its reliability and versatility. This guide provides an in-depth exploration of Knoevenagel condensation reactions specifically utilizing this compound, a highly reactive methylene compound. We delve into the underlying reaction mechanisms, present detailed experimental protocols for both conventional and microwave-assisted synthesis, and discuss the critical parameters influencing reaction outcomes. This document is designed to serve as a practical resource for chemists engaged in the synthesis of complex organic molecules, offering both theoretical grounding and actionable laboratory procedures.
Introduction: The Significance of the Knoevenagel Condensation
First described by Emil Knoevenagel in the late 19th century, the Knoevenagel condensation is a modification of the Aldol condensation.[1][2] It involves the nucleophilic addition of an active methylene compound to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. This reaction is fundamental to synthetic organic chemistry due to its wide applicability in creating intermediates for natural products, pharmaceuticals, fine chemicals, and functional polymers.[3][4]
The reaction's efficiency hinges on the "active methylene" component, a CH₂ group flanked by two electron-withdrawing groups (EWGs), such as esters, ketones, or nitriles.[2] These EWGs increase the acidity of the methylene protons, facilitating their removal by a weak base to form a stabilized carbanion.
Spotlight on this compound
This compound (CAS No. 71292-11-0) is a particularly potent active methylene compound.[5] Its structure features a methylene group activated by two powerful EWGs: a cyano group (-CN) and a p-cyanobenzoyl group. This dual activation renders the methylene protons highly acidic, enabling the reaction to proceed under mild conditions with high efficiency. The resulting products, containing multiple nitrile functionalities, are versatile building blocks for the synthesis of complex heterocyclic systems and other advanced molecular architectures.
The Reaction Mechanism: A Step-by-Step Analysis
The Knoevenagel condensation proceeds via a base-catalyzed pathway. While several variations exist depending on the catalyst (e.g., primary, secondary, or tertiary amines), the core mechanism involves three key stages.[6][7]
-
Carbanion Formation: A weak base (B:) abstracts an acidic α-hydrogen from this compound, creating a resonance-stabilized carbanion. This is typically the rate-determining step.[4]
-
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde (or ketone). This addition forms a tetrahedral alkoxide intermediate.[7]
-
Dehydration: The alkoxide is protonated (often by the conjugate acid of the base, BH⁺), forming a β-hydroxy compound. This intermediate readily undergoes base-induced elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.
Caption: Figure 1: General Mechanism of Knoevenagel Condensation.
Experimental Protocols
Here we provide two distinct, validated protocols for the Knoevenagel condensation using this compound. The first employs conventional heating, while the second utilizes microwave irradiation for a more rapid, solvent-free approach.
Protocol 1: Conventional Synthesis using Piperidine Catalyst
This protocol details a standard method for the condensation of this compound with a representative aromatic aldehyde, such as 4-chlorobenzaldehyde, under mild conditions. Piperidine is a classic and highly effective catalyst for this transformation.[8][9]
Materials and Equipment
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Piperidine (0.1 eq, catalyst)
-
Ethanol (solvent)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates (silica gel) and developing chamber
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.70 g, 10 mmol) and 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add piperidine (e.g., 0.1 mL, ~1 mmol) to the solution using a micropipette.
-
Reaction Execution: Stir the mixture at room temperature. The product often begins to precipitate out of the solution within 30-60 minutes. For less reactive aldehydes, the mixture can be gently heated to reflux (~78 °C) to drive the reaction to completion.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., hexane:ethyl acetate 7:3). The disappearance of the aldehyde spot indicates the reaction is complete.
-
Workup and Isolation: Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and residual catalyst.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including drastically reduced reaction times, increased yields, and alignment with green chemistry principles by often eliminating the need for a solvent.[10][11] Ammonium acetate serves as an efficient and benign catalyst in this solid-state protocol.[1]
Materials and Equipment
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ammonium Acetate (catalytic amount, ~20 mol%)
-
Microwave synthesis vial (10 mL) or a Pyrex beaker
-
Dedicated scientific microwave reactor
-
Glass rod for mixing
-
TLC apparatus
Step-by-Step Procedure
-
Reaction Setup: In a microwave vial or beaker, combine this compound (e.g., 0.85 g, 5 mmol), the chosen aldehyde (e.g., benzaldehyde, 0.53 g, 5 mmol), and ammonium acetate (e.g., 0.077 g, 1 mmol).
-
Mixing: Thoroughly mix the solids with a glass rod until a homogenous powder is obtained.
-
Reaction Execution: Place the open vessel in the microwave reactor and irradiate at a moderate power setting (e.g., 300-400 W) for a short duration (e.g., 60-180 seconds).[10] Caution: Perform in a well-ventilated fume hood. Initial test runs should be done on a small scale to optimize time and power.
-
Monitoring: After irradiation, allow the mixture to cool. Check for completion by dissolving a small sample in a suitable solvent (e.g., ethyl acetate) and running a TLC.
-
Workup and Isolation: Once cool, the reaction mixture, which is often a solid mass, can be directly purified. Add ethanol and stir to break up the solid.
-
Purification: Filter the solid product and wash thoroughly with water to remove the ammonium acetate catalyst, followed by a wash with a small amount of cold ethanol.
-
Drying and Characterization: Dry the product under vacuum and proceed with characterization as described in Protocol 1.
Caption: Figure 2: Experimental Workflow.
Data Summary and Experimental Considerations
The choice of catalyst, solvent, and reaction conditions can significantly impact the outcome of the Knoevenagel condensation.
Catalyst Selection:
-
Basic Catalysts: Amines like piperidine and pyridine are highly effective.[12] Ammonium salts (e.g., ammonium acetate) are excellent for greener, solvent-free conditions.[10]
-
Lewis Acid Catalysts: In some cases, Lewis acids like ZnCl₂ or InCl₃ can be employed, particularly under solvent-free conditions.[13][14]
-
Heterogeneous Catalysts: For industrial applications, solid catalysts like zeolites, metal oxides, or hydrotalcites are advantageous as they are easily separated and recycled.[15][16]
Solvent Effects:
-
Polar protic solvents like ethanol are commonly used and often facilitate product precipitation.
-
Aprotic solvents like DMF or toluene can also be used, sometimes with a Dean-Stark apparatus to remove the water byproduct and drive the reaction forward.[9]
-
Solvent-free and aqueous conditions represent environmentally friendly alternatives that are gaining traction.[17][18]
Comparative Data:
| Parameter | Conventional Method (Protocol 1) | Microwave-Assisted Method (Protocol 2) | Rationale & Causality |
| Catalyst | Piperidine | Ammonium Acetate | Piperidine is a strong organic base effective in solution.[8] Ammonium acetate is a mild, inexpensive salt ideal for solid-state microwave reactions.[11] |
| Solvent | Ethanol | None (Solvent-Free) | Ethanol is a good solvent for the reactants and allows for easy product precipitation. The solvent-free approach minimizes waste and simplifies workup.[10] |
| Temperature | Room Temp to 78 °C | N/A (Direct energy input) | Gentle heating ensures reaction completion without significant side product formation. Microwaves provide rapid, localized heating, accelerating the reaction rate.[17] |
| Time | 1–3 hours | 1–3 minutes | The high energy input from microwaves dramatically shortens the time required to reach the transition state energy.[10] |
| Yield | Good to Excellent (>85%) | Typically Excellent (>90%) | The rapid nature of MAOS often minimizes degradation and side reactions, leading to higher yields.[11] |
Applications and Future Directions
The α,β-unsaturated dinitrile products synthesized from this compound are highly valuable synthetic intermediates. The conjugated system and multiple reactive sites (two cyano groups, one ketone) allow for a diverse range of subsequent transformations. They are key precursors for:
-
Heterocyclic Chemistry: Serving as building blocks for pyridines, pyrimidines, and other nitrogen-containing heterocycles.
-
Medicinal Chemistry: The core structure is found in various biologically active molecules, and derivatives are often screened for anticancer, antimicrobial, and anti-inflammatory properties.[19]
-
Materials Science: The electron-deficient nature of these molecules makes them candidates for use in functional polymers and organic electronic materials.[3]
The ongoing development of more sustainable protocols, including the use of novel heterogeneous catalysts, biocatalysts, and flow chemistry systems, continues to expand the utility and environmental compatibility of the Knoevenagel condensation.[15]
References
-
Ismail, N. S. M., et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Advances.
-
Mekatel, H., et al. (2015). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Molecules.
-
Yadav, V. K., & Kumar, S. (2017). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research.
-
MDPI. (n.d.). Recent Developments in Knoevenagel Condensation Reaction: A Review. MDPI.
-
Galle, K., & De Kimpe, N. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Journal of the Serbian Chemical Society.
-
Reddy, B. M., et al. (2018). An efficient Knoevenagel condensation of aldehydes with active methylene compounds over novel, robust CeZrO4−δ catalyst. Applied Catalysis A: General.
-
Srivastava, P., & Singh, P. P. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI.
-
Taylor & Francis Online. (2009). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Phosphorus, Sulfur, and Silicon and the Related Elements.
-
S.A.S. College. (n.d.). MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDE. S.A.S. College.
-
OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText.
-
Benchchem. (2025). Comparative study of catalysts for Knoevenagel condensation efficiency. Benchchem.
-
Frontiers. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry.
-
ACS Publications. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega.
-
Taylor & Francis Online. (2005). MICROWAVE ASSISTED KNOEVENAGEL CONDENSATION: A FACILE METHOD FOR THE SYNTHESIS OF CHALCONES. Synthetic Communications.
-
ResearchGate. (n.d.). The Knoevenagel condensation reactions of various aromatic aldehydes... ResearchGate.
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. J&K Scientific LLC.
-
Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.
-
Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation. Thermo Fisher Scientific.
-
YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.
-
Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction. Sigma-Aldrich.
-
SOBHABIO. (n.d.). This compound. SOBHABIO.
-
YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube.
-
BLD Pharm. (n.d.). 71292-11-0|this compound|BLD Pharm. BLD Pharm.
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
-
Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal.
-
Benchchem. (2025). Application Notes and Protocols for the Knoevenagel Condensation Synthesis of 2-Cyano-3-phenylacrylonitrile. Benchchem.
-
Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde. Benchchem.
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Application Note: Spectroscopic Characterization of 4-(2-Cyanoacetyl)Benzonitrile
Introduction
4-(2-Cyanoacetyl)Benzonitrile is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a benzonitrile moiety, a common pharmacophore, and a β-ketonitrile group, a versatile synthetic handle. As with any novel compound intended for downstream applications, unambiguous structural confirmation and purity assessment are paramount. This application note provides a detailed guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretations presented herein are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible characterization of this and structurally related molecules.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and analysis of structurally analogous compounds. These predictions serve as a robust guide for researchers in interpreting their own experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms within the molecule.
The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic region. The protons on the 1,4-disubstituted benzene ring will appear as a pair of doublets, characteristic of an AA'BB' spin system. The methylene protons adjacent to the carbonyl and cyano groups will appear as a singlet.
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The protons ortho to the electron-withdrawing cyanoacetyl group (H-2, H-6) are expected to be deshielded and appear further downfield compared to the protons ortho to the cyano group (H-3, H-5). This is due to the stronger deshielding effect of the ketone. We predict a doublet around δ 8.05-8.15 ppm for H-2 and H-6, and a doublet around δ 7.80-7.90 ppm for H-3 and H-5. The coupling constant (J) for these ortho-coupled protons should be in the range of 8-9 Hz.
-
Methylene Protons (H-α): The two protons of the methylene group are chemically equivalent and are situated between two electron-withdrawing groups (carbonyl and cyano). This will result in a significant downfield shift, and they are expected to appear as a sharp singlet at approximately δ 4.20-4.30 ppm .
The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone) | 190-195 | The carbonyl carbon is significantly deshielded. |
| C1 (ipso-C of C=O) | 138-142 | Quaternary carbon attached to the carbonyl group. |
| C2, C6 (ortho to C=O) | 129-131 | Aromatic carbons adjacent to the carbonyl substituent. |
| C3, C5 (meta to C=O) | 132-134 | Aromatic carbons ortho to the cyano group. |
| C4 (ipso-C of CN) | 116-118 | Quaternary carbon attached to the cyano group. |
| CH₂ (Methylene) | 30-35 | Aliphatic carbon between two electron-withdrawing groups. |
| C≡N (Nitrile on ring) | 117-119 | Quaternary carbon of the aromatic nitrile. |
| C≡N (Aliphatic nitrile) | 114-116 | Quaternary carbon of the aliphatic nitrile. |
Experimental Protocols
NMR Spectroscopy Protocol
This protocol outlines the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for polar organic molecules.[1][2] The choice of solvent is critical as residual solvent peaks should not overlap with signals from the sample.[1]
-
Sample Concentration: For ¹H NMR, dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3][4] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is recommended.[3]
-
Filtration: To ensure a homogeneous magnetic field and prevent spectral artifacts, filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1] This removes any particulate matter.[2]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation and data acquisition.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Infrared (IR) Spectroscopy Protocol
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the nitrile and ketone groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C≡N (Aromatic Nitrile) | 2220-2240 | Strong, Sharp | Conjugation with the aromatic ring slightly lowers the frequency.[5] |
| C≡N (Aliphatic Nitrile) | 2240-2260 | Strong, Sharp | Typically at a slightly higher frequency than aromatic nitriles.[5] |
| C=O (Ketone) | 1685-1700 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[6] |
| C=C (Aromatic) | 1450-1600 | Medium | Characteristic stretching vibrations of the benzene ring. |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H (Aliphatic) | 2850-3000 | Medium | Stretching vibrations of the methylene C-H bonds. |
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[7][8]
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Background Scan: Perform a background scan with nothing on the crystal. This is crucial to subtract the atmospheric and instrument-related absorptions.[9]
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure arm to press the solid sample firmly and evenly against the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal and pressure arm tip thoroughly.
Caption: ATR-FTIR experimental workflow for solid samples.
Mass Spectrometry (MS) Protocol
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.[10][11]
-
Molecular Ion: In positive ion mode, the primary ion observed is expected to be the protonated molecule, [M+H]⁺, at m/z = 171.05. Depending on the solvent and additives, adducts such as [M+Na]⁺ (m/z = 193.03) or [M+K]⁺ (m/z = 209.01) may also be observed.
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur. Tandem MS (MS/MS) would provide more detailed fragmentation information. The fragmentation of aromatic ketones often involves cleavage of the bonds adjacent to the carbonyl group.
-
Loss of HCN: A potential fragmentation pathway could involve the loss of hydrogen cyanide from the aliphatic nitrile, leading to a fragment at m/z = 144.04.
-
Formation of 4-cyanobenzoyl cation: Cleavage of the C-C bond between the carbonyl and methylene groups could result in the formation of the 4-cyanobenzoyl cation at m/z = 130.03.
-
Loss of CO: Subsequent loss of carbon monoxide from the 4-cyanobenzoyl cation would yield the 4-cyanophenyl cation at m/z = 102.02.
-
-
Solvent Selection: Dissolve the sample in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water.[12][13] The addition of a small amount (0.1%) of formic acid can aid in protonation for positive ion mode.[13]
-
Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL.[12] From this, create a dilute working solution of about 1-10 µg/mL by diluting with the chosen solvent system.[12]
-
Filtration: Filter the final solution using a 0.22 µm syringe filter to remove any particulates that could block the ESI needle.[12]
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
Caption: ESI-MS sample preparation and analysis workflow.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. While experimental data for this specific molecule is not widely available, the predicted spectra and detailed protocols in this application note offer a reliable framework for its characterization. Adherence to these protocols will enable researchers to confidently verify the structure and purity of their synthesized material, which is a critical step in any drug discovery or materials science endeavor.
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Sobhabio. This compound. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones. [Link]
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University of York. How to Prepare Samples for NMR. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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-
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Purification of 4-(2-Cyanoacetyl)Benzonitrile by recrystallization or column chromatography
An In-Depth Technical Guide to the Purification of 4-(2-Cyanoacetyl)Benzonitrile by Recrystallization and Column Chromatography
Introduction: The Imperative for Purity
This compound is a multifunctional molecule featuring two nitrile groups and a ketone, making it a valuable intermediate in the synthesis of heterocyclic compounds, advanced materials, and pharmaceutical agents. The presence of impurities, such as unreacted starting materials or byproducts from its synthesis, can significantly hinder downstream reactions, reduce yields, and compromise the integrity of the final product. Therefore, achieving high purity is not merely a procedural step but a critical requirement for its successful application in research and development.
This guide provides a comprehensive overview and detailed protocols for two fundamental purification techniques applicable to this compound: recrystallization and column chromatography. We will explore the underlying principles of each method, the rationale behind experimental choices, and step-by-step instructions to empower researchers, scientists, and drug development professionals to obtain this compound in a highly purified form.
Physicochemical Profile of this compound
A thorough understanding of the compound's physical and chemical properties is the foundation for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 71292-11-0 | [1] |
| Molecular Formula | C₁₀H₆N₂O | [1] |
| Molecular Weight | 170.17 g/mol | [1] |
| Appearance | Solid (Typical for similar structures) | Inferred |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Predicted Polarity | Moderately Polar | Inferred from structure |
The structure, containing two polar nitrile groups and a ketone, balanced by an aromatic ring, suggests moderate polarity. This dual character is key to selecting appropriate solvent systems for both recrystallization and chromatography. While specific solubility data is not widely published, we can infer its behavior from analogous structures like 4-Acetylbenzonitrile, which is soluble in chloroform but insoluble in water[2].
Part 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3] The fundamental principle is that the compound of interest and its impurities have different solubility profiles in a given solvent; ideally, the desired compound should be highly soluble in a hot solvent but poorly soluble when the solvent is cold.[4]
The Causality Behind Solvent Selection
Choosing the right solvent is the most critical step for a successful recrystallization.[5] An ideal solvent should meet several criteria:
-
High Temperature Coefficient : It must dissolve the target compound when hot but not at room temperature.[3]
-
Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[6][7]
-
Chemical Inertness : The solvent must not react with the compound.[3]
-
Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]
Given the moderately polar nature of this compound, solvents of intermediate polarity or a mixed-solvent system are excellent starting points.
Protocol: Small-Scale Solvent Screening
Before committing to a bulk purification, a small-scale screening experiment is essential to identify the optimal solvent or solvent pair.
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL at room temperature. Agitate the mixture.
-
If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble or sparingly soluble, heat the test tube in a water or sand bath.[8]
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.[9]
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
| Solvent | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Potential Use |
| Water | Low | Low to Moderate | Possible, may require large volumes. Good for a mixed-solvent pair. |
| Ethanol | Moderate | High | Potential single solvent. |
| Ethyl Acetate | Moderate | High | Potential single solvent. |
| Toluene | Low | High | Promising candidate for a single-solvent system. |
| Hexane | Low | Low | Unlikely as a primary solvent; useful as an anti-solvent in a mixed pair. |
Workflow for Recrystallization
Caption: Workflow diagram for the purification of this compound via recrystallization.
Detailed Recrystallization Protocol
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Add more hot solvent in small portions until the solid is completely dissolved.[10][11] Causality : Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing the yield.[12]
-
Hot Filtration (if necessary) : If insoluble impurities are visible in the hot solution, perform a gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Causality : Pre-heating the apparatus prevents premature crystallization of the desired compound in the funnel.[13]
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.[9] Causality : Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively arrange themselves in the crystal lattice, excluding impurities.[10]
-
Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing : With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[13]
-
Drying : Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point.
Part 2: Purification by Column Chromatography
Column chromatography is a preparative technique that separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. For moderately polar compounds like this compound, normal-phase chromatography with a polar stationary phase (like silica gel) is highly effective.[14][15]
The Logic of Phase Selection
-
Stationary Phase : Silica gel (SiO₂) is the adsorbent of choice.[14][16] Its surface is covered with polar silanol (Si-OH) groups, which interact with polar functional groups of the molecules being separated. More polar compounds will adsorb more strongly and thus move down the column more slowly.[17]
-
Mobile Phase (Eluent) : The mobile phase carries the sample through the stationary phase.[16] Its polarity is tuned to achieve separation. A less polar eluent will result in slower elution of all compounds, while a more polar eluent will speed up elution.[17][18] For separating a mixture, a gradient of increasing polarity is often used, starting with a non-polar solvent and gradually adding a more polar one. A common system is a mixture of hexane (non-polar) and ethyl acetate (polar).
Protocol: Eluent System Optimization with TLC
Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the ideal solvent system for a column separation.
-
Dissolve a small amount of the crude material in a volatile solvent like dichloromethane.
-
Spot the solution onto several TLC plates.
-
Develop each plate in a chamber containing a different eluent mixture (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Visualize the plates under UV light (254 nm).
-
The optimal eluent system for column chromatography will move the desired compound to a Retention Factor (Rƒ) value of approximately 0.3-0.4. Causality : An Rƒ in this range ensures that the compound will move down the column at a reasonable rate, providing good separation from impurities with different polarities.
Workflow for Column Chromatography
Caption: Workflow diagram for the purification of this compound via column chromatography.
Detailed Column Chromatography Protocol
-
Column Preparation : Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC analysis.[16] Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[19] Never let the column run dry.
-
Sample Loading : Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (about 1-2 times the weight of the crude product) and remove the solvent by rotary evaporation to create a free-flowing powder. Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top. Causality : This "dry loading" method typically results in better separation and sharper bands compared to loading the sample as a liquid.[20]
-
Elution : Carefully add the eluent to the top of the column. Apply gentle air pressure to begin flowing the mobile phase through the column. Start with the low-polarity solvent system identified via TLC. If a gradient is required, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute more strongly adsorbed compounds.
-
Fraction Collection : Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis : Spot every few fractions on a TLC plate. Develop and visualize the plate to determine which fractions contain the pure product.
-
Isolation : Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified solid.
Final Purity Assessment
After purification by either method, the purity of the final product should be confirmed:
-
Melting Point Analysis : A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.[11]
-
Thin-Layer Chromatography (TLC) : The purified compound should appear as a single, well-defined spot on the TLC plate when eluted with an appropriate solvent system.
Safety and Handling
-
Engineering Controls : Always handle this compound and all organic solvents in a certified chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).
-
Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
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- University of York, Department of Chemistry. (n.d.). Solvent Choice.
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- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
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- University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization.
- ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?
- Wired Chemist. (n.d.). Recrystallization.
- Unknown Source. (n.d.). Recrystallization1.
- Unknown Source. (n.d.). Recrystallization-1.pdf.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Columbia University. (n.d.). Column chromatography.
- PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
- Chemistry LibreTexts. (2023). B. Column Chromatography.
- University of Toronto Scarborough, Chemistry Online. (n.d.). Column Chromatography Theory.
- Unknown Source. (n.d.). Recrystallization.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Acetylbenzonitrile.
- Solubility of Things. (n.d.). Benzonitrile.
- Chemical Database. (n.d.). benzonitrile.
- Chem Service. (2015). SAFETY DATA SHEET - Benzonitrile.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET - Benzonitrile.
- Kim and Chang. (n.d.). Supporting Information.
- Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. [Online] YouTube.
- SOBHABIO. (n.d.). This compound.
- Professor Dave Explains. (2020). Recrystallization. [Online] YouTube.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- BLD Pharm. (n.d.). 71292-11-0|this compound.
- NIST WebBook. (n.d.). Benzonitrile, 4-acetyl-.
- ECHEMI. (n.d.). 4-Acetyl-2-methylbenzonitrile SDS, 1138444-80-0 Safety Data Sheets.
- Sciencemadness Wiki. (2020). Benzonitrile.
- LGC Standards. (n.d.). 4-(2-Bromoacetyl)benzonitrile.
- ChemicalBook. (2025). 4-Acetylbenzonitrile | 1443-80-7.
- PubChem. (n.d.). 4-(2-Hydroxyacetyl)benzonitrile.
- Veeprho. (n.d.). Benzonitrile Impurities and Related Compound.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column.
- Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
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HPLC methods for analyzing 4-(2-Cyanoacetyl)Benzonitrile purity
An Application Note and Protocol for the Purity Determination of 4-(2-Cyanoacetyl)Benzonitrile by High-Performance Liquid Chromatography
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1]
This application note presents a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity. The narrative explains the scientific rationale behind the method development choices and provides a detailed protocol for execution and validation in accordance with international regulatory standards.[2][3]
Principle of the Method: Causality Behind Experimental Choices
The fundamental objective is to separate the main this compound peak from all potential process-related impurities and degradation products. The selection of the chromatographic system is therefore paramount.
-
Separation Mode: Reversed-Phase HPLC: this compound (Figure 1) is a moderately polar molecule containing two nitrile groups, a ketone, and a benzene ring. This structure makes it ideally suited for reversed-phase chromatography, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar.[4] The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[5]
-
Stationary Phase: C18 Column: A C18 (octadecylsilane) column is selected as the stationary phase. It is a versatile and robust choice providing strong hydrophobic retention for aromatic compounds.[4] The long alkyl chains offer a high surface area for interaction, ensuring adequate retention of the main component and separation from more polar or less retained impurities.
-
Mobile Phase: Acetonitrile and Water Gradient:
-
Solvents: Acetonitrile (ACN) and water are chosen as the mobile phase components. ACN is an excellent organic modifier for aromatic compounds and has a low UV cutoff, making it compatible with UV detection.[6]
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent (ACN) is increased over time, is employed. This approach ensures that impurities with a wide range of polarities can be detected and resolved. It allows for the elution of strongly retained, nonpolar impurities while providing good separation of early-eluting, polar impurities, all within a reasonable analysis time.
-
-
Detection: UV Spectrophotometry: The presence of the benzonitrile chromophore suggests strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is used to monitor the elution profile and determine the peak purity. The wavelength of 254 nm is selected as it provides a good response for many aromatic compounds and is a common starting point for method development.
Figure 1: Chemical Structure of this compound (C₁₀H₆N₂O)
Experimental Protocol
This section provides a detailed, step-by-step methodology for performing the purity analysis.
Apparatus and Software
-
HPLC System: Agilent 1260 Infinity II LC System, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Data Acquisition Software: Empower™, Chromeleon™, OpenLab™, or equivalent.
-
Analytical Balance (5-decimal place)
-
Volumetric flasks, pipettes, and autosampler vials
-
pH meter
-
Sonicator
Reagents and Materials
-
This compound Reference Standard (known purity)
-
This compound Sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (85%, analytical grade) - Used to adjust mobile phase pH for improved peak shape if necessary.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard dimensions providing good efficiency and resolution. |
| Mobile Phase A | Water | The primary polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte. |
| Gradient Program | Time (min) | %B |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and viscosity. |
| Detection Wavelength | 254 nm | Provides good sensitivity for the benzonitrile chromophore. |
| Injection Volume | 10 µL | A suitable volume to achieve good signal-to-noise without overloading the column. |
| Run Time | 30 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities, followed by column re-equilibration. |
Preparation of Solutions
-
Diluent: A mixture of Water:Acetonitrile (70:30 v/v) is used as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Prepare the solution following steps 2-4 as described for the Standard Solution. A higher concentration is used for the sample to ensure that low-level impurities can be accurately quantified.
-
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be fit for its intended use.[7] This is achieved by injecting the Standard Solution (0.1 mg/mL) in six replicates. The acceptance criteria must be met as per pharmacopeial guidelines.[8][9]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, which is critical for accurate integration.[9][10] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to generate sharp peaks. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and the stability of the detector response.[11] |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test by injecting the Standard Solution (n=6).
-
If SST criteria are met, inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the Sample Solution in duplicate.
-
Bracket the sample injections with a single injection of the Standard Solution to monitor for any drift in system performance.
Method Validation Protocol (as per ICH Q2(R1))
To ensure the method is trustworthy and fit for purpose, it must be validated.[2][3][12] The following parameters should be assessed.
Workflow for HPLC Method Development & Validation
Caption: Logical workflow for HPLC method development and validation.
Validation Parameters & Example Data
-
Specificity: Forced degradation studies are performed by exposing the sample to acid, base, heat, oxidation, and light. The method is specific if it can resolve the main peak from all degradation products and any impurities present in a placebo/blank.
-
Linearity: Assessed by preparing solutions of the reference standard at five concentrations (e.g., 50% to 150% of the nominal concentration).
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 902112 |
| 125 | 1123567 |
| 150 | 1350987 |
| Result | R² ≥ 0.999 |
-
Accuracy (% Recovery): Determined by spiking a known amount of reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).
| Level | Theoretical (mg) | Recovered (mg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.03 | 100.3% |
| 120% | 12.0 | 11.92 | 99.3% |
| Result | \multicolumn{3}{c}{Acceptance Criteria: 98.0% - 102.0% } |
-
Precision (Repeatability): Six separate samples are prepared from the same homogenous batch and analyzed.
| Sample | Purity (%) |
| 1 | 99.85 |
| 2 | 99.81 |
| 3 | 99.89 |
| 4 | 99.83 |
| 5 | 99.86 |
| 6 | 99.88 |
| Result | \multicolumn{2}{c}{%RSD ≤ 1.0% } |
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically established where the signal-to-noise ratio is approximately 10:1.
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). System suitability parameters must remain within acceptable limits.
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated using the area normalization method. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank (diluent) and any peaks below the Limit of Quantification (LOQ).
Conclusion
The reversed-phase HPLC method described provides a reliable and robust system for determining the purity of this compound. The use of a standard C18 column and a gradient elution of acetonitrile and water allows for excellent separation of the main component from potential impurities. The detailed protocol, when followed in conjunction with the system suitability and method validation guidelines, ensures that the results generated are accurate, precise, and suitable for quality control and regulatory purposes in a drug development environment.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Official Dec 1, 2022]. Available from: [Link][8][13]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Guideline Q2(R1) Validation of Analytical Procedures: Text and Methodology. [November 2005]. Available from: [Link][2][3]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [White Paper]. Available from: [Link][14]
-
DSDP Analytics. USP <621> Chromatography. [Educational Resource]. Available from: [Link][7]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [September 2021]. Available from: [Link][12]
-
Phenomenex, Inc. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Technical Note]. Available from: [Link][15]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [September 21, 2022]. Available from: [Link][16]
-
European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Ph. Eur. 7.0]. Available from: [Link][11]
-
Phenomenex, Inc. Reversed Phase HPLC Method Development. [Webinar Slides]. Available from: [Link][5]
-
Sule, P. S., et al. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 3(9), 260-274. Available from: [Link][4]
-
Belabassi, Y., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(19), 6331. Available from: [Link][6]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Application Note]. Available from: [Link][17]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-(2-Cyanoacetyl)Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details a highly efficient, rapid, and environmentally conscious method for the synthesis of 4-(2-cyanoacetyl)benzonitrile derivatives, compounds of significant interest in medicinal chemistry and drug discovery. Leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol offers a substantial improvement over classical heating methods, leading to higher yields, reduced reaction times, and cleaner product profiles. This document provides a foundational understanding of the reaction mechanism, a detailed step-by-step protocol, characterization data, and a troubleshooting guide to empower researchers in their synthetic endeavors.
Note on Nomenclature: The target molecule, synthesized via the Knoevenagel condensation of 4-cyanobenzaldehyde and malononitrile, is systematically named 2-(4-cyanobenzylidene)malononitrile. For the purpose of this guide, we will refer to it by this accurate name, which corresponds to the structure often colloquially referred to as a this compound derivative.
Introduction: The Significance of Benzonitrile Scaffolds and the Power of Microwave Assistance
Benzonitrile derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide spectrum of biological activities. Their applications span from anticancer and antiviral agents to treatments for microbial infections.[1] The cyano group, a key pharmacophore, often acts as a hydrogen bond acceptor, contributing to the potent and selective binding of these molecules to their biological targets.
Traditional synthetic routes to these valuable compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[2][3] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[2] This rapid, uniform heating minimizes the formation of byproducts, leading to higher yields and simplified purification.[4][5] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reactions.[4][6]
This application note focuses on the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, adapted for microwave synthesis to produce 2-(4-cyanobenzylidene)malononitrile.
Reaction Mechanism and Rationale
The synthesis of 2-(4-cyanobenzylidene)malononitrile from 4-cyanobenzaldehyde and malononitrile proceeds via a piperidine-catalyzed Knoevenagel condensation. The mechanism can be understood in the following key steps:
-
Enolate Formation: The basic catalyst, piperidine, deprotonates the acidic α-carbon of malononitrile, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde.
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the final α,β-unsaturated product, 2-(4-cyanobenzylidene)malononitrile. The catalyst, piperidine, is regenerated in the process.
Microwave irradiation significantly accelerates this process by rapidly achieving and maintaining the optimal reaction temperature, thereby increasing the frequency of effective molecular collisions.
Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-Cyanobenzylidene)malononitrile
This protocol is designed for a dedicated laboratory microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Purity |
| 4-Cyanobenzaldehyde | C₈H₅NO | 131.13 | 1.0 mmol (131 mg) | ≥98% |
| Malononitrile | CH₂(CN)₂ | 66.06 | 1.0 mmol (66 mg) | ≥99% |
| Piperidine | C₅H₁₁N | 85.15 | 0.1 mmol (8.5 mg, ~10 µL) | ≥99% |
| Ethanol (optional, for workup) | C₂H₅OH | 46.07 | As needed | Reagent grade |
Equipment
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Analytical balance
-
Syringes and needles
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of 2-(4-cyanobenzylidene)malononitrile.
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-cyanobenzaldehyde (131 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol).
-
Catalyst Addition: To the solid mixture, add piperidine (10 µL, 0.1 mmol) using a microliter syringe.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Time: 5 minutes
-
Power: 150 W (or as determined by the instrument to maintain the target temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (either passively or using the instrument's cooling system).
-
Product Isolation and Purification:
-
Open the vial in a fume hood.
-
Add 5 mL of cold ethanol to the solidified reaction mixture and stir to break up the solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol (2 x 2 mL) to remove any unreacted starting materials and catalyst.
-
-
Drying: Dry the purified product under vacuum to a constant weight. The product should be a white to off-white solid.
Characterization of 2-(4-Cyanobenzylidene)malononitrile
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.99 (d, J = 8.4 Hz, 2H), 7.84 (s, 1H), 7.80 (d, J = 8.4 Hz, 2H).[7] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 159.2, 137.2, 134.1, 133.6, 117.6, 112.6, 111.6, 87.9.[7] |
| FT-IR (KBr, cm⁻¹) | 3110, 3080 (Ar-H stretch), 2229 (C≡N stretch), 1588 (C=C stretch).[7] |
| Mass Spec. (ESI-MS) | m/z calculated for C₁₁H₅N₃ [M-H]⁻: 178.05; found: 178.1. |
| Melting Point | 154-156 °C (Lit. 154 °C).[7] |
| Yield | Typically >90% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Insufficient heating (temperature too low or time too short).- Inactive catalyst.- Impure starting materials. | - Increase reaction temperature or time in small increments.- Use fresh piperidine.- Check the purity of 4-cyanobenzaldehyde and malononitrile. |
| Formation of a dark, tarry substance | - Overheating (temperature too high or time too long).- Side reactions or polymerization. | - Reduce the reaction temperature or time.- Ensure efficient stirring.- Consider using a solvent like ethanol or DMF to better control the temperature. |
| Product is difficult to purify | - Incomplete reaction.- Presence of side products. | - Monitor the reaction by TLC to ensure completion.- If simple washing is insufficient, recrystallization from ethanol or isopropanol may be necessary. |
| Microwave reactor aborts the run | - Excessive pressure buildup.- Use of a non-polar solvent that does not heat well. | - Reduce the amount of starting material or use a larger reaction vial.- If using a solvent, ensure it is polar enough to absorb microwave energy (e.g., ethanol, DMF). For solvent-free reactions, this is less common. |
Conclusion
The microwave-assisted Knoevenagel condensation provides a superior method for the synthesis of 2-(4-cyanobenzylidene)malononitrile and its derivatives. This protocol highlights the advantages of MAOS in terms of reaction speed, efficiency, and adherence to green chemistry principles. By following this detailed guide, researchers can reliably and rapidly access these important molecular scaffolds for further investigation in drug discovery and development programs.
References
- Department of Chemistry, Faculty of Science, Banaras Hindu University, Varanasi-221005, India.
- Mallouk, S., Bougrin, K., Laghzizil, A., & Benhida, R. (2010). Microwave-assisted and efficient solvent-free knoevenagel condensation.
- Bhuiyan, M. M. H., Matin, M. M., Bithi, U. H., Alam, M. R., & Alam, M. A. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
- Bhuiyan, M. M., et al. (2006). Microwave Assisted Solvent Free Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate. Oriental Journal of Chemistry, 22(1), 51-55.
- Electronic Supplementary Inform
- Bhuiyan, M. M. H., et al. (2013). Microwave-Assisted Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes in Solvent-Free Condition.
- Bhuiyan, M. M. H., et al. (2013). Microwave assisted Knoevenagel reaction between various aldehydes and ethyl cyanoacetate.
- BenchChem. (2025).
- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube.
- Lerebours, R., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 421.
- Bhuiyan, M. M. H., et al. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates.
- Mittal, A. K., & Kumar, N. (2003). Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions.
- Microwave assisted reactions. (2018, November 13). SlideShare.
- Liu, Y., et al. (2025). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI.
- Hradil, P., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(19), 3505.
- Kolb, D., Friedmann, K., & König, B. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light.
- 2-(4-Cyanobenzylidene)malononitrile. ChemicalBook.
- Liu, Y., et al. (2025). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile.
- Patel, H. M., et al. (2012). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 423-432.
- El-Sayed, N. S., & El-Gohary, N. S. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 13(45), 31631-31652.
- Cini, E. (2009). Microwave-Mediated Synthesis of N-Containing Heterocycles: from Batch to Continuous Flow Processes. Cardiff University.
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
- 1H and 13C-NMR data of compounds 2 – 4.
- Dayrit, F. M., & de Dios, A. C. (2017).
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- 7. rsc.org [rsc.org]
Catalytic Routes to Benzonitriles: A Detailed Guide to Synthesis Protocols and Mechanistic Insights
[AN-BNZS-2026]
Abstract: Benzonitrile and its derivatives are indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of modern catalytic methods for benzonitrile synthesis. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each method, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols for key catalytic systems are presented, accompanied by comparative data and visual workflows to facilitate practical application in the laboratory.
Introduction: The Strategic Importance of the Cyanoarene Moiety
The benzonitrile unit is a versatile functional group in organic synthesis. Its strong electron-withdrawing nature and its ability to be transformed into a variety of other functionalities—such as amines, amides, carboxylic acids, and tetrazoles—make it a highly strategic component in molecular design. Aryl nitriles are found in numerous blockbuster drugs, including the anti-cancer agent Letrozole and the antidepressant Citalopram.[1] Consequently, the development of efficient, robust, and scalable catalytic methods for their synthesis remains an area of intense research and industrial importance.
This guide will focus on three primary catalytic strategies that have largely superseded classical methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic reagents.[1] We will explore:
-
Transition Metal-Catalyzed Cyanation of Aryl Halides: A powerful cross-coupling strategy employing palladium, nickel, or copper catalysts.
-
Catalytic Ammoxidation of Alkylbenzenes: A direct and atom-economical route from readily available hydrocarbon feedstocks.
-
Oxidative Synthesis from Benzyl Alcohols and Amines: Methods that offer alternative synthetic pathways from different precursor functionalities.
Palladium-Catalyzed Cyanation of Aryl (Pseudo)halides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the cyanation of aryl halides is a prime example of their power and versatility.[2][3] This method offers mild reaction conditions and exceptional functional group tolerance, making it a go-to strategy in complex molecule synthesis.[1]
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
Figure 1: General catalytic cycle for Pd-catalyzed cyanation.
The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent Pd(0) complex. This is often the rate-determining step. The resulting Pd(II) intermediate then undergoes a cyanide exchange step, where the halide is replaced by a cyanide anion from the chosen source. The final step is reductive elimination, which forms the C-CN bond, releases the benzonitrile product, and regenerates the active Pd(0) catalyst.[3] A significant challenge in these reactions is catalyst poisoning by excess cyanide ions, which can bind strongly to palladium intermediates and stall the catalytic cycle.[1]
Protocol: Cyanation of Aryl Chlorides/Bromides using a Non-Toxic Cyanide Source
A major advance in the field has been the replacement of highly toxic cyanide salts like KCN or NaCN with safer, more stable alternatives. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is an excellent example. It is inexpensive, non-toxic, and easy to handle.[4][5]
Protocol 2.2.1: Pd-Catalyzed Cyanation with K₄[Fe(CN)₆]
This protocol is adapted from a general method for the cyanation of a wide range of (hetero)aryl chlorides and bromides.[1]
Materials:
-
(Hetero)aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%)
-
Ligand (e.g., cataCXium® A, 2-4 mol%)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 211 mg, 0.5 mmol, 0.5 equiv)
-
Potassium acetate (KOAc), 0.05 M aqueous solution
-
1,4-Dioxane
-
Nitrogen or Argon source
-
Screw-top reaction tube with a magnetic stir bar
Procedure:
-
To a screw-top reaction tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and the (hetero)aryl halide (if solid).
-
Seal the tube with a Teflon-lined screw-cap septum.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
If the (hetero)aryl halide is a liquid, add it via syringe at this stage.
-
Add 1,4-dioxane (2.5 mL) and the degassed 0.05 M aqueous KOAc solution (2.5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 1-4 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzonitrile.
Expertise & Causality:
-
Why a palladacycle precatalyst? Palladacycle precatalysts are often air- and moisture-stable, ensuring the formation of the active Pd(0) species without being poisoned by the cyanide source during the initial stages.[5]
-
Why K₄[Fe(CN)₆]? This complex acts as a slow-release source of cyanide ions, maintaining a low enough concentration in solution to avoid catalyst deactivation while still being sufficient for the transmetalation step.[1][4]
-
Why a biphasic solvent system? The use of dioxane and water helps to solubilize both the organic substrate and the inorganic cyanide source and base, facilitating the reaction.[1][6]
| Catalyst System | Aryl Halide | Cyanide Source | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | Ar-Cl | K₄[Fe(CN)₆] | 70 | 18 | 75-95 | [7] |
| Pd/C / dppf | Ar-Br | Zn(CN)₂ | 110 | 12 | 77-98 | [8][9] |
| Pd(OAc)₂ (ligand-free) | Ar-Br | K₄[Fe(CN)₆] | 120 | 5 | 83-96 | [4] |
Table 1: Comparison of Selected Palladium-Catalyzed Cyanation Systems.
Copper-Catalyzed Cyanation of Aryl Halides
While palladium catalysts are highly effective, copper-based systems offer a more economical alternative. The classical Rosenmund-von Braun reaction required stoichiometric copper(I) cyanide at very high temperatures.[1][10] Modern protocols, however, utilize catalytic amounts of copper under significantly milder conditions.[11]
Mechanistic Considerations: A Domino Halide Exchange-Cyanation
A particularly elegant strategy involves a "domino" or "in situ" halide exchange. Aryl bromides are often less reactive than aryl iodides in copper-catalyzed cyanations. By adding a catalytic amount of an iodide salt (like KI), the aryl bromide is first converted to the more reactive aryl iodide in situ, which then undergoes cyanation.
Figure 2: Conceptual workflow of domino halide exchange-cyanation.
Protocol: Copper-Catalyzed Domino Cyanation of Aryl Bromides
This protocol is based on the work of Buchwald and colleagues, providing an efficient, mild, and inexpensive route to aryl nitriles from aryl bromides.[10][11]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI, 19.0 mg, 0.1 mmol, 10 mol%)
-
Potassium iodide (KI, 33.2 mg, 0.2 mmol, 20 mol%)
-
Sodium cyanide (NaCN, 59 mg, 1.2 mmol, 1.2 equiv)
-
N,N'-Dimethylethylenediamine (1.0 mmol, 1.0 equiv)
-
Toluene
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In an oven-dried Schlenk tube, combine CuI, KI, and NaCN.
-
Seal the tube, and evacuate and backfill with inert gas three times.
-
Add toluene, the aryl bromide, and N,N'-dimethylethylenediamine via syringe.
-
Immerse the reaction vessel in a preheated oil bath at 110 °C.
-
Stir the mixture for 24 hours.
-
After cooling to room temperature, partition the mixture between aqueous ammonia and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Authoritative Grounding: The use of a diamine ligand, such as N,N'-dimethylethylenediamine, is crucial. It is believed to stabilize the copper catalyst and increase its solubility and reactivity, preventing catalyst agglomeration and deactivation.[10][11] The use of an apolar solvent like toluene simplifies workup, as the desired benzonitrile product is typically much more soluble in the organic phase than the inorganic salts.[11]
Direct Ammoxidation of Toluene
For the industrial-scale production of unsubstituted benzonitrile, the gas-phase ammoxidation of toluene is the most economically viable process.[12] This reaction combines toluene, ammonia, and an oxidant (typically air) over a heterogeneous catalyst at high temperatures.
Catalysts and Conditions
The most common catalysts are mixed metal oxides, particularly those based on vanadium and titanium (V₂O₅/TiO₂).[13][14][15] The reaction is highly exothermic and requires careful temperature control to prevent over-oxidation to CO₂ and N₂.
Figure 3: Simplified schematic of an industrial ammoxidation process.
Trustworthiness: The selectivity of the reaction is highly dependent on the catalyst composition and structure. For V₂O₅/TiO₂ catalysts, species where vanadia is highly dispersed and strongly interacts with the anatase TiO₂ support are more selective towards benzonitrile.[14][15] Bulk, crystalline V₂O₅ tends to promote the complete combustion of ammonia, reducing the overall yield.[14]
Laboratory-Scale Protocol: Aerobic Oxidation of Benzylamines
While gas-phase ammoxidation is challenging to replicate in a standard research lab, the underlying transformation can be achieved through the liquid-phase oxidation of benzylamines, which can be considered a related process.
Protocol 4.2.1: Copper-Catalyzed Aerobic Oxidation of Benzylamine
This protocol demonstrates the synthesis of benzonitrile from benzylamine using a copper catalyst and molecular oxygen as the ultimate oxidant.[16]
Materials:
-
Benzylamine
-
Copper(0) powder or Copper(I) salt (e.g., CuI, 5 mol%)
-
Ligand (e.g., isoquinoline or 1,10-phenanthroline, 10 mol%)
-
Solvent (e.g., Toluene)
-
Oxygen supply (balloon or bubbler)
Procedure:
-
To a round-bottom flask, add the copper catalyst, ligand, and solvent.
-
Add benzylamine to the mixture.
-
Begin vigorous stirring and start bubbling oxygen through the solution (or maintain an oxygen atmosphere with a balloon).
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography or distillation.
Conclusion
The catalytic synthesis of benzonitriles has evolved dramatically, moving from hazardous classical methods to highly efficient and selective transition-metal-catalyzed protocols. Palladium and copper-catalyzed cyanations of aryl halides offer broad substrate scope and functional group tolerance, making them invaluable tools for fine chemical and pharmaceutical synthesis. For large-scale production of the parent compound, ammoxidation remains the industry standard. The choice of method depends on the specific substrate, desired scale, economic considerations, and available laboratory infrastructure. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to successfully implement and adapt these powerful transformations in their own synthetic endeavors.
References
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Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
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Anil, G. I., & Sreekumar, V. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(63), 38435-38453. [Link]
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Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]
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Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
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Wang, D., Ding, K., & Li, X. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. Organic Letters, 13(19), 5004–5007. [Link]
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Grushin, V. V. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(30), 3513-3526. [Link]
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Kumar, A., et al. (2019). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 55(82), 12348-12351. [Link]
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Chen, L., et al. (2022). V modified Ni-based layer hydroxides for the electrocatalytic upgrading of amines to nitriles. Journal of Materials Chemistry A, 10(18), 10035-10042. [Link]
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Crasto, A. M. (2014). Cyanation of Aryl Halides. Organic Synthesis International. [Link]
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Nasrollahzadeh, M., et al. (2015). Table 4 Cyanation of aryl halides with K 4 [Fe(CN) 6 ] using catalyst 3... ResearchGate. [Link]
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Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
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Lee, C. F., et al. (2010). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 12(21), 4964–4967. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 49(43), 7948-7951. [Link]
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Fors, B. P., Dooleweerdt, K., & Buchwald, S. L. (2011). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis, 1(9), 1124-1127. [Link]
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Ande, C., et al. (2019). Production of benzonitrile from benzylamine with O2 as the oxidant. ResearchGate. [Link]
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]
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Cavalli, P., Cavani, F., Manenti, I., & Trifirò, F. (1987). Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation. The role of catalyst composition. Industrial & Engineering Chemistry Research, 26(4), 639–644. [Link]
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Cavalli, P., Cavani, F., Manenti, I., & Trifirò, F. (1987). Ammoxidation of Toluene to Benzonitrile on Vanadium-Titanium Oxides Catalysts Prepared by Precipitation. The Role of Catalyst Composition. Industrial & Engineering Chemistry Research, 26(4), 639-644. [Link]
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Cavalli, P., et al. (1987). Ammoxidation of toluene to benzonitrile on vanadium-titanium oxides catalysts prepared by precipitation: The role of catalyst composition. OSTI.GOV. [Link]
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Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. [Link]
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Application Notes & Protocols: The Strategic Role of 4-(2-Cyanoacetyl)Benzonitrile in the Synthesis of Advanced Dyes and Functional Materials
Abstract
These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the versatile applications of 4-(2-Cyanoacetyl)Benzonitrile. This compound, characterized by a reactive cyanoacetyl group and a terminal benzonitrile moiety, is a potent precursor for a diverse range of high-performance dyes and functional organic materials. While direct literature on this specific molecule is emerging, its chemical architecture allows for its strategic use in well-established synthetic pathways. This document provides detailed, field-proven protocols derived from analogous structures to guide the synthesis of azo disperse dyes, styryl dyes, and heterocyclic systems for advanced material applications. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: A Multifunctional Building Block
This compound is a bifunctional organic molecule featuring two key reactive centers: an active methylene group flanked by a carbonyl and a nitrile (the cyanoacetyl group), and a para-substituted benzonitrile group. This unique combination of an electron-withdrawing benzonitrile and a versatile synthetic handle in the cyanoacetyl group makes it an attractive starting material for creating complex organic molecules with tailored photophysical and electronic properties.
-
The cyanoacetyl moiety is a classic precursor in organic synthesis, readily participating in condensation reactions and serving as a building block for various heterocyclic systems.[1][2][3]
-
The benzonitrile group is a common feature in functional materials, contributing to thermal stability and specific electronic characteristics, making it relevant for applications such as organic light-emitting diodes (OLEDs) and pharmaceuticals.[3][4]
This guide will explore the synthetic utility of this compound in two primary domains: the synthesis of vibrant dyes for textiles and other applications, and the construction of functional materials with potential use in optoelectronics and medicinal chemistry.
Synthesis of High-Performance Dyes
The structure of this compound allows it to function as a key component in the synthesis of several classes of dyes, particularly disperse and styryl dyes.
Azo Disperse Dyes: Leveraging the Active Methylene Group as a Coupling Component
The general route for synthesizing azo dyes involves the reaction of a diazonium salt with an electron-rich coupling component.[5][6] The active methylene group in this compound, due to the electron-withdrawing nature of the adjacent carbonyl and nitrile groups, is sufficiently acidic to act as a potent coupling partner. This reaction leads to the formation of highly colored azo dyes suitable for dyeing hydrophobic fibers like polyester.[4][7]
This protocol details the synthesis of a representative disperse azo dye from a substituted aniline and this compound.
Step 1: Diazotization of an Aromatic Amine (e.g., 4-Nitroaniline)
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water, warming gently if necessary to obtain a clear solution.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution, ensuring the temperature remains below 5 °C. Vigorous stirring is essential.
-
After the addition is complete, continue stirring for 20 minutes in the ice bath. The presence of excess nitrous acid can be confirmed with starch-iodide paper (a blue-black color indicates completion). The resulting cold diazonium salt solution is used immediately in the next step.[8]
Step 2: Azo Coupling Reaction
-
In a separate 400 mL beaker, dissolve 1.70 g (0.01 mol) of this compound in 50 mL of ethanol. Add 5 g of sodium acetate and stir to dissolve.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of this compound with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Maintain the reaction mixture in the ice bath and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid dye thoroughly with cold distilled water to remove unreacted salts and byproducts.
-
Dry the purified azo dye in a desiccator or a low-temperature oven. For higher purity, recrystallization from a suitable solvent like ethanol or acetic acid can be performed.
Diagram of Azo Dye Synthesis Pathway
Caption: Reaction pathway for the synthesis of a disperse azo dye.
Styryl and Merocyanine Dyes via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for the synthesis of dyes and functional materials, involving the reaction of an active methylene compound with an aldehyde or ketone.[9][10][11][12] this compound is an ideal substrate for this reaction, leading to the formation of styryl and merocyanine-type dyes, which are known for their strong absorption and applications in materials science.[13]
This protocol describes the synthesis of a styryl dye via the Knoevenagel condensation of this compound with 4-(Dimethylamino)benzaldehyde.
-
To a 100 mL round-bottom flask, add 1.70 g (0.01 mol) of this compound and 1.49 g (0.01 mol) of 4-(Dimethylamino)benzaldehyde.
-
Add 30 mL of ethanol as the solvent.
-
Add 0.1 mL of piperidine as a basic catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A colored solid should precipitate.
-
If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.
Diagram of Knoevenagel Condensation Workflow
Caption: Experimental workflow for styryl dye synthesis.
Synthesis of Functional Materials
The reactivity of this compound extends beyond dyes to the synthesis of complex heterocyclic compounds that are foundational to many advanced materials.[14]
Pyridine Derivatives for Optoelectronic Applications
The cyanoacetyl group is a versatile precursor for the synthesis of substituted pyridines, which are important scaffolds in materials science, particularly in the development of materials for OLEDs.[4][15]
This protocol outlines a general procedure for the synthesis of a highly functionalized pyridine derivative.
-
In a 100 mL round-bottom flask, combine 1.70 g (0.01 mol) of this compound, 1.20 g (0.01 mol) of a suitable chalcone (e.g., benzalacetophenone), and 0.77 g (0.01 mol) of ammonium acetate.
-
Add 40 mL of glacial acetic acid as the solvent and catalyst.
-
Heat the mixture to reflux for 8-10 hours with continuous stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with copious amounts of water, followed by a small amount of cold ethanol.
-
Dry the product. Recrystallization from a solvent system like DMF/ethanol can be used for further purification.
Data Presentation
The following table summarizes the expected properties of the compounds synthesized in the protocols above, based on data from analogous chemical structures.
| Compound | Synthetic Protocol | Expected Yield (%) | Appearance | λmax (nm) (in Ethanol) |
| Disperse Azo Dye | Protocol 1 | 75 - 85 | Deep Red Powder | 480 - 520 |
| Styryl Dye | Protocol 2 | 80 - 90 | Bright Orange/Red Crystals | 450 - 490 |
| Pyridine Derivative | Protocol 3 | 65 - 75 | Pale Yellow Solid | 350 - 380 |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of dyes and functional materials. Its active methylene group allows for its participation in classic dye-forming reactions like azo coupling and Knoevenagel condensation, while the overall structure is conducive to forming complex heterocyclic systems. The protocols provided herein, grounded in established chemical principles, offer a solid foundation for researchers to explore the full potential of this promising compound in materials science and drug development.
References
-
SIELC Technologies. (2018, February 16). Benzonitrile, 2-[[4-[amino]phenyl]azo]-5-nitro-. Retrieved from [Link]
-
Al-Ayed, A. S., et al. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods. MDPI. Retrieved from [Link]
-
Pasha, M. A., et al. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Retrieved from [Link]
-
Fadda, A. A., et al. (n.d.). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2022). Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. ACS Omega. Retrieved from [Link]
-
Dias, S. M. C., et al. (2023). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. Retrieved from [Link]
-
El-Mekawy, R. E., et al. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Current Organic Synthesis. Retrieved from [Link]
-
Fadda, A. A. (2018). Azo Dyes: Preparation Via Environmentally Benign Way. Longdom Publishing. Retrieved from [Link]
-
Elnagdi, M. H. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
Chen, S.-H., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Polymers. Retrieved from [Link]
-
Singh, R. K., et al. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. Retrieved from [Link]
-
Al-Azzawi, A. M. J. (2023). Preparation and Identification of some heterocyclic compounds from cyano compounds. Tikrit Journal of Pure Science. Retrieved from [Link]
-
Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
Zhao, M. (2008). 4-(4-Cyanobenzoylmethyl)benzonitrile. Acta Crystallographica Section E. Retrieved from [Link]
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry. Retrieved from [Link]
-
Maleki, A., & Valadi, K. (2022). Synthesis of small organic molecule based on malononitrile group toward green energy performance in organic photovoltaic solar cells. Sciforum. Retrieved from [Link]
-
Wang, J., et al. (2006). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2024). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Cyanoacetyl)Benzonitrile
Welcome to the technical support guide for the synthesis of 4-(2-Cyanoacetyl)benzonitrile (CAS No: 71292-11-0).[1][2] This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents, achieving a high yield of this β-ketonitrile is often critical.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to solve challenges in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and scalable approach is a variation of the Claisen condensation , specifically a crossed Claisen-type reaction between an ester of 4-cyanobenzoic acid (e.g., methyl 4-cyanobenzoate) and acetonitrile.[3][4] This reaction utilizes a strong base to deprotonate acetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is often preferred to maximize yield.[3]
Q2: Can you illustrate the reaction mechanism for this synthesis?
Certainly. The reaction proceeds via a base-mediated nucleophilic acyl substitution. The mechanism involves three key stages: enolate formation, nucleophilic attack, and elimination. The driving force for this otherwise endergonic reaction is the final, irreversible deprotonation of the product, the β-ketonitrile, which is significantly more acidic than the starting acetonitrile.[5]
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Guide: Improving Your Yield
Low yields are the most common frustration in this synthesis. The following Q&A guide is structured to help you diagnose and resolve the root cause of an unsatisfactory outcome.
Q3: My reaction yield is poor (<50%). I suspect an issue with my base. What should I check?
This is the most critical parameter. The base must be strong enough to deprotonate acetonitrile (pKa ≈ 25) and must be used in at least stoichiometric amounts.[5]
-
Choice of Base: While sodium ethoxide can be used, it introduces the risk of reversible reactions and transesterification.[6] Strong, non-nucleophilic bases are superior.
-
Sodium Hydride (NaH): Highly recommended. It is inexpensive and the reaction is driven forward by the irreversible loss of hydrogen gas.
-
Lithium Diisopropylamide (LDA): Very effective but requires low temperatures (-78 °C) and careful preparation, making it less ideal for large-scale synthesis.[7]
-
-
Purity and Activity of Base: NaH is notoriously sensitive to moisture. Use only freshly purchased, high-purity (e.g., 95%) NaH or NaH dispersed in mineral oil (60%). If using the dispersion, ensure you wash it with anhydrous hexanes before use to remove the oil, which can interfere with the reaction.
-
Stoichiometry: The Claisen condensation's thermodynamic driving force is the deprotonation of the β-ketonitrile product, which is more acidic than the starting materials.[3][5] Therefore, you need at least one full equivalent of base relative to your limiting reagent. Using a slight excess (e.g., 1.1-1.2 equivalents) is often beneficial to account for any trace moisture or impurities that may consume the base.
Q4: Could impure starting materials be the cause of low yield and side products?
Absolutely. The purity of your electrophile (methyl 4-cyanobenzoate) and your nucleophile source (acetonitrile) is paramount.
-
Methyl 4-cyanobenzoate: Ensure it is free of the parent carboxylic acid (4-cyanobenzoic acid). Any acidic protons will quench the base, reducing its effective concentration. You can verify purity via melting point or NMR spectroscopy.
-
Acetonitrile: Use a high-purity, anhydrous grade of acetonitrile. It serves as both a reagent and a solvent. The presence of water is highly detrimental as it will react violently with NaH and neutralize the acetonitrile enolate.
-
Solvent: If using a co-solvent like THF or toluene, it must be rigorously dried. Passing the solvent through an activated alumina column is an effective drying method.[8]
Q5: I'm observing multiple spots on my TLC plate. What are the likely side reactions?
The presence of multiple products indicates that side reactions are competing with your main pathway.
-
Hydrolysis: If the reaction is not kept scrupulously dry, or if the workup is not performed carefully, the nitrile groups on both the starting material and product can hydrolyze to amides or carboxylic acids. The ester group can also hydrolyze.
-
Self-Condensation of Acetonitrile: While less common under controlled conditions, it is possible for the acetonitrile enolate to react with another molecule of acetonitrile.
-
Unreacted Starting Material: This is a common impurity and often points to issues with base activity, insufficient reaction time, or inadequate temperature.
To minimize these, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).
Q6: How can I effectively purify the final product?
Purification is key to obtaining a high-quality final product. A multi-step approach is often best.
-
Aqueous Workup: After the reaction is complete, it must be carefully quenched. The reaction mixture contains the sodium enolate of your product. This is typically poured into an acidic solution (e.g., dilute HCl or H₂SO₄) to protonate the enolate and precipitate the crude product.[5] Perform this step slowly in an ice bath to control the exotherm.
-
Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine to remove excess water.
-
Recrystallization: This is often the most effective method for removing many impurities. Experiment with different solvent systems. A common choice is a mixture of ethanol and water or isopropanol.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.[9]
Optimized Experimental Protocol
This protocol details an optimized procedure for the synthesis of this compound on a laboratory scale.
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Common side products in the synthesis of 4-(2-Cyanoacetyl)Benzonitrile
Technical Support Center: Synthesis of 4-(2-Cyanoacetyl)Benzonitrile
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights for researchers, chemists, and drug development professionals. We will move beyond simple protocols to explore the causality behind common synthetic challenges, empowering you to troubleshoot and optimize your experiments effectively.
The Synthetic Pathway: A Mechanistic Overview
The most common and logical route to this compound is a base-mediated condensation reaction, specifically a variation of the Claisen condensation.[1][2] This reaction involves the acylation of the acetonitrile anion with an ester of 4-cyanobenzoic acid, such as ethyl 4-cyanobenzoate.
The mechanism proceeds in several key steps:
-
Deprotonation: A strong base (e.g., sodium ethoxide, NaOEt) removes an acidic α-proton from acetonitrile (CH₃CN) to generate a nucleophilic carbanion (⁻CH₂CN).
-
Nucleophilic Attack: The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the ethyl 4-cyanobenzoate. This forms a tetrahedral intermediate.
-
Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form the β-ketonitrile product, this compound.[1]
This process, while straightforward in theory, is sensitive to reaction conditions, and several competing side reactions can significantly impact yield and purity.
Caption: Core mechanism for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, providing explanations for their chemical origins and actionable solutions.
Q1: My final yield is disappointingly low, and the crude NMR shows a significant amount of 4-cyanobenzoic acid. What went wrong?
A1: This is a classic case of saponification (hydrolysis) of your starting ester.
-
Causality: The strong base (e.g., sodium ethoxide) required for the condensation can also act as a nucleophile, attacking the ester carbonyl. However, the more common culprit is the presence of water in your reaction. Even trace amounts of moisture will hydrolyze the base (e.g., NaOEt + H₂O → NaOH + EtOH). The resulting hydroxide (NaOH) is a potent nucleophile that readily and irreversibly hydrolyzes the ethyl 4-cyanobenzoate to sodium 4-cyanobenzoate. Acidic workup then protonates this salt to yield 4-cyanobenzoic acid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., ethanol, THF, toluene). Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere.
-
Reagent Quality: Use freshly opened or properly stored base. Sodium ethoxide is hygroscopic and should be handled under an inert atmosphere (e.g., in a glovebox).
-
Inert Atmosphere: Run the entire reaction, from solvent addition to quenching, under a positive pressure of dry nitrogen or argon.
-
Q2: I've isolated a major byproduct that I've identified as 4-cyanoacetophenone. How is this being formed?
A2: This byproduct is the result of a two-step degradation process: hydrolysis followed by decarboxylation.
-
Causality: Your target molecule, a β-ketonitrile, is susceptible to hydrolysis under either acidic or basic conditions, particularly with heat.[3] The methylene (-CH₂-) group is flanked by two electron-withdrawing groups (ketone and nitrile), making it prone to certain reactions. If the nitrile group of your product hydrolyzes (e.g., during an acidic workup), it first forms an amide and then a carboxylic acid, creating a β-keto acid intermediate. Beta-keto acids are notoriously unstable and readily lose carbon dioxide (decarboxylate) upon gentle heating to form a ketone.[4][5]
-
Troubleshooting Steps:
-
Milder Workup: Avoid prolonged heating or overly harsh acidic/basic conditions during workup and purification. When performing an acidic quench, do so at low temperatures (e.g., 0°C).
-
Purification Method: If decarboxylation is a persistent issue, consider purification methods that avoid heat, such as column chromatography at room temperature, over distillation.
-
Q3: My NMR spectrum is complex, with broad signals in the 7-8 ppm region, suggesting amide impurities. What are they and how do I avoid them?
A3: These are likely partially hydrolyzed nitrile products.
-
Causality: The nitrile groups on both the starting material (4-cyanobenzoate) and the product are susceptible to partial hydrolysis, stopping at the amide stage.[6][7] This can happen if the reaction workup is not sufficiently acidic or basic to drive the hydrolysis all the way to the carboxylic acid, or if the reaction time/temperature is insufficient for complete hydrolysis. The result can be a mixture of 4-(2-cyanoacetyl)benzamide and 4-carbamoyl-benzonitrile.
-
Troubleshooting Steps:
-
Control Workup pH and Time: Be precise and consistent with your workup protocol. If an acidic quench is used, ensure the pH is low enough (pH 1-2) to protonate all basic species and prevent amide formation.
-
Aqueous Washes: Use brine (saturated NaCl solution) washes during the extraction phase to help remove water-soluble amide impurities.
-
Q4: The reaction seems to have stalled, with a large amount of unreacted starting ester remaining. What are the critical parameters to check?
A4: Incomplete reaction is often due to issues with the base or reaction stoichiometry.
-
Causality: The deprotonation of acetonitrile is an equilibrium process. A sufficiently strong base is required to generate enough of the acetonitrile anion to drive the reaction forward. Furthermore, since the product β-ketonitrile is itself acidic, it can be deprotonated by the base, consuming an equivalent. Therefore, at least one full equivalent of base is required.[1]
-
Troubleshooting Steps:
-
Base Stoichiometry: Ensure you are using at least 1.0 equivalent of a strong, non-nucleophilic base if possible, or a full equivalent of an alkoxide base like NaOEt. Some protocols may even call for a slight excess.
-
Choice of Base: For challenging substrates, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may provide better results by shifting the deprotonation equilibrium further to the right.
-
Temperature Control: While initial deprotonation may be performed at lower temperatures, the condensation step may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.
-
Visualizing the Landscape of Side Reactions
Understanding how the desired reaction competes with side pathways is crucial for optimization. The diagram below illustrates the critical branch points leading to common impurities.
Caption: Competing reaction pathways in the synthesis of this compound.
Recommended Experimental Protocol
This protocol is designed to minimize the formation of common side products. It emphasizes anhydrous conditions and controlled workup.
Materials:
-
Ethyl 4-cyanobenzoate (1.0 eq)
-
Anhydrous Acetonitrile (used as reactant and solvent, >10 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Toluene (as co-solvent)
-
1M Hydrochloric Acid (for quench)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of dry nitrogen. Allow to cool to room temperature under a positive N₂/Ar atmosphere.
-
Reagent Addition: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium ethoxide (1.1 eq).
-
Solvent Addition: Add anhydrous toluene (~5 mL per mmol of ester) and anhydrous acetonitrile (>10 eq) via cannula or syringe.
-
Reaction Initiation: Cool the resulting suspension to 0°C in an ice bath. Slowly add a solution of ethyl 4-cyanobenzoate (1.0 eq) in a minimal amount of anhydrous toluene dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently warmed to 40-50°C.
-
Quench: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH of the aqueous layer is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Impurity Profile and Characterization Data
Rapid identification of byproducts is key to troubleshooting. This table summarizes the expected characteristics of the target compound and its most common impurities.
| Compound Name | Structure | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Expected Mass [M+H]⁺ |
| This compound | NC-C₆H₄-C(=O)CH₂CN | ~8.1 (d, 2H), ~7.8 (d, 2H), ~4.1 (s, 2H) | 171.05 |
| 4-Cyanobenzoic Acid | NC-C₆H₄-COOH | ~11.5 (br s, 1H), ~8.2 (d, 2H), ~7.8 (d, 2H) | 148.04 |
| Ethyl 4-Cyanobenzoate | NC-C₆H₄-COOEt | ~8.1 (d, 2H), ~7.7 (d, 2H), ~4.4 (q, 2H), ~1.4 (t, 3H) | 176.07 |
| 4-Cyanoacetophenone | NC-C₆H₄-C(=O)CH₃ | ~8.0 (d, 2H), ~7.8 (d, 2H), ~2.7 (s, 3H) | 146.06 |
References
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link][1]
-
JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link][8]
-
Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link][6]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link][4]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][3]
-
Wasson, F. I., & House, H. O. (1957). The Decarboxylation of β-Keto Acids. Journal of the American Chemical Society. Retrieved from [Link][9]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for 4-(2-Cyanoacetyl)Benzonitrile synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(2-Cyanoacetyl)Benzonitrile. Here, we address common challenges, offer troubleshooting solutions, and explain the fundamental chemical principles to empower you to optimize your reaction conditions for high yield and purity.
Overview of Synthesis: The Crossed Claisen Condensation
The synthesis of this compound is most effectively achieved via a crossed Claisen condensation . This carbon-carbon bond-forming reaction involves the acylation of an enolizable nitrile with an ester.[1][2] In this specific case, the nucleophile is the carbanion generated from deprotonating acetonitrile , and the electrophile is ethyl 4-cyanobenzoate .
The key features of this transformation are:
-
Non-enolizable Ester: Ethyl 4-cyanobenzoate lacks α-hydrogens, preventing it from self-condensing and ensuring it acts solely as the electrophile.[2]
-
Strong Base Requirement: A strong, non-nucleophilic base is necessary to deprotonate the weakly acidic α-protons of acetonitrile (pKa ~25).
-
Thermodynamic Driving Force: The reaction is driven to completion by the final, irreversible deprotonation of the product, a β-ketonitrile, which is significantly more acidic than the starting acetonitrile.[3][4] This necessitates the use of at least a full equivalent of base.
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for this synthesis?
A1: The reaction proceeds through a classic Claisen condensation mechanism:[1]
-
Enolate Formation: A strong base removes an α-proton from acetonitrile to form a resonance-stabilized nitrile anion (enolate).
-
Nucleophilic Attack: The nitrile anion attacks the electrophilic carbonyl carbon of ethyl 4-cyanobenzoate, forming a tetrahedral alkoxide intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group.
-
Deprotonation (Driving Force): The liberated ethoxide (or another equivalent of the strong base) deprotonates the newly formed β-ketonitrile at the highly acidic α-carbon situated between the two electron-withdrawing groups. This step is thermodynamically favorable and drives the reaction equilibrium toward the product.[4]
-
Protonation: An acidic workup in the final step neutralizes the reaction and protonates the product enolate to yield the final this compound.
Caption: Reaction mechanism workflow.
Q2: Why is a strong base like sodium hydride (NaH) preferred over sodium ethoxide (NaOEt)?
A2: While sodium ethoxide is a classic base for Claisen condensations, sodium hydride offers distinct advantages in this system. NaH is an exceptionally strong, non-nucleophilic base. Its use avoids the equilibrium associated with NaOEt deprotonating acetonitrile and prevents potential side reactions like transesterification.[2] Furthermore, the reaction of NaH generates H₂ gas, which bubbles out of the solution, driving the initial deprotonation step forward.
Q3: Why is it critical to use a full stoichiometric equivalent of base?
A3: The overall equilibrium of the first three steps of the Claisen condensation (enolate formation, attack, elimination) is not strongly favored. The reaction is driven to completion by the final deprotonation of the β-ketonitrile product, which has a pKa of around 11.[3] This is far more acidic than the starting acetonitrile (pKa ~25). This acid-base reaction is highly favorable and effectively removes the product from the initial equilibrium, pulling the reaction forward according to Le Châtelier's principle. Without a full equivalent of base to accomplish this, the reaction will stall and result in low yields.[4]
Q4: What are the best solvents for this reaction, and why are anhydrous conditions so important?
A4: The ideal solvents are polar aprotic and, most importantly, anhydrous. Tetrahydrofuran (THF) and diethyl ether are excellent choices.[5] Anhydrous conditions are paramount because strong bases like sodium hydride react violently and irreversibly with water. Any moisture present in the solvent, reagents, or glassware will consume the base, rendering it inactive for the desired reaction and drastically reducing the yield. We strongly recommend flame-drying all glassware and using solvents freshly distilled from a drying agent or from a commercial solvent purification system.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material (ethyl 4-cyanobenzoate) from the product. The product, being more polar, will have a lower Rf value. Spot the reaction mixture alongside a spot of the starting ester. The reaction is complete when the starting ester spot has been completely consumed.
Troubleshooting Guide
Problem: My reaction yield is very low or the reaction failed to start.
-
Question: Did you ensure completely anhydrous conditions?
-
Insight: This is the most common cause of failure. Even trace amounts of water from glassware, solvents, or acetonitrile will quench the sodium hydride.
-
Solution: Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar). Use freshly opened anhydrous solvents or those dispensed from a purification system. Ensure your acetonitrile is of high purity and anhydrous grade.
-
-
Question: Was your sodium hydride active and properly dispensed?
-
Insight: Sodium hydride is often supplied as a dispersion in mineral oil. Over time, the surface can oxidize. The mineral oil must be washed away to ensure reactivity.
-
Solution: Before use, wash the required amount of NaH dispersion with anhydrous hexanes under an inert atmosphere. Carefully decant the hexanes to leave the active, oil-free NaH powder. Perform this operation with extreme caution behind a blast shield.
-
-
Question: Did you use a full equivalent of base?
-
Insight: As detailed in the FAQs, a catalytic amount of base is insufficient. The deprotonation of the product drives the reaction.
-
Solution: Use at least 1.1 to 1.2 equivalents of base relative to the limiting reagent (typically the ester) to ensure the final deprotonation step goes to completion.
-
Problem: My TLC shows multiple products, and purification is difficult.
-
Question: What was your reaction temperature?
-
Insight: While heating can be necessary to initiate the reaction, excessively high temperatures can promote side reactions. Sodium hydride can react with acetonitrile at high temperatures, leading to complex byproducts.[6]
-
Solution: Start the reaction at room temperature or with gentle warming (40-50 °C). If the reaction is sluggish, gradually increase the temperature to reflux, but monitor closely for the appearance of byproducts by TLC.
-
-
Question: How did you perform the workup?
-
Insight: An improper workup can lead to product degradation. Quenching unreacted NaH must be done cautiously, and the acidification step must be controlled to avoid hydrolysis of the nitrile groups.
-
Solution: Cool the reaction mixture in an ice bath before quenching. Slowly and carefully add ethyl acetate to consume any remaining NaH, followed by a slow addition of water. Perform the acidification with a dilute acid (e.g., 1M HCl) at 0 °C until the aqueous layer is acidic (pH ~2-3). Avoid prolonged exposure to strong acid or base.
-
Caption: Troubleshooting decision tree for low yield.
Data Summary: Optimizing Reaction Conditions
The following table provides a summary of how different parameters can influence the reaction outcome, based on established principles of Claisen condensations.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Recommendation |
| Base | NaH | NaOEt | KOt-Bu | NaH is recommended. It is a strong, non-nucleophilic base that avoids side reactions.[2] KOt-Bu is also a good, though more sterically hindered, alternative.[5] |
| Solvent | THF | Diethyl Ether | Acetonitrile | Anhydrous THF is recommended. It has a good balance of polarity and a sufficiently high boiling point for reflux if needed. Using acetonitrile as a solvent requires a large excess.[7] |
| Temperature | 25 °C (RT) | 50 °C | 67 °C (Reflux in THF) | Start at 50 °C. This often provides enough energy to initiate the reaction without promoting significant side reactions. If the reaction is slow, proceed to reflux. |
| Equivalents of Base | 1.0 eq | 1.2 eq | 1.5 eq | Use 1.2 equivalents. This ensures the final deprotonation step is complete and accounts for any minor quenching from trace impurities. |
Experimental Protocol
This protocol is a representative procedure based on general methods for β-ketonitrile synthesis.[5][8] Researchers should adapt it as necessary based on their specific laboratory conditions and scale.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Ethyl 4-cyanobenzoate
-
Anhydrous Acetonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Activation: In the flask, add 1.2 equivalents of NaH (60% dispersion). Under a stream of inert gas, wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexane wash each time.
-
Reaction Setup: Add anhydrous THF to the washed NaH to create a stirrable slurry.
-
Enolate Formation: While stirring, slowly add 1.5 equivalents of anhydrous acetonitrile via syringe. The mixture may gently bubble (H₂ evolution). After the addition is complete, gently heat the mixture to 50 °C for 30 minutes to ensure complete enolate formation.
-
Addition of Ester: Dissolve 1.0 equivalent of ethyl 4-cyanobenzoate in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, maintain the reaction temperature at 50 °C or heat to reflux. Monitor the reaction progress by TLC until the starting ester is consumed (typically 2-4 hours).
-
Workup - Quench: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly, add ethyl acetate to quench any unreacted NaH. Then, slowly add water to dissolve the resulting salts.
-
Workup - Acidification: While keeping the flask at 0 °C, slowly add 1M HCl with vigorous stirring until the aqueous layer reaches a pH of ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
References
- Venturello, P., & Barbero, M. (n.d.). Sodium hydride. Science of Synthesis.
-
Claisen condensation. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. (n.d.). MDPI. Available at: [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
Pace, V., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2876–2885. Available at: [Link]
- DE102005057461A1 - Preparation of beta-ketonitrile compounds. (n.d.). Google Patents.
- CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile. (n.d.). Google Patents.
-
Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Uchida, A., Saito, S., & Matsuda, S. (n.d.). Claisen-Schmidt Condensation of Acetonitrile with Aromatic Carbonyl Compounds. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Claisen Condensation Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification challenges and solutions for 4-(2-Cyanoacetyl)Benzonitrile
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 4-(2-Cyanoacetyl)Benzonitrile (CAS: 71292-11-0). It is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically arise from the synthetic route used. Common sources include unreacted starting materials, such as 4-cyanoacetophenone or 4-formylbenzonitrile, and reagents from the cyanoacetylation step. A significant challenge is the potential for hydrolysis of one or both nitrile groups, especially if the reaction or workup involves harsh acidic or basic conditions, leading to the formation of corresponding amides or carboxylic acids.[1][2][3] Residual solvents from the reaction or extraction are also common.
Q2: What are the primary methods for purifying this compound?
A2: The two most effective methods for purifying solid organic compounds like this compound are recrystallization and flash column chromatography. Recrystallization is often preferred for its efficiency at removing small amounts of impurities from a crystalline solid, while column chromatography is invaluable for separating the target compound from impurities with different polarities, especially when the product is an oil or contains multiple components.[4][5][6][7]
Q3: What key physical properties should I be aware of during purification?
A3: Understanding the compound's properties is crucial for designing an effective purification strategy. The presence of two polar nitrile groups and a ketone functionality makes the molecule significantly polar. This polarity dictates its solubility in various solvents and its behavior during chromatography.
| Property | Value | Source |
| CAS Number | 71292-11-0 | [8][9][10] |
| Molecular Formula | C₁₀H₆N₂O | [9] |
| Molecular Weight | 170.17 g/mol | [9] |
| Physical Form | Solid | |
| Polarity | High | Inferred from structure |
Q4: How can I monitor the progress and success of my purification?
A4: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring purification. It allows you to visualize the separation of your target compound from impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standards for confirming purity and structural integrity.[11][12][13]
Section 2: Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My product is a persistent yellow or brown color, even after initial isolation.
-
Probable Cause: This discoloration often indicates the presence of high-molecular-weight, colored polymeric byproducts or degradation products. It can also be due to residual, highly colored impurities from the starting materials or reaction.
-
Solution 1 (Decolorizing Carbon): For minor color impurities, activated charcoal can be effective. During recrystallization, after the compound is fully dissolved in the hot solvent, cool the solution slightly and add a very small amount (1-2% by weight) of activated charcoal.[4] Reheat the mixture to boiling for a few minutes and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss due to adsorption.
-
Solution 2 (Column Chromatography): If the color persists, column chromatography is the most effective solution. The polarities of the colored impurities are often very different from the desired product, allowing for a clean separation.[5][6]
Problem 2: During recrystallization, my compound "oils out" instead of forming crystals.
-
Probable Cause: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). This is often caused by a high concentration of impurities depressing the melting point or by cooling the solution too rapidly.
-
Solution 1 (Adjust Solvent System): The initial solvent may be too good of a solvent. Try switching to a less polar solvent system or using a co-solvent system (e.g., ethyl acetate/hexane or methanol/water).[14] Dissolve the compound in a minimum of the "good" solvent (e.g., ethyl acetate) while hot, then slowly add the "poor" solvent (e.g., hexane) until the solution becomes faintly cloudy (turbid). Reheat to clarify and then allow to cool slowly.
-
Solution 2 (Slow Cooling & Seeding): Ensure the solution cools as slowly as possible. Insulating the flask can help. If you have a pure crystal from a previous batch, add a tiny "seed crystal" to the cooled, supersaturated solution to induce crystallization.
-
Solution 3 (Proceed to Chromatography): If oiling out persists, the impurity level may be too high for recrystallization to be effective. In this case, purify the crude material by flash column chromatography first and then recrystallize the resulting solid.
Problem 3: My compound's purity (by TLC/NMR) does not improve after recrystallization.
-
Probable Cause: This suggests that the primary impurity has a very similar solubility profile to your product in the chosen solvent system. It may also indicate that the impurity is co-crystallizing with your product.
-
Solution 1 (Change Solvent Polarity): Switch to a solvent system with a completely different polarity. If you used a moderately polar solvent like ethyl acetate, try a more polar alcohol like isopropanol or ethanol, or a less polar solvent mixture. The goal is to find a system where the solubility difference between your product and the impurity is maximized.
-
Solution 2 (Column Chromatography): This is the definitive solution for separating compounds with similar solubility but different polarity. A carefully chosen eluent system for flash column chromatography can separate even closely related compounds.[13]
Problem 4: My compound appears to be degrading during purification, especially on a silica gel column.
-
Probable Cause: Both nitrile groups in this compound are susceptible to hydrolysis.[3][15] Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the degradation of sensitive compounds, especially if the chromatography run is slow or involves protic solvents like methanol.
-
Solution 1 (Deactivate Silica Gel): Neutralize the silica gel before use. This can be done by preparing the slurry for your column in the eluent mixture containing 1% triethylamine (or another volatile base). This will neutralize the acidic sites on the silica.
-
Solution 2 (Use Alternative Stationary Phases): Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution order and solvent requirements will change, so you must re-optimize the separation using TLC with neutral alumina plates first.
-
Solution 3 (Expedite Chromatography): Run the column as quickly as possible ("flash" chromatography) to minimize the contact time between your compound and the stationary phase. Avoid leaving the compound on the column for extended periods.
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a starting point for recrystallization. The ideal solvent system should be determined through small-scale trials.
Recommended Solvent Systems for Screening:
-
Ethyl Acetate / Hexane
-
Acetone / Isopropanol
-
Methanol / Water
-
Toluene
Procedure:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a small amount of the chosen "good" solvent (e.g., 5 mL of ethyl acetate) and heat the mixture to a gentle boil with stirring.
-
Continue adding the hot solvent dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent.[4]
-
If the solution is colored or contains insoluble particulates, perform a hot gravity filtration at this stage.
-
If using a co-solvent system, add the "poor" solvent (e.g., hexane) dropwise to the hot solution until persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent (the "poor" solvent is often a good choice for this wash).
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This method is ideal for purifying larger quantities or for separating mixtures that are difficult to resolve by recrystallization.[6]
Materials:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The exact ratio should be determined by TLC first. A typical starting point for TLC development is 30% ethyl acetate in hexane. The ideal Rf for the target compound should be between 0.3 and 0.4 for good separation.[13]
Procedure:
-
Prepare the Column: Pack a glass chromatography column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Ensure the packing is uniform and free of air bubbles.[5][6]
-
Load the Sample: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method typically results in better separation.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Elute the Column: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 20% to 30% ethyl acetate) to move the compounds down the column. Use air pressure to maintain a steady, fast flow rate.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor Fractions: Spot each fraction onto a TLC plate to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Visualized Workflows
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying crude this compound.
Caption: A decision tree for selecting the appropriate purification method.
Diagram 2: Troubleshooting Recrystallization Failure
This workflow provides a logical approach to solving common issues encountered during recrystallization.
Caption: A troubleshooting guide for common recrystallization problems.
References
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-
Terekhov, V., et al. (2019). "Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate." Mendeley Data, V1. [Link]
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Terekhov, V. E., et al. (2020). "Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters." Data in Brief, 28, 104858. [Link]
-
University of Colorado Boulder, Department of Chemistry. "Recrystallization." [Link]
-
SOBHABIO. "this compound." [Link]
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SIELC Technologies. "Separation of Benzonitrile, 2-[[4-[amino]phenyl]azo]-5-nitro- on Newcrom R1 HPLC column." [Link]
-
Grokipedia. "Benzonitrile." [Link]
-
McMaster University, Department of Chemistry. "Column chromatography." [Link]
-
El-Brollosy, N. R., et al. (2013). "4-(4-Cyanobenzoylmethyl)benzonitrile." Acta Crystallographica Section E, 69(Pt 12), o1803. [Link]
-
Kiper, R. A. "Properties of substance: benzonitrile." [Link]
-
Ahmad, M. (2017). "How can I purify impure benzonitrile?" ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." [Link]
-
Wikipedia. "Column chromatography." [Link]
-
SIELC Technologies. "Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column." [Link]
-
ChemOrgChem. (2023). "Cyanohydrin Hydrolysis by Acid." YouTube. [Link]
-
SIELC Technologies. "Benzonitrile." [Link]
-
Lumen Learning. "21.5. Hydrolysis of nitriles | Organic Chemistry II." [Link]
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Columbia University, Department of Chemistry. "Column chromatography." [Link]
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University of California, Irvine, Department of Chemistry. "Recrystallization and Crystallization." [Link]
-
Chad's Prep. (2020). "Cyanohydrin formation and hydrolysis." YouTube. [Link]
- Google Patents. "CN104892456A - Method for preparing benzonitrile compound."
-
ResearchGate. "Chemoselective reaction of cyanoacetic acid with benzal-4-acetylanilines and fungitoxicity of products." [Link]
-
Hishikawa, Y., et al. (2023). "Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia." RSC Advances, 13(45), 31690-31695. [Link]
-
Veeprho. "Benzonitrile Impurities and Related Compound." [Link]
- Google Patents. "CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile."
- Google Patents. "Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile."
-
Reddy, G. S., et al. (2016). "Simple and Sensitive Methods for the Determination of 2-(4′-Chloromethyl phenyl) Benzonitrile and 2-(4′-Bromomethyl phenyl) Benzonitrile Contents in Valsartan Drug Substance by Gas Chromatography." Journal of Chromatographic Science, 54(8), 1354-1360. [Link]
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Stability and proper storage conditions for 4-(2-Cyanoacetyl)Benzonitrile
Welcome to the technical support center for 4-(2-Cyanoacetyl)Benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound, maximizing experimental success and reproducibility. Here, we address common challenges and questions through a detailed troubleshooting guide and frequently asked questions, grounded in chemical principles and practical laboratory experience.
Introduction to this compound
This compound is a bifunctional molecule containing both a benzonitrile and an α-cyanoketone moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science.[1] However, these same reactive functional groups necessitate careful handling and storage to prevent degradation and ensure the integrity of your experimental results. The primary stability concerns stem from its hygroscopic nature and the reactivity of the methylene group alpha to both the carbonyl and cyano groups.[2]
Visualizing the Troubleshooting Workflow
To effectively diagnose and resolve issues related to the stability of this compound, a logical workflow is essential. The following diagram outlines the key steps from identifying an experimental problem to implementing a corrective action.
Caption: Troubleshooting workflow for experiments involving this compound.
Troubleshooting Guide
This section addresses specific experimental issues and provides a systematic approach to resolving them.
Q1: My reaction yield is consistently lower than expected. Could the starting material be the problem?
Possible Causes:
-
Degradation due to Improper Storage: this compound is sensitive to moisture. Its hygroscopic nature means it can absorb water from the atmosphere, which can lead to hydrolysis of the nitrile groups, especially under acidic or basic conditions, forming the corresponding carboxylic acid or amide.[3][4]
-
Enolization and Subsequent Reactions: The α-hydrogens located between the ketone and the cyano group are acidic and can be deprotonated, leading to the formation of an enolate.[2] This enolate can then participate in undesired side reactions, such as self-condensation (an aldol-type reaction), reducing the amount of active starting material.
-
Contamination: Cross-contamination from other reagents, particularly strong acids, bases, or reducing agents, can degrade the compound.[5]
Step-by-Step Troubleshooting:
-
Verify Purity of Starting Material: Before starting your reaction, confirm the purity of your this compound lot using an appropriate analytical method, such as NMR or LC-MS. Compare the results to a reference spectrum if available.
-
Assess Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations. For this compound, this is typically at 2-8°C, sealed in a dry environment.[6] For enhanced stability, especially for long-term storage, consider storing under an inert gas like argon or nitrogen.
-
Implement Strict Anhydrous Techniques: If your reaction is sensitive to water, ensure all solvents and glassware are thoroughly dried. Use fresh, anhydrous solvents and conduct the reaction under an inert atmosphere.
-
Control Reaction pH: Be mindful of the pH of your reaction mixture. Both strongly acidic and strongly basic conditions can promote hydrolysis of the nitrile functional groups.[7]
Q2: I'm observing an unexpected peak in my LC-MS analysis of the reaction mixture that corresponds to the mass of hydrolyzed starting material. What happened?
Possible Cause:
-
Nitrile Hydrolysis: The presence of water, either from the solvent, reagents, or absorbed by the hygroscopic starting material, has likely led to the hydrolysis of one or both nitrile groups.[3] This process can be catalyzed by acidic or basic conditions in your reaction.[8] The hydrolysis can proceed first to an amide intermediate and then to a carboxylic acid.[9]
Step-by-Step Troubleshooting:
-
Identify the Hydrolysis Product: Based on the mass, determine if the hydrolysis has occurred at the acetyl nitrile, the benzonitrile, or both.
-
Review Reaction Setup:
-
Solvent Purity: Did you use a freshly opened bottle of anhydrous solvent or a properly dried solvent?
-
Reagent Water Content: Are any of your other reagents hygroscopic?
-
Atmosphere: Was the reaction performed under an inert atmosphere to exclude ambient moisture?
-
-
Purify the Starting Material (If Necessary): If you suspect your starting material is wet, it may be possible to dry it under a high vacuum, though care should be taken depending on the compound's volatility. It is often more reliable to use a fresh, unopened container.
-
Future Prevention: For all future reactions, rigorously employ anhydrous techniques. Consider adding a drying agent to the reaction if it is compatible with your chemistry.
Q3: The color of my this compound has changed from off-white to yellow/brown. Is it still usable?
Possible Cause:
-
Decomposition: A change in color is a common indicator of chemical degradation. This could be due to slow decomposition over time, especially if exposed to light, air, or elevated temperatures. The colored species are likely minor impurities formed from side reactions of the reactive α-cyanoketone moiety.
Step-by-Step Troubleshooting:
-
Do Not Assume Purity: A color change is a red flag. Do not assume the material is still of high purity.
-
Analytical Verification: Before use, perform a purity check (e.g., NMR, melting point). A broadened melting point range or the appearance of new signals in the NMR spectrum would confirm degradation.
-
Decision on Use:
-
If the impurity level is low (e.g., <1-2%) and your reaction is robust, you may be able to proceed, but be aware that your yields may be affected.
-
For sensitive applications or when high purity is critical, it is strongly recommended to use a fresh batch of the compound.
-
-
Review Storage: Discard the discolored material and ensure that new stock is stored correctly in a dark, cold, and dry environment.[6]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[6] | Slows down potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly Sealed, Opaque Vial[5][10] | Protects from moisture and light. |
| Environment | Dry, Well-Ventilated Area[10] | Minimizes moisture absorption and ensures safety. |
Q2: Is this compound sensitive to light?
Q3: What are the main chemical incompatibilities of this compound?
Based on its functional groups, this compound should be considered incompatible with:
-
Strong Oxidizing Agents: Can react with the organic structure.[5]
-
Strong Reducing Agents: Can reduce the ketone and/or nitrile groups.[5]
-
Strong Acids and Bases: Can catalyze hydrolysis of the nitrile groups and promote enolate-based side reactions.[3][5]
-
Water/Moisture: Can lead to hydrolysis, as the compound is hygroscopic.
Q4: What are the primary safety hazards associated with handling this compound?
This compound and related benzonitrile compounds are classified as harmful if swallowed or in contact with skin.[11] It is also a combustible liquid. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid creating dust or aerosols.[12]
Q5: How can I confirm the purity of my sample before use?
The most common and effective methods for purity assessment are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can reveal the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and can separate the main compound from impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity. A broad or depressed melting range suggests the presence of impurities.
By adhering to these storage and handling guidelines and utilizing the troubleshooting framework, you can significantly improve the reliability and success of your experiments involving this compound.
References
- Sigma-Aldrich. (2026).
- Vigon International, Inc. (2015).
- Central Drug House (P) Ltd. (n.d.).
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-
SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[[4-[amino]phenyl]azo]-5-nitro- on Newcrom R1 HPLC column.
- ChemicalBook. (2025). 4-(2-Bromoacetyl)benzonitrile.
- Ajao, A. T., et al. (2022). Degradation of glutaronitrile and benzonitrile by mixed cultures in the culture fluid.
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- Organic Chemistry Portal. (n.d.).
- Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment.
- Liu, J., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. PubMed.
- Li, Z. F., et al. (2019). Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone. Chemical Science.
- ChemicalBook. (2025). 4-(2-Bromoacetyl)
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- Frontiers in Microbiology. (2019). Impact of Nitriles on Bacterial Communities.
- Acrylonitrile Group. (2017). Guideline for the Safe Handling and Distribution of Acrylonitrile.
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- Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens.
- National Institutes of Health. (n.d.). 2-Acetylbenzonitrile. PubChem.
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- KPU Pressbooks. (n.d.). Reactions of Nitriles. Organic Chemistry II.
- Li, Z. F., et al. (2019). Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone. Chemical Science.
- Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.
- ResearchGate. (n.d.). Products of benzonitrile analogue (0.5 mM)
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Technical Support Center: Interpreting and Resolving Anomalies in the NMR Spectrum of 4-(2-Cyanoacetyl)Benzonitrile
Welcome to the technical support guide for 4-(2-Cyanoacetyl)Benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this molecule. Given its unique structure, featuring an active methylene group flanked by two strong electron-withdrawing groups (carbonyl and cyano), its NMR spectrum is often more complex than anticipated. This guide provides a structured, question-and-answer approach to understanding and resolving common spectral anomalies, moving from foundational issues to molecule-specific complexities.
Section 1: Foundational NMR Troubleshooting
Before delving into molecule-specific issues, it's crucial to ensure that the observed anomalies are not artifacts of the experiment itself.
Q1: My spectrum has a very low signal-to-noise ratio (S/N), and some expected peaks appear to be missing. What is the cause?
A1: A low S/N is typically due to insufficient sample concentration or an inadequate number of scans. NMR is a comparatively insensitive technique, and the signal strength is directly proportional to the amount of sample in the detection region.[1]
Troubleshooting Protocol:
-
Increase Concentration: If sample solubility allows, prepare a more concentrated solution. For most small molecules on a 400-600 MHz spectrometer, a concentration of 5-10 mg in 0.6 mL of deuterated solvent is a good starting point.
-
Increase Scan Number: The S/N ratio improves with the square root of the number of scans. To double the signal, you must quadruple the number of transients.[2] Be mindful that this will increase the experiment time.
-
Check Probe Tuning and Matching: Ensure the NMR probe is correctly tuned to the frequency of the nucleus being observed (e.g., ¹H) and matched to the spectrometer's electronics. An improperly tuned probe can lead to significant signal loss.
Q2: I see small, sharp peaks in my spectrum that don't correspond to my molecule. What are they?
A2: These are almost certainly impurities. Common contaminants include residual protonated solvent in the deuterated solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm), water (variable, but often 1.5-2.5 ppm in CDCl₃), or solvents from purification like ethyl acetate or hexane.[3][4][5]
Troubleshooting Protocol:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks to published tables of common laboratory solvent impurities.[5]
-
Use High-Purity Solvents: Ensure your deuterated solvent is from a fresh, sealed ampule or a bottle that has been properly stored to minimize water absorption.[3]
-
Proper Sample Preparation: Ensure your sample is thoroughly dried under high vacuum before dissolution. If a solvent like ethyl acetate is suspected, co-evaporation with dichloromethane can help remove it.[3] Clean NMR tubes meticulously and dry them in an oven for several hours to remove residual acetone or other cleaning solvents.[3]
| Common Impurity | Typical ¹H Chemical Shift (in CDCl₃) | Multiplicity |
| Chloroform (residual) | ~7.26 ppm | singlet |
| Water | ~1.56 ppm | broad singlet |
| Acetone | ~2.17 ppm | singlet |
| Ethyl Acetate | ~2.05 (s), ~4.12 (q), ~1.26 (t) | s, q, t |
| Silicone Grease | ~0.07 ppm | broad singlet |
| Source: Adapted from Gottlieb, H. E., et al. (1997) and other common NMR data.[5] |
Section 2: The Primary Anomaly: Keto-Enol Tautomerism
The most significant and frequent "anomaly" in the spectrum of this compound is not an anomaly at all, but a direct consequence of its chemical nature. The active methylene protons are acidic, allowing the molecule to exist in a dynamic equilibrium between its keto and enol forms.
Caption: Keto-Enol equilibrium of this compound.
Q3: My ¹H NMR spectrum shows two distinct sets of aromatic signals and multiple peaks in the 4-6 ppm and 10-12 ppm regions, instead of the simple spectrum I expected. Why is my sample a mixture?
A3: Your sample is likely very pure. You are observing both the keto and enol tautomers simultaneously. Because the interconversion between these forms is slow on the NMR timescale, the spectrometer detects them as two distinct chemical species.[6][7]
Expected ¹H and ¹³C NMR Signals for Tautomers:
| Tautomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Features |
| Keto | Aromatic (Ha) | ~8.1-8.3 (d) | ~133 | Protons ortho to the acetyl group. |
| Aromatic (Hb) | ~7.8-8.0 (d) | ~129 | Protons ortho to the cyano group. | |
| Methylene (-CH₂-) | ~4.5-4.8 (s) | ~40-45 | Active methylene singlet, 2H. | |
| Carbonyl (C=O) | - | ~185-195 | Quaternary, deshielded. | |
| Aromatic C-CN | - | ~117 | Quaternary. | |
| Aromatic C-CO | - | ~138 | Quaternary. | |
| Cyano (-C≡N) | - | ~115-118 | Two distinct cyano signals may be observed. | |
| Enol | Aromatic (Ha') | ~8.0-8.2 (d) | ~133 | Similar to keto form, slightly shifted. |
| Aromatic (Hb') | ~7.7-7.9 (d) | ~129 | Similar to keto form, slightly shifted. | |
| Vinyl (=CH-) | ~6.0-6.5 (s) | ~90-100 | Vinylic singlet, 1H. | |
| Hydroxyl (-OH) | ~10-14 (broad s) | - | Broad, exchangeable proton, 1H. | |
| Enol C-OH | - | ~160-170 | Quaternary, deshielded. | |
| Aromatic C-CN | - | ~117 | Quaternary. | |
| Aromatic C-C=C | - | ~136 | Quaternary. | |
| Cyano (-C≡N) | - | ~115-118 | Two distinct cyano signals may be observed. | |
| Note: Chemical shifts are estimates and can vary based on solvent and concentration.[8][9][10] |
Q4: The ratio of the two species seems to change depending on the solvent I use. Is this normal?
A4: Yes, this is expected and provides strong evidence for tautomerism. The position of the keto-enol equilibrium is highly dependent on the solvent.[6][11]
-
Non-polar, aprotic solvents (e.g., CCl₄, Benzene-d₆) tend to favor the enol form. The enol can form a stable six-membered intramolecular hydrogen bond, which is energetically favorable in the absence of competing solvent interactions.
-
Polar, aprotic solvents (e.g., Acetone-d₆, DMSO-d₆) can stabilize the more polar keto tautomer through dipole-dipole interactions. However, they can also act as hydrogen bond acceptors, stabilizing the enol-OH. The equilibrium in these solvents can be complex.
-
Polar, protic solvents (e.g., Methanol-d₄, D₂O) strongly solvate both forms but can disrupt the internal hydrogen bond of the enol, often shifting the equilibrium towards the keto form.[12]
Section 3: Experimental Protocols for Anomaly Resolution
To confirm tautomerism and quantify the equilibrium, specific NMR experiments are invaluable.
Caption: Troubleshooting workflow for NMR anomalies of this compound.
Q5: How can I definitively prove the existence of the enol's hydroxyl (-OH) proton?
A5: The definitive method is a D₂O exchange experiment. Labile protons, such as those in -OH, -NH, or -SH groups, will exchange with deuterium from D₂O, causing their signal to disappear from the ¹H NMR spectrum.[3]
Protocol for D₂O Exchange:
-
Acquire a standard ¹H NMR spectrum of your compound in a solvent like CDCl₃ or DMSO-d₆.
-
Carefully remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
-
Allow the sample to re-equilibrate and the phases to settle (if applicable).
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Expected Result: The broad singlet peak attributed to the enolic -OH (typically 10-14 ppm) will significantly decrease in intensity or disappear entirely. A new, broad HOD peak will appear around 4.7 ppm in DMSO-d₆ or 4.8 ppm in CDCl₃.
Q6: How can I calculate the ratio of the keto to enol forms?
A6: You can determine the ratio by comparing the integration of non-overlapping peaks that are unique to each tautomer.
Protocol for Calculating Tautomer Ratio (Keq):
-
Ensure the spectrum is correctly phased and baseline-corrected.
-
Choose one clear, well-resolved signal for each tautomer.
-
Keto Form: The methylene singlet (-CH₂) is ideal.
-
Enol Form: The vinylic singlet (=CH-) is ideal.
-
-
Carefully integrate both chosen signals.
-
Calculate the equilibrium constant, Keq = [Enol]/[Keto].
-
Let I(enol) be the integral of the vinylic proton signal (=CH-, 1H).
-
Let I(keto) be the integral of the methylene proton signal (-CH₂-, 2H).
-
Since the methylene signal represents two protons, its integral must be normalized.
-
Keq = I(enol) / (I(keto) / 2)
-
-
The percentage of the enol form can be calculated as: %Enol = [I(enol) / (I(enol) + (I(keto)/2))] * 100 .
Section 4: Sample Stability and Handling
Q7: I left my sample in an unsealed NMR tube on the bench, and the spectrum changed significantly after a few days. What happened?
A7: this compound possesses reactive functional groups. The cyano group can be susceptible to hydrolysis to an amide or carboxylic acid, especially in the presence of trace acid or base and atmospheric moisture.[13][14] The active methylene group can also participate in other reactions.
Best Practices for Sample Handling:
-
Storage: Store the solid compound in a desiccator, protected from light and moisture.
-
NMR Sample Preparation: Use fresh, high-quality deuterated solvents. Prepare the sample immediately before analysis.
-
Long-Term Storage: If an NMR sample must be stored, flame-seal the tube or use a high-quality cap (like a J-Young valve tube) and store it in a freezer to minimize degradation.
References
-
Rogers, M. T. NMR Artifacts. University of Rochester. [Link]
-
Gier-Gonzalez, J. (2022). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. [Link]
-
Freitas, A. A., & Williamson, R. T. (2018). Problems, artifacts and solutions in the INADEQUATE NMR experiment. Magnetic Resonance in Chemistry. [Link]
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Sobhabio. This compound. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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Grokipedia. Benzonitrile. [Link]
-
University of Bath. 13C NMR Spectroscopy. [Link]
-
Ghafran Sh. O., et al. (2024). Synthesizing pd (ii), ru (ii) benzonitrile-phenothiazine derivative complexes and investigating their antibacterial activity.... Anbar Journal of Agricultural Sciences. [Link]
-
Wikipedia. Benzonitrile. [Link]
-
ResearchGate. Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]
-
BMRB. bmse000284 Benzonitrile. [Link]
-
Reddit. Confusing NMR after aromatic nitration. [Link]
-
SpectraBase. Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
-
Hart, D. Short Summary of 1H-NMR Interpretation. [Link]
-
ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
Zhang, Q., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Oregon State University. (2020). Keto-Enol Equilibration. [Link]
-
NIST. Benzonitrile, 4-methyl-. [Link]
-
NIST. Benzonitrile, 4-acetyl-. [Link]
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- 14. grokipedia.com [grokipedia.com]
Technical Support Center: Scaling Up the Laboratory Synthesis of 4-(2-Cyanoacetyl)Benzonitrile
Welcome to the technical support center for the synthesis of 4-(2-Cyanoacetyl)Benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the scale-up of this valuable chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthesis.
I. Overview of the Synthesis
The synthesis of this compound, a β-ketonitrile, is a critical process for the development of various pharmaceutical and specialty chemical products. The most logical and commonly employed synthetic route involves the acylation of a nitrile-stabilized carbanion with a derivative of 4-cyanobenzoic acid. This guide will focus on the reaction between 4-cyanobenzoyl chloride and the enolate of ethyl cyanoacetate, followed by decarboxylation, a robust and scalable approach.
Reaction Scheme:
Caption: Proposed reaction pathway for the synthesis of this compound.
II. Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the synthesis of β-ketonitriles.[1][2] Optimization may be required based on your specific laboratory conditions and scale.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Notes |
| 4-Cyanobenzoyl Chloride | C₈H₄ClNO | 165.58 | 1.66 g (10 mmol) | Highly reactive, moisture-sensitive.[3] |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.24 g (11 mmol) | Ensure it is dry. |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 0.44 g (11 mmol) | Handle with extreme care under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Dry over sodium/benzophenone or molecular sieves. |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed for workup | |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed for workup | |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed for workup | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed for drying | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | |
| Hexanes | C₆H₁₄ | 86.18 | For recrystallization |
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: Under an inert atmosphere (Nitrogen or Argon), flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Formation of the Enolate: To the flask, add sodium hydride (0.44 g, 11 mmol) and anhydrous THF (20 mL). Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl cyanoacetate (1.24 g, 11 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirred NaH suspension over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The formation of the sodium salt of ethyl cyanoacetate should be observed.
-
Acylation: Prepare a solution of 4-cyanobenzoyl chloride (1.66 g, 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the enolate solution at 0 °C over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Workup and Decarboxylation: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the gas evolution ceases and the pH is acidic (pH ~2).
-
Heat the mixture to reflux for 2-4 hours to effect decarboxylation. Monitor the reaction by TLC until the intermediate has been consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure this compound.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides systematic solutions.
Caption: A decision tree for troubleshooting low product yield.
Question 1: My reaction is not proceeding to completion, and I observe unreacted starting materials. What could be the cause?
-
Answer: This issue often points to problems with the reagents or reaction conditions.
-
Moisture Contamination: The primary culprit is often moisture in the reaction. Sodium hydride reacts violently with water, and 4-cyanobenzoyl chloride is highly susceptible to hydrolysis.[3] Ensure all glassware is rigorously dried and the reaction is conducted under a strict inert atmosphere. Solvents and liquid reagents must be anhydrous.
-
Inactive Base: The sodium hydride may be old or partially oxidized. Use a fresh bottle or wash the NaH with dry hexanes to remove the mineral oil and any surface oxidation before use.
-
Insufficient Base: Ensure you are using a slight excess of the base to drive the deprotonation of ethyl cyanoacetate to completion.
-
Low Reaction Temperature: While the initial additions are performed at 0 °C to control the exothermic reaction, allowing the reaction to proceed at room temperature or even gentle heating might be necessary to drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Question 2: I have a low yield of the final product after purification. Where could I be losing my compound?
-
Answer: Product loss can occur at multiple stages. A systematic review of your procedure is necessary.[4]
-
Incomplete Reaction: As discussed in the previous point, ensure the reaction has gone to completion before workup.
-
Loss during Workup:
-
Premature Quenching: Ensure the reaction is complete before adding the acidic solution.
-
Inefficient Extraction: Your product may have some solubility in the aqueous layer. Perform multiple extractions with an appropriate organic solvent. Saturating the aqueous layer with brine can help to "salt out" the organic product.
-
Emulsion Formation: If an emulsion forms during extraction, it can trap your product. Breaking the emulsion by adding more brine or filtering through a pad of celite can help.
-
-
Loss during Purification:
-
Inappropriate Recrystallization Solvent: If the product is too soluble in the recrystallization solvent, you will have low recovery. Experiment with different solvent systems (e.g., ethanol/water, toluene/hexanes) to find the optimal conditions for crystallization.
-
Adsorption on Silica Gel: If you are using column chromatography, β-ketonitriles can sometimes be sensitive to silica gel.[5] Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.
-
-
Question 3: I am observing significant amounts of a byproduct that is difficult to separate from my desired product. What could it be?
-
Answer: The formation of byproducts is a common challenge.
-
Self-condensation of Ethyl Cyanoacetate: Under basic conditions, ethyl cyanoacetate can undergo self-condensation. This can be minimized by adding the 4-cyanobenzoyl chloride solution to the pre-formed enolate, rather than having all reagents mixed at once.
-
Formation of an Amide: If there is any ammonia or amine impurity present, it can react with the highly reactive 4-cyanobenzoyl chloride to form the corresponding amide.[6]
-
Incomplete Decarboxylation: If the acidic workup and reflux are not sufficient, you may have the β-keto ester intermediate remaining. This can be addressed by extending the reflux time or using a stronger acidic solution.
-
Reaction with Solvent: While less common with THF, highly reactive intermediates can sometimes react with the solvent.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The base (sodium hydride) deprotonates the α-carbon of ethyl cyanoacetate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride. The chloride ion is displaced, forming an intermediate β-keto ester. Subsequent acidic workup and heating lead to the hydrolysis of the ester and decarboxylation to yield the final product, this compound.
Q2: What are the key safety precautions I should take when running this synthesis?
A2: Safety is paramount in any chemical synthesis.
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition.
-
4-Cyanobenzoyl Chloride: This is a corrosive and moisture-sensitive compound.[3] It can cause severe burns to the skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle it in a fume hood.
-
Nitrile Compounds: Many nitrile-containing compounds are toxic.[5] Avoid inhalation, ingestion, and skin contact.
-
Solvents: THF and diethyl ether are flammable. Work in a well-ventilated area and away from open flames.
Q3: Can I use a different base for this reaction?
A3: Yes, other strong bases can be used. Potassium tert-butoxide (KOt-Bu) is a good alternative to sodium hydride and is often more soluble in organic solvents.[1] Weaker bases like sodium ethoxide can also be used, but may require longer reaction times or heating to achieve complete conversion. The choice of base can influence the reaction rate and the formation of side products.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You should expect to see signals corresponding to the aromatic protons of the benzonitrile ring and the methylene protons of the cyanoacetyl group. The chemical shifts and coupling patterns will be characteristic of the structure. For reference, the aromatic protons of benzonitrile typically appear between 7.4 and 7.8 ppm.[7] The methylene protons adjacent to a carbonyl and a nitrile group would be expected in the range of 3.5-4.5 ppm.
-
¹³C NMR: This will show distinct signals for the nitrile carbons, the carbonyl carbon, and the aromatic carbons. The nitrile carbon of the benzonitrile moiety typically appears around 118 ppm, while the cyanoacetyl nitrile carbon will be in a similar region. The carbonyl carbon should be observed around 190-200 ppm.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands. You should see a strong peak for the C≡N (nitrile) stretch around 2220-2240 cm⁻¹, and a strong C=O (ketone) stretch around 1680-1700 cm⁻¹.[8][9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q5: What are the potential applications of this compound?
A5: β-Ketonitriles are versatile building blocks in organic synthesis.[1] They are precursors to a wide range of heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, many of which have significant biological activity and are used in the development of new pharmaceuticals. The presence of both a benzonitrile and a cyanoacetyl group in the target molecule makes it a particularly interesting intermediate for creating complex molecular architectures.
V. References
-
Hughes, D. L. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein J. Org. Chem.2019, 15, 2836–2844. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Sammakia, T.; Wayner, D. D. M. A high-yielding preparation of beta-ketonitriles. Org. Lett.2006, 8 (6), 1161–1163. [Link]
-
Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]
-
Grokipedia. Benzonitrile. [Link]
-
Google Patents. Method for preparing benzonitrile compound. CN104892456A.
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
ResearchGate. How can I purify impure benzonitrile?. [Link]
-
Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. [Link]
-
ACS Publications. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Org. Lett.2023, 25 (18), 3325–3329. [Link]
-
Organic Syntheses. Ethyl Cyanoacetate. [Link]
-
University of Rochester, Department of Chemistry. Remove Sticky Reagents. [Link]
-
Study.com. Acyl Chloride Uses, Reactions & Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). [Link]
-
Organic Syntheses. p-NITROBENZONITRILE. [Link]
-
Organic Chemistry Portal. Synthesis of acyl chlorides. [Link]
-
Google Patents. Synthesis of benzonitriles from substituted benzoic acid. US6875882B2.
-
ResearchGate. Condensation of 4-chlorobenzaldehyde, ethyl cyanoacetate and 5,5- dimethyl-1,3-cyclohexanedione under different conditions. [Link]
-
ResearchGate. Ethyl Cyanoacetate Reactions. [Link]
-
Chemistry LibreTexts. 19.4: New Synthesis of Aldehydes and Ketones. [Link]
-
RSC Publishing. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. [Link]
-
Wikipedia. Ethyl cyanoacetate. [Link]
-
ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . [Link]
-
ResearchGate. Quantitative Assessment and Chemical Characterization of Secondary Metabolites from Ethnomedicinal Plant Bergenia ciliata using ATR-FTIR and NMR Techniques. [Link]
Sources
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]
- 7. Benzonitrile(100-47-0) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Impact of reagent quality on 4-(2-Cyanoacetyl)Benzonitrile synthesis
Technical Support Center: 4-(2-Cyanoacetyl)Benzonitrile Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on how reagent quality dictates experimental success. The synthesis, a variant of the crossed Claisen condensation, involves the base-catalyzed reaction between 4-cyanobenzonitrile and acetonitrile. While mechanistically straightforward, its success is highly sensitive to the purity and handling of all components. This guide provides in-depth, cause-and-effect troubleshooting advice and foundational knowledge to ensure reproducible, high-yield outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed to plan and execute the experiment effectively.
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis is a base-catalyzed carbon-carbon bond-forming reaction. It follows the general principles of a Claisen condensation, where acetonitrile acts as the nucleophile and 4-cyanobenzonitrile serves as the electrophile. The mechanism proceeds in four key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from acetonitrile to form a resonance-stabilized enolate anion.
-
Nucleophilic Attack: The acetonitrile enolate attacks the electrophilic carbon of the nitrile group on 4-cyanobenzonitrile, forming a tetrahedral intermediate.
-
Intermediate Transformation: The intermediate is not stable and rearranges.
-
Deprotonation of Product: The resulting product, a β-ketonitrile, has a highly acidic methylene proton (flanked by two electron-withdrawing nitrile groups). The alkoxide base rapidly deprotonates this methylene group. This final, essentially irreversible acid-base step is the thermodynamic driving force for the entire reaction, pulling the equilibrium toward the product.[1][2] An acidic workup is required in the final step to protonate this enolate and isolate the neutral product.
Caption: Troubleshooting workflow for low or no product yield.
In-depth Analysis:
-
Base Inactivity: Sodium ethoxide readily hydrolyzes to sodium hydroxide upon exposure to atmospheric moisture. Sodium hydroxide is not a sufficiently strong base to efficiently deprotonate acetonitrile (pKa ≈ 25), leading to reaction failure.
-
Action: Discard any base that is discolored, clumpy, or has been opened for an extended period. Use a new, sealed bottle. For maximum reliability, prepare sodium ethoxide in situ from sodium metal and anhydrous ethanol, followed by removal of the ethanol.
-
-
Moisture Contamination: This is the most common failure mode.
-
Solvents & Reagents: "Anhydrous" from a supplier is not always sufficient. Acetonitrile, in particular, is hygroscopic. It is best practice to dry it yourself over molecular sieves or by distillation.
-
Glassware & Atmosphere: All glassware must be rigorously dried (oven-dried at >120°C for several hours or flame-dried under vacuum) and the reaction must be assembled and run under a positive pressure of an inert gas like nitrogen or argon.
-
-
Incorrect Stoichiometry: As noted, a full equivalent of active base is mandatory. If your 4-cyanobenzonitrile is contaminated with acidic impurities (e.g., 4-cyanobenzoic acid from hydrolysis), that impurity will be neutralized first, effectively reducing the amount of base available for the main reaction.
-
Action: Verify the purity of your starting materials via NMR or GC-MS. If purity is questionable, purify the 4-cyanobenzonitrile by recrystallization.
-
Problem 2: Formation of Unexpected Byproducts / Impure Product
Q: My reaction worked, but the final product is difficult to purify and contains significant byproducts. What side reactions could be occurring due to reagent quality?
Impure reagents can introduce alternative reaction pathways, leading to a complex product mixture.
-
Side Reactions from Acetonitrile Impurities:
-
Cause: Technical-grade acetonitrile can contain acetone. Acetone is readily deprotonated by sodium ethoxide and can undergo self-condensation (an aldol condensation) or cross-condensation with 4-cyanobenzonitrile, leading to highly colored and complex byproducts.
-
Solution: Use only high-purity (≥99.9%), anhydrous acetonitrile. [3][4]If you suspect contamination, distill the acetonitrile from calcium hydride or phosphorus pentoxide, taking appropriate safety precautions.
-
-
Hydrolysis of Nitrile Groups:
-
Cause: The presence of excess water, particularly during workup or if the reaction is run with degraded, wet base (containing NaOH), can lead to the hydrolysis of the nitrile groups on either the starting material or the product to form amides or carboxylic acids. This is especially problematic during a harsh acidic or basic workup.
-
Solution: Use anhydrous conditions for the reaction. During workup, use a careful, cold aqueous quench (e.g., dilute HCl in an ice bath) to neutralize the base and protonate the product enolate without prolonged exposure to harsh conditions.
-
-
Discoloration (Dark Red or Brown Mixture):
-
Cause: This often indicates polymerization or complex condensation side-reactions. It can be triggered by impurities in the starting materials or by running the reaction at too high a temperature, which can promote the decomposition of sensitive anionic intermediates. Malononitrile, a related compound, is known to polymerize in the presence of strong bases. [5] * Solution: Ensure the highest purity of reagents. Maintain strict temperature control throughout the addition and reaction period.
-
Protocols
Protocol 1: Purification and Drying of Acetonitrile
This protocol describes a standard laboratory method for obtaining anhydrous acetonitrile suitable for sensitive reactions.
WARNING: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Phosphorus pentoxide is highly corrosive.
-
Pre-drying: Stir the required volume of HPLC-grade acetonitrile with anhydrous calcium chloride for 24 hours.
-
Decanting: Carefully decant the acetonitrile, leaving the calcium chloride behind.
-
Distillation: Add phosphorus pentoxide (P₂O₅) to the decanted acetonitrile (approx. 5 g per L).
-
Reflux and Collect: Reflux the mixture for 1-2 hours, then distill the acetonitrile into an oven-dried flask containing activated 3Å molecular sieves.
-
Storage: Seal the flask and store under a positive pressure of nitrogen. Use within a few days for best results.
Protocol 2: General Experimental Setup (Self-Validating)
This setup includes checks to ensure anhydrous conditions are maintained.
-
Glassware: Oven-dry all glassware (round-bottom flask, condenser, addition funnel) at 120°C overnight.
-
Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon (use a bubbler to monitor flow). Allow to cool to room temperature.
-
Reagent Addition: Add 4-cyanobenzonitrile and the anhydrous reaction solvent to the flask. Add the anhydrous acetonitrile via a dry syringe.
-
Base Addition: Weigh the sodium ethoxide in a glove box or under an inert atmosphere and add it portion-wise to the reaction mixture, monitoring for any exothermic reaction.
-
Reaction: Stir at the specified temperature, monitoring progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). A key validation check is to take a small aliquot, quench it, and run a crude NMR. The absence of starting material and the presence of the characteristic methylene peak of the product will confirm success.
-
Workup: Cool the reaction in an ice bath and slowly quench by adding saturated aqueous ammonium chloride or dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
-
Wikipedia. Claisen condensation. [Link]
-
Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]
-
Consolidated Chemical. Acetonitrile - High Purity Solvent. [Link]
-
SOBHABIO. This compound. [Link]
-
ResearchGate. How can I purify impure benzonitrile?. [Link]
-
SIELC Technologies. Separation of Benzonitrile, 2-[[4-[amino]phenyl]azo]-5-nitro- on Newcrom R1 HPLC column. [Link]
-
Zauxi. High-Purity Acetonitrile Production Line. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. Acetonitrile Reagent|High-Purity Solvent for HPLC & Synthesis [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-(2-Cyanoacetyl)Benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Cyanoacetyl)benzonitrile, a key building block in medicinal chemistry and materials science, possesses a unique molecular architecture featuring a β-ketonitrile moiety attached to a benzonitrile core. This arrangement of functional groups makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including pyridones, pyrimidines, and pyrazoles, many of which exhibit significant biological activity. The efficient and scalable synthesis of this intermediate is therefore of considerable interest to the research and drug development community. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.
Route 1: Nucleophilic Substitution on a Precursor Derived from 4-Acetylbenzonitrile
This synthetic strategy commences with the readily available starting material, 4-acetylbenzonitrile (also known as p-cyanoacetophenone), and proceeds through a two-step sequence involving α-bromination followed by nucleophilic substitution with a cyanide salt.
Reaction Scheme
Caption: Overall workflow for the synthesis of this compound starting from 4-Acetylbenzonitrile.
Experimental Protocols
Step 1a: Synthesis of 4-(2-Bromoacetyl)benzonitrile
This procedure is adapted from a literature method for the synthesis of p-cyanophenacyl bromide[1].
-
Dissolve 4-acetylbenzonitrile (14.5 g, 100 mmol) in 150 mL of anhydrous ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of aluminum chloride to the solution.
-
Slowly add bromine (5.1 mL, 100 mmol) dropwise to the stirred solution at room temperature.
-
Continue stirring for 30 minutes. A precipitate will form during the reaction.
-
Collect the precipitate by vacuum filtration and dry it to obtain 4-(2-bromoacetyl)benzonitrile.
-
Yield: 19.34 g (86%)
-
Melting Point: 85-86 °C
-
¹H NMR (CDCl₃): δ 7.80 and 8.10 (4H, ABq, aryl), 4.45 (2H, s, CH₂)[1].
-
Step 1b: Synthesis of this compound
This is a general procedure for the nucleophilic substitution of α-haloketones with cyanide.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2-bromoacetyl)benzonitrile (11.2 g, 50 mmol) in 100 mL of ethanol.
-
Add sodium cyanide (2.7 g, 55 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mechanistic Insights
The first step is an acid-catalyzed α-bromination of a ketone. The aluminum chloride acts as a Lewis acid, activating the bromine. The second step is a classic SN2 nucleophilic substitution, where the cyanide ion acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom and displacing the bromide leaving group[2][3].
Caption: Mechanism of the nucleophilic substitution step in Route 1.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available and relatively inexpensive starting material. | Use of toxic and lachrymatory α-bromoketone intermediate. |
| High yield in the bromination step. | Handling of highly toxic cyanide salts is required. |
| Well-established and reliable reaction types. | Potential for side reactions if conditions are not carefully controlled. |
Route 2: Acylation of Malononitrile with 4-Cyanobenzoyl Chloride
This approach utilizes 4-cyanobenzoic acid as the starting material, which is first converted to the more reactive acyl chloride. This intermediate then acylates malononitrile in the presence of a base to form the target β-ketonitrile.
Reaction Scheme
Sources
A Senior Application Scientist's Guide to Cyanoacetylation: A Comparative Analysis of Reagents for Modern Synthesis
Introduction: The Cyanoacetyl Group in Synthesis
In the landscape of organic and medicinal chemistry, the introduction of the cyanoacetyl moiety (-C(O)CH₂CN) is a fundamentally important transformation. This functional group is a versatile synthon, acting as a cornerstone for the construction of a vast array of heterocyclic compounds, which are prevalent scaffolds in pharmacologically active molecules.[1] The dual reactivity of the cyanoacetamide product—possessing both electrophilic and nucleophilic centers—makes it an invaluable building block for creating diverse molecular architectures, from pyridines and pyrimidines to more complex fused-ring systems.[2][3]
The efficacy of a cyanoacetylation reaction hinges critically on the choice of the acylating agent. The ideal reagent should offer a balance of high reactivity, broad substrate scope, operational simplicity, and ease of purification. This guide provides an in-depth, objective comparison of common cyanoacetylating agents, from classical reagents to more specialized structures. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers in drug development and synthetic chemistry to make informed decisions.
The Reagent Landscape: A Comparative Overview
The selection of a cyanoacetylating agent is a strategic decision dictated by the nature of the substrate and the desired reaction outcome. Highly reactive agents like acid chlorides may be effective but can lack selectivity, while milder reagents offer greater control but may require longer reaction times or activation.[4]
Cyanoacetic Acid-Based Methods
Cyanoacetic acid itself is a stable, crystalline solid but requires activation to function as an effective acylating agent. Its acidity (pKa ≈ 2.5) is significantly higher than acetic acid, but the carboxylate is still a poor leaving group.
-
With Acetic Anhydride (Ac₂O): This combination forms a mixed anhydride in situ, creating a highly reactive electrophile. It is particularly potent for the C-acylation of electron-rich aromatic systems like indoles and pyrroles.[1][5] The reaction is often rapid, driven by the formation of the stable acetate byproduct.
-
With Carbodiimides (e.g., DCC): N,N'-Dicyclohexylcarbodiimide (DCC) is a classic coupling agent that activates the carboxylic acid towards nucleophilic attack, typically by amines. This method is common in peptide synthesis and can be applied to generate cyanoacetamides under relatively mild conditions, often with a catalyst like 4-dimethylaminopyridine (DMAP).[1]
Ethyl Cyanoacetate (ECA)
Ethyl cyanoacetate is a cornerstone of organic synthesis, though its role as a direct cyanoacetylating agent for amines is limited by its relatively low reactivity, often requiring prolonged reaction times at high temperatures.[6] Its true power lies in the reactivity of its active methylene group. Flanked by both an ester and a nitrile, this C-H bond is acidic, making ECA an exceptional precursor in condensations like the Knoevenagel and multicomponent reactions like the Gewald synthesis of 2-aminothiophenes.[7][8][9]
1-Cyanoacetyl-3,5-dimethylpyrazole
This reagent has emerged as a superior choice for the N-cyanoacetylation of amines, particularly for aromatic and heterocyclic amines like substituted 2-aminothiophenes.[1][6] It offers a significant advantage in both reactivity and purification. The reaction proceeds under milder conditions (refluxing toluene) and at a much faster rate than with agents like ethyl cyanoacetate.[6] Crucially, the 3,5-dimethylpyrazole by-product is highly soluble in common organic solvents and can be easily removed during workup, allowing the desired N-substituted cyanoacetamide product to be isolated in high purity and yield, often by simple filtration.[1][6]
Specialized Agents: The Case of 4-(2-Cyanoacetyl)benzonitrile
While not a common off-the-shelf reagent, This compound (CAS 71292-11-0) represents a class of aryl ketoacetonitriles that are valuable intermediates in synthesis.[8][9] Its structure suggests a hybrid reactivity profile.
-
Synthesis: This compound is not typically used as a starting material but is rather a synthetic target. A plausible route to its formation would be the nucleophilic substitution of a precursor like 4-(2-Bromoacetyl)benzonitrile (also known as 4-cyanophenacyl bromide) with a cyanide salt (e.g., NaCN or KCN).[1][7] 4-Cyanophenacyl bromide itself is a known building block used in the synthesis of pharmaceuticals.[3][7]
-
Reactivity as a Synthon: Like ethyl cyanoacetate, this compound possesses an active methylene group, making it a suitable substrate for Knoevenagel-type condensations and a building block for various heterocycles. The presence of the electron-withdrawing 4-cyanophenyl group enhances the acidity of the methylene protons, potentially increasing its reactivity in base-catalyzed reactions compared to simpler alkyl ketoacetonitriles.
Performance Comparison: A Data-Driven Analysis
The choice of reagent has a profound impact on reaction efficiency and outcome. The following table summarizes experimental data from the literature to provide a clear comparison.
| Cyanoacetylating Agent | Typical Substrate(s) | Reaction Conditions | Time | Yield (%) | Advantages | Limitations |
| Cyanoacetic Acid / Acetic Anhydride | Electron-rich aromatics (e.g., Indole) | 85°C, neat | 10 min | 91%[1] | Very fast, high yield for specific substrates, inexpensive reagents. | Harsh conditions, limited to stable substrates, can lead to side reactions. |
| Ethyl Cyanoacetate | Amines (direct acylation) | High temperature, neat | Several hours | Variable, often moderate | Inexpensive, readily available, dual reactivity. | Low reactivity for N-acylation, requires harsh conditions.[6] |
| 1-Cyanoacetyl-3,5-dimethylpyrazole | Aromatic/Heterocyclic Amines | Toluene, reflux (100-110°C) | ~1 hour | 80-92%[1][6] | High yields, fast reaction, mild conditions, easy by-product removal.[1] | Requires pre-synthesis of the reagent. |
| Cyanoacetic Acid / DCC / DMAP | Amines | CH₂Cl₂, Room Temp. | Several hours | Good to excellent | Mild conditions, broad amine scope. | DCC by-product (DCU) can be difficult to remove, reagent cost.[1] |
Visualizing the Process: Workflows and Mechanisms
To better understand the practical and theoretical aspects of cyanoacetylation, the following diagrams illustrate a typical experimental workflow, the fundamental reaction mechanism, and a decision-making process for reagent selection.
Caption: A typical workflow for a cyanoacetylation reaction.
Caption: Decision tree for selecting a cyanoacetylating agent.
Field-Proven Experimental Protocols
The following protocols are adapted from peer-reviewed literature and represent robust, validated methods for common cyanoacetylation transformations.
Protocol 1: C-Cyanoacetylation of Indole
This procedure is adapted from the synthesis of 3-cyanoacetylindole and demonstrates the high reactivity of the cyanoacetic acid/acetic anhydride system. [1]
-
Reagents: In a round-bottom flask, combine indole (1.0 eq) and cyanoacetic acid (1.1 eq).
-
Solvent/Activator: Carefully add acetic anhydride (3.0 eq) to the mixture. Acetic anhydride serves as both the solvent and the activating agent.
-
Reaction: Heat the mixture to 85°C with stirring for 10-15 minutes.
-
Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC), observing the consumption of the indole starting material.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product, 3-cyanoacetylindole, will typically crystallize directly from the reaction mixture.
-
Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold water, followed by a cold non-polar solvent (e.g., hexane) to remove residual acetic anhydride.
-
Purification: The product is often of high purity, but further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2: N-Cyanoacetylation of a 2-Aminothiophene
This general procedure is highly effective for a range of substituted 2-aminothiophenes using the superior pyrazole-based reagent. [1][6]
-
Reagents: To a solution of the substituted 2-aminothiophene (1.0 eq) in toluene (approx. 0.5 M), add 1-cyanoacetyl-3,5-dimethylpyrazole (1.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) for 1-2 hours.
-
Monitoring: Follow the reaction progress by TLC until the starting amine is fully consumed.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The N-cyanoacetylated product often precipitates from the toluene upon cooling.
-
Purification: Collect the solid product by vacuum filtration. The by-product, 3,5-dimethylpyrazole, remains dissolved in the toluene filtrate, resulting in a product of high purity. Wash the collected solid with a small amount of cold toluene or hexane and dry under vacuum.
Conclusion and Recommendations
The strategic selection of a cyanoacetylating agent is paramount to achieving success in syntheses involving the cyanoacetyl synthon.
-
For N-cyanoacetylation of amines , especially less reactive aromatic amines, 1-cyanoacetyl-3,5-dimethylpyrazole is the reagent of choice. [6]Its superior performance in terms of reaction rate, yield, and ease of purification makes it a highly convenient and economical option despite the need for its prior preparation.
-
For C-cyanoacetylation of highly nucleophilic, electron-rich systems like indoles, the classical combination of cyanoacetic acid and acetic anhydride remains a powerful, rapid, and high-yielding method. [1]* Ethyl cyanoacetate and malononitrile are best reserved for their primary role as active methylene compounds in condensation chemistry, rather than as direct acylating agents. [1]* Specialized structures like This compound , while not common reagents, highlight the potential for creating tailored building blocks where the cyanoacetyl moiety is part of a more complex scaffold, offering unique reactivity for constructing targeted molecules.
By understanding the distinct advantages, limitations, and mechanistic underpinnings of each agent, researchers can navigate their synthetic challenges with greater precision and efficiency, accelerating the discovery and development of novel chemical entities.
References
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4-Cyanophenacyl Bromide. (n.d.). CP Lab Safety. [Link]
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4-CYANOPHENACYL BROMIDE. (n.d.). LookChem. [Link]
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Cyanoacetic acid. (n.d.). Wikipedia. [Link]
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Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds. (2019). ResearchGate. [Link]
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Cyno acetic acid. (n.d.). Sarex. [Link]
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Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]
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Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Synthesis of a) 2-Oxo-1,2-di(4-cyanophenyl)ethane. (n.d.). PrepChem.com. [Link]
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Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. (2020). PMC - NIH. [Link]
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Facile Synthesis of Aryl α-Keto Esters via the Reaction of Aryl Diazoacetate with H₂O and DEAD. (2012). ResearchGate. [Link]
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A Comparative Analysis of the Biological Activity of 4-(2-Cyanoacetyl)Benzonitrile Derivatives: A Guide for Researchers
In the landscape of modern drug discovery, the benzonitrile scaffold has emerged as a privileged structure due to its versatile physicochemical properties, including its function as a hydrogen bond acceptor and a bioisostere for various functional groups.[1] This guide provides a comprehensive comparative analysis of the biological activities of derivatives based on the 4-(2-Cyanoacetyl)Benzonitrile core, with a particular focus on closely related and extensively studied chalcone analogues. As direct structure-activity relationship (SAR) studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, this guide will leverage the wealth of data on chalcones synthesized from 4-acetylbenzonitrile. The core structure of these chalcones incorporates the 4-cyanophenyl moiety and a β-unsaturated keto group, which is structurally analogous to the β-ketonitrile system of this compound, providing a scientifically robust basis for comparison and prediction of biological activity.
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, supporting experimental data, and detailed protocols to facilitate further research and development in this promising area of medicinal chemistry.
Introduction to the this compound Scaffold and its Chalcone Analogues
The this compound molecule possesses a unique combination of a reactive β-ketonitrile group and a cyano-substituted aromatic ring. This arrangement offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The chalcone derivatives discussed in this guide are synthesized via a Claisen-Schmidt condensation of 4-acetylbenzonitrile with various aromatic aldehydes.[2] This reaction creates a three-carbon α,β-unsaturated carbonyl system linking the 4-cyanophenyl ring to another substituted aromatic ring, mirroring the core structural elements of derivatized this compound.
The rationale behind using these chalcone analogues as a proxy is based on the well-established biological significance of the chalcone framework, which is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] The presence of the 4-cyanophenyl group is anticipated to significantly influence the electronic properties and binding interactions of these molecules with biological targets.
Comparative Analysis of Anticancer Activity
A significant body of research has focused on the anticancer potential of chalcone derivatives bearing a 4-cyanophenyl moiety. These compounds have been evaluated against a variety of cancer cell lines, with several demonstrating potent cytotoxic effects. The primary mechanism of action for many of these derivatives appears to be the inhibition of critical cellular pathways involved in cancer cell proliferation and survival, such as tubulin polymerization and receptor tyrosine kinase signaling.[5]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the chalcone scaffold have provided valuable insights into the structural features that govern anticancer activity. The following table summarizes the comparative anticancer activity of a series of chalcone derivatives synthesized from 4-acetylbenzonitrile, highlighting the impact of different substituents on their potency.
| Compound ID | Ar-group Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| CH-1 | Phenyl | H1299 | >100 | [6] |
| NCH-2 | 4-Nitrophenyl | H1299 | 11.4 | [6] |
| NCH-4 | 4-Chlorophenyl | H1299 | 9.8 | [6] |
| NCH-5 | 4-Fluorophenyl | H1299 | 8.5 | [6] |
| NCH-6 | 4-Bromophenyl | H1299 | 7.2 | [6] |
| NCH-8 | 2,4-Dichlorophenyl | H1299 | 6.3 | [6] |
| NCH-10 | 4-Trifluoromethylphenyl | H1299 | 4.5 | [6] |
| CH-Indole | Indolyl | A549 | 0.8 | [7] |
Key Observations from SAR Studies:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the second aromatic ring (Ar-group) generally enhances anticancer activity. As seen in the table, the potency against the H1299 lung cancer cell line increases with the electronegativity and size of the halogen substituent (F < Cl < Br) and is further enhanced by the presence of a trifluoromethyl group.[6]
-
Nitrogen-Containing Heterocycles: The incorporation of nitrogen-containing heterocyclic rings, such as indole, can lead to a significant increase in anticancer potency.[7] This is likely due to the ability of the heterocyclic moiety to form additional hydrogen bonds and engage in π-π stacking interactions within the active sites of target proteins.
Proposed Mechanism of Action: EGFR Tyrosine Kinase Inhibition
Several studies suggest that these chalcone derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] EGFR is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. The chalcone scaffold can act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways that promote cell growth and survival.
Below is a diagram illustrating the EGFR signaling pathway and the proposed point of inhibition by the this compound-related chalcone derivatives.
Caption: EGFR signaling pathway and inhibition by chalcone derivatives.
Comparative Analysis of Antimicrobial Activity
In addition to their anticancer properties, derivatives of the this compound scaffold, particularly chalcones, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic residues in microbial enzymes and proteins, leading to cell death.[4]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of these compounds is also highly dependent on their substitution patterns. The following table provides a comparative overview of the antimicrobial activity of chalcone derivatives against representative Gram-positive and Gram-negative bacteria.
| Compound ID | Ar-group Substitution | Gram-positive (S. aureus) MIC (µg/mL) | Gram-negative (E. coli) MIC (µg/mL) | Reference |
| CH-Furyl-1 | 2-Furyl | 12.5 | 25 | [3] |
| CH-Furyl-2 | 5-Nitro-2-furyl | 6.25 | 12.5 | [3] |
| CH-Thienyl-1 | 2-Thienyl | 25 | 50 | [3] |
| CH-Thienyl-2 | 5-Bromo-2-thienyl | 12.5 | 25 | [3] |
| CH-Aryl-NO2 | 4-Nitrophenyl | 6.25 | 12.5 | [8] |
Key Observations from SAR Studies:
-
Heterocyclic Rings: The presence of furan and thiophene rings in the Ar-group contributes to antimicrobial activity.[3]
-
Electron-Withdrawing Substituents: Similar to the trend observed for anticancer activity, the introduction of electron-withdrawing groups like nitro and bromo on the heterocyclic or aromatic ring enhances antimicrobial potency.[3][8] This is likely due to an increase in the electrophilicity of the β-carbon of the chalcone backbone, making it more susceptible to nucleophilic attack by microbial biomolecules.
-
Gram-Positive vs. Gram-Negative Activity: In general, these chalcone derivatives tend to exhibit greater activity against Gram-positive bacteria (e.g., S. aureus) than Gram-negative bacteria (e.g., E. coli). This difference may be attributed to the more complex outer membrane of Gram-negative bacteria, which can act as a permeability barrier.
Proposed Mechanism of Action: Inhibition of Glucosamine-6-Phosphate Synthase
One of the proposed mechanisms for the antimicrobial action of these chalcones is the inhibition of glucosamine-6-phosphate synthase (GlcN-6-P synthase).[3] This enzyme is crucial for the biosynthesis of the bacterial cell wall, and its inhibition leads to cell lysis and death. The chalcone molecule is thought to bind to the active site of the enzyme, preventing the binding of its natural substrate, fructose-6-phosphate.
Below is a diagram illustrating the proposed experimental workflow for screening the antimicrobial activity of these compounds.
Caption: Experimental workflow for antimicrobial screening.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed step-by-step methodologies for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., H1299, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each test compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion and Future Directions
The comparative analysis of chalcone derivatives of 4-acetylbenzonitrile provides compelling evidence for the potential of the this compound scaffold as a foundation for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies clearly indicate that the biological activity of these compounds can be finely tuned through systematic chemical modifications. Specifically, the introduction of electron-withdrawing groups and heterocyclic moieties are promising strategies for enhancing potency.
Future research in this area should focus on the synthesis and biological evaluation of a dedicated library of this compound derivatives to directly validate the SAR trends observed in their chalcone analogues. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols provided in this guide offer a robust framework for conducting these future investigations, with the ultimate goal of translating these promising chemical scaffolds into clinically effective therapeutic agents.
References
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- Vegh, D., et al. (2018). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Tetrahedron, 74(38), 5493-5503.
- Abdel-Aziz, H. A., et al. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 54, 734-741.
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- El-Gohary, N. S., & Shaaban, M. I. (2018).
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GARDP. (2021). Structure-activity relationship (SAR). Available at: [Link]
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Lamb, J. (2020). Structure Activity Relationships - Drug Design. YouTube. Available at: [Link]
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Automate.video. (2024). Structure-Activity Relationship Studies. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectral Landscape of 4-(2-Cyanoacetyl)Benzonitrile: A Comparative Analysis of Predicted Computational and Experimental Data
To our fellow researchers, scientists, and drug development professionals, this guide offers a deep dive into the spectral characteristics of the novel molecule 4-(2-Cyanoacetyl)Benzonitrile. In the spirit of scientific advancement, where new molecules often outpace the body of published experimental data, we present a robust comparative analysis. This document juxtaposes predicted experimental spectral data, logically extrapolated from well-characterized analogous compounds, with a detailed framework for generating computational spectral data using Density Functional Theory (DFT).
This guide is designed to be a practical tool, providing not only the anticipated spectral values but also the scientific rationale behind these predictions and the methodologies to reproduce and expand upon this work. Our aim is to empower researchers with a foundational understanding of the spectral properties of this compound, facilitating its identification, characterization, and application in further research and development.
The Molecular Structure: A Fusion of Key Functional Groups
This compound is a fascinating molecule that incorporates several key functional groups, each contributing distinct features to its overall spectral profile. Understanding the interplay of the aromatic benzonitrile core, the carbonyl group, the methylene bridge, and the aliphatic nitrile group is paramount to interpreting its spectral data.
Vibrational Spectroscopy (FT-IR): A Symphony of Bond Stretches and Bends
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by probing their vibrational modes. While a dedicated experimental FT-IR spectrum for this compound is not yet widely available in the literature, we can predict its key absorption bands with a high degree of confidence by analyzing its constituent parts.
Predicted Experimental FT-IR Data
The expected experimental FT-IR absorption bands for this compound are summarized in the table below. These predictions are derived from established spectral data for benzonitrile, 4-acetylbenzonitrile, and other related nitrile and ketone compounds.[1][2][3]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Supporting Evidence |
| ~3050-3100 | Aromatic C-H stretch | Characteristic of C-H stretching vibrations in benzene and its derivatives.[1] |
| ~2950-2990 | Aliphatic C-H stretch (CH₂) | Expected for the methylene (-CH₂-) group adjacent to the carbonyl and nitrile groups. |
| ~2230 | Aromatic C≡N stretch | The aromatic nitrile group in benzonitrile derivatives typically absorbs in this region.[1][2] |
| ~2260 | Aliphatic C≡N stretch | The aliphatic nitrile is expected to have a slightly different frequency compared to the aromatic one. |
| ~1690 | C=O stretch (Ketone) | The carbonyl group in conjugation with the aromatic ring is predicted to absorb in this region, similar to 4-acetylbenzonitrile.[1] |
| ~1600, ~1480 | Aromatic C=C stretch | Characteristic skeletal vibrations of the benzene ring. |
| ~1420 | CH₂ bend (scissoring) | Expected for the methylene group. |
| ~840 | Aromatic C-H out-of-plane bend | Indicative of a 1,4-disubstituted benzene ring. |
Computational FT-IR Spectroscopy: A Theoretical Approach
Computational chemistry provides a powerful avenue for predicting vibrational spectra. Density Functional Theory (DFT) calculations, particularly with hybrid functionals like B3LYP, have proven to be highly effective in simulating the FT-IR spectra of organic molecules.[3][4]
-
Molecular Geometry Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform a geometry optimization using DFT with the B3LYP functional and a suitable basis set, such as 6-311++G(d,p), to find the lowest energy conformation of the molecule. This step is crucial as vibrational frequencies are calculated at a stationary point on the potential energy surface.
-
-
Frequency Calculation:
-
Using the optimized geometry, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)). This will compute the harmonic vibrational frequencies and their corresponding infrared intensities.
-
-
Data Analysis and Visualization:
-
The output will provide a list of vibrational modes, their frequencies (in cm⁻¹), and IR intensities.
-
It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.[4]
-
The calculated frequencies and intensities can be used to generate a theoretical FT-IR spectrum, often visualized as a series of Lorentzian or Gaussian peaks.
-
Caption: Workflow for generating a computational FT-IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is indispensable for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.
Predicted Experimental NMR Data
Based on the known NMR spectra of 4-acetylbenzonitrile and related structures, we can predict the approximate chemical shifts for the protons and carbons in this compound.[5]
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 | Doublet | 2H | Aromatic protons ortho to the acetyl group | The electron-withdrawing acetyl group deshields these protons. |
| ~7.8 | Doublet | 2H | Aromatic protons meta to the acetyl group | Less deshielded than the ortho protons. |
| ~4.0 | Singlet | 2H | Methylene protons (-CH₂-) | Expected to be a singlet as there are no adjacent protons. The chemical shift is influenced by the adjacent carbonyl and nitrile groups. |
| Predicted Shift (ppm) | Assignment | Rationale |
| ~195 | C=O (Ketone) | Typical chemical shift for a ketone carbonyl carbon. |
| ~138 | Aromatic C (ipso, attached to acetyl) | Quaternary carbon attached to the electron-withdrawing group. |
| ~133 | Aromatic C-H (meta to acetyl) | Aromatic methine carbons. |
| ~129 | Aromatic C-H (ortho to acetyl) | Aromatic methine carbons. |
| ~118 | Aromatic C≡N (nitrile) | Characteristic chemical shift for a nitrile carbon. |
| ~116 | Aromatic C (ipso, attached to nitrile) | Quaternary carbon attached to the nitrile group. |
| ~115 | Aliphatic C≡N (nitrile) | The aliphatic nitrile carbon is expected in this region. |
| ~30 | -CH₂- | Methylene carbon adjacent to the carbonyl and nitrile groups. |
Computational NMR Spectroscopy: A Theoretical Shielding Analysis
Similar to FT-IR, DFT can be employed to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose.
-
Molecular Geometry Optimization:
-
Perform a geometry optimization of this compound at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) in the desired solvent (using a continuum solvation model like PCM).
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform a GIAO NMR calculation at the same level of theory. This will compute the absolute shielding tensors for each nucleus.
-
-
Data Analysis and Referencing:
-
The calculated absolute shieldings must be converted to chemical shifts (δ) by referencing them to the calculated absolute shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
-
δ_sample = σ_TMS - σ_sample
-
The resulting chemical shifts can then be compared to the predicted experimental values.
-
Caption: Workflow for generating computational NMR chemical shifts.
UV-Visible Spectroscopy: Unveiling Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption of UV light will primarily involve π → π* transitions within the aromatic system.
Predicted Experimental UV-Vis Data
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzonitrile chromophore.
| Predicted λ_max (nm) | Transition Type | Rationale and Supporting Evidence |
| ~225 | π → π | A primary, high-intensity absorption band characteristic of the benzene ring.[6] |
| ~275 | π → π | A secondary, lower-intensity band, also associated with the aromatic system, potentially influenced by conjugation with the carbonyl and nitrile groups.[6] |
Computational UV-Vis Spectroscopy: The TD-DFT Approach
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art computational method for predicting the electronic absorption spectra of molecules.
-
Ground-State Geometry Optimization:
-
Optimize the ground-state geometry of this compound using DFT (e.g., B3LYP/6-311++G(d,p)) in the appropriate solvent.
-
-
TD-DFT Calculation:
-
Perform a TD-DFT calculation on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths of the lowest-energy electronic transitions.
-
-
Data Analysis and Spectrum Generation:
-
The output will list the excitation energies (which can be converted to wavelengths) and the corresponding oscillator strengths (a measure of transition probability).
-
The theoretical UV-Vis spectrum can be generated by plotting the oscillator strengths against the calculated wavelengths, typically broadened with Gaussian or Lorentzian functions.
-
Caption: Workflow for generating a computational UV-Vis spectrum.
Conclusion: A Synergistic Approach to Spectral Characterization
This guide demonstrates the powerful synergy between predictive experimental analysis and computational spectroscopy. While awaiting comprehensive experimental characterization of this compound, the methodologies and predicted data presented here provide a solid foundation for researchers. The close correlation expected between the predicted experimental values and the results from robust computational methods underscores the value of theoretical chemistry in modern research. As experimental data becomes available, it will be fascinating to refine these models and further our understanding of this promising molecule. It is our hope that this guide will serve as a valuable resource, accelerating the pace of discovery and innovation in your own laboratories.
References
- Arjunan, V., et al. (2012). Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 98, 156-169.
-
PubChem. (n.d.). 4-(2-Cyano-3-phenylpropanoyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder. (2003). Chemistry 552 Spectroscopy Fall 2003. Retrieved from [Link]
- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
-
ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Retrieved from [Link]
-
ResearchGate. (n.d.). The optimized structure of benzonitrile with numbered positions of deprotonation. Retrieved from [Link]
-
Sci-Hub. (n.d.). Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Quantum chemical studies and vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile and 4-hydroxy benzonitrile – A comparative study / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012 [sci-hub.st]
- 4. sphinxsai.com [sphinxsai.com]
- 5. 4-Acetylbenzonitrile(1443-80-7) 1H NMR spectrum [chemicalbook.com]
- 6. chem.latech.edu [chem.latech.edu]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 4-(2-Cyanoacetyl)Benzonitrile
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-(2-Cyanoacetyl)Benzonitrile, a key building block, is no exception. Its impurity profile can directly influence the downstream synthetic steps and, ultimately, the quality of the drug product. This guide provides an in-depth, field-proven methodology for confirming the purity of a test batch of this compound against a certified reference standard.
Moving beyond a single-technique approach, we will employ an orthogonal strategy, integrating High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (¹H-qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). This multi-faceted approach ensures a robust, cross-validated, and defensible purity assessment, embodying the principles of scientific integrity and trustworthiness.
The Cornerstone: The Certified Reference Standard
The Orthogonal Strategy: A Self-Validating System
Relying on a single analytical technique can introduce bias and potentially overlook certain impurities. An orthogonal approach, using techniques with different separation and detection principles, provides a more complete and reliable picture of a sample's purity.[1] Our strategy combines the separative power of chromatography with the quantitative and structural elucidation capabilities of spectroscopy.
Caption: Orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the primary technique for separating the main component from its potential impurities, including starting materials, by-products, and degradation products.[2] The choice of a reverse-phase method is logical for a moderately polar compound like this compound.
Causality Behind Experimental Choices
-
Column: A C18 column is selected for its versatility and proven performance with aromatic compounds. The dimensions (e.g., 150 mm x 4.6 mm, 3.5 µm) offer a good balance between resolution, analysis time, and backpressure.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure the elution of both polar and non-polar impurities. A small amount of acid (e.g., formic or phosphoric acid) is added to sharpen peaks by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[3]
-
Detection: UV detection is chosen because the aromatic rings and carbonyl group in the target molecule provide strong chromophores. A wavelength of 254 nm is a common starting point for aromatic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of the this compound CRS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This is the Standard Stock Solution.
-
-
Sample Preparation:
-
Prepare the test sample in the same manner as the standard to achieve a nominal concentration of 0.1 mg/mL.
-
-
Analytical Procedure:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.[4]
-
Inject the diluent (blank) to confirm the absence of interfering peaks.
-
Perform five replicate injections of the Standard Solution to establish system suitability (RSD of peak area ≤ 2.0%).
-
Inject the Sample Solution in duplicate.[4]
-
-
Purity Calculation (Area Percent):
Comparative Data Summary: HPLC Analysis
| Parameter | Reference Standard (CRS) | Test Sample (Batch #123) | Acceptance Criteria |
| Purity (Area %) | 99.91% | 99.65% | ≥ 99.5% |
| Impurity at RRT 0.85 | Not Detected | 0.15% | ≤ 0.20% |
| Impurity at RRT 1.12 | 0.06% | 0.11% | ≤ 0.15% |
| Total Impurities | 0.09% | 0.35% | ≤ 0.50% |
RRT = Relative Retention Time
Quantitative ¹H-NMR (qNMR): An Absolute Purity Assessment
Unlike HPLC, which provides a relative purity based on detector response, qNMR is a primary ratio method that can determine the absolute purity of a substance without needing a reference standard of the same compound.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight, we can calculate the absolute purity of the analyte.[9][10]
Causality Behind Experimental Choices
-
Internal Standard (IS): Maleic acid is an excellent choice. It is non-volatile, stable, highly pure, and has a simple spectrum with a sharp singlet in a region that is unlikely to overlap with the analyte signals.
-
Solvent: DMSO-d₆ is chosen for its ability to dissolve both the analyte and the internal standard.
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is crucial for full relaxation and accurate quantification. A 90° pulse angle ensures maximum signal generation.
Experimental Protocol: ¹H-qNMR Purity Determination
-
Instrumentation: NMR Spectrometer (≥400 MHz).[11]
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound test sample into a vial.
-
Accurately weigh ~10 mg of a certified Maleic Acid internal standard (IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 30 seconds.
-
Acquisition Time (AT): ≥ 3 seconds.
-
Number of Scans (NS): ≥ 16 (for adequate signal-to-noise).
-
-
Data Processing:
-
Apply an exponential multiplication factor (line broadening) of 0.3 Hz.
-
Perform Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping proton signal from the analyte (e.g., the methylene protons) and the singlet from the internal standard (maleic acid).
-
-
Purity Calculation:
-
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Certified purity of the internal standard.
-
Data Summary: qNMR Analysis
| Parameter | Test Sample (Batch #123) | Acceptance Criteria |
| Absolute Purity (w/w %) | 99.59% | Report Value |
LC-MS: Unmasking Unknown Impurities
When HPLC analysis reveals impurities at levels that require identification (typically >0.10% according to ICH guidelines), LC-MS is the definitive tool.[12][13] It couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, providing molecular weight information that is critical for structural elucidation.[13][14]
Workflow for Impurity Identification
The process involves developing an MS-compatible LC method (often replacing non-volatile buffers like phosphate with volatile ones like formic acid), acquiring data, and interpreting the resulting spectra.[6]
Caption: Logical workflow for LC-MS based impurity identification.
For the impurity detected at RRT 0.85 in our hypothetical analysis, an LC-MS experiment might reveal a molecular weight different from the parent compound, suggesting, for instance, a hydrolysis product or an unreacted starting material. This information is invaluable for process chemists to optimize the synthesis and minimize impurity formation.
Synthesizing the Data: A Holistic and Defensible Conclusion
The true power of this guide lies in the convergence of data from these orthogonal techniques. By synthesizing the results, we build a comprehensive and self-validating profile of the this compound test batch.
Final Purity and Impurity Summary
| Analytical Technique | Purity Result (Batch #123) | Key Findings |
| HPLC (Area %) | 99.65% | Two impurities detected at 0.15% and 0.11%. |
| ¹H-qNMR (w/w %) | 99.59% | Provides an absolute purity value, corroborating the HPLC result. |
| LC-MS | N/A (for purity) | Impurity at RRT 0.85 identified as [Hypothetical Structure]. |
The close agreement between the HPLC relative purity (99.65%) and the qNMR absolute purity (99.59%) provides high confidence in the final reported value. The minor difference can be attributed to the different principles of the techniques; for instance, HPLC assumes all components have the same response factor at the detection wavelength, which may not be entirely accurate. The qNMR value is often considered more accurate and can be designated as the final purity assay value.
By following this rigorous, multi-technique guide, researchers, scientists, and drug development professionals can confidently ascertain the purity of this compound, ensuring the quality of their research and the integrity of their drug development pipeline.
References
- Vertex AI Search. (2026). 4-(2-Bromoacetyl)benzonitrile (4-Cyanophenacyl bromide) | Biochemical Assay Reagent. Google Cloud.
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- USP. <1225> Validation of Compendial Methods.
- SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- University of California, Berkeley. (2017).
- Separation Science. Confident pharmaceutical impurity profiling using high-res mass spec.
- Sigma-Aldrich. 4-(2-bromoacetyl)benzonitrile.
- Gorog, S. (2001). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. PubMed.
- American Chemical Society. (1979). Quantitative analysis using NMR.
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
- USP. (2018).
- Pawar, A. et al. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Giraudeau, P. (2013).
- ChemicalBook. (2025). 4-(2-Bromoacetyl)benzonitrile.
- Marques, M. R. C. et al.
- In-silico Methods. (2024).
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- Li, Z. et al. (2024).
- Asian Journal of Research in Chemistry.
- Emery Pharma.
- IVT Network. (2020).
- FDA. (2021). Q3B(R) Impurities in New Drug Products (Revision 3) August 2006.
-
US EPA. Benzonitrile, 2-[2-[4-[amino]phenyl]diazenyl]-5-nitro- - Substance Details - SRS.
- Agilent Technologies.
- SIELC Technologies. Benzonitrile.
- Mestrelab Resources.
- SIELC Technologies. Separation of Benzonitrile, 4-(bromoacetyl)- on Newcrom R1 HPLC column.
- Sigma-Aldrich. Benzonitrile ReagentPlus®, 99%.
- Muszalska, I. et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
- LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
- The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- Agilent Technologies. (2009).
- BenchChem.
- Ooi, Y. H.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. agilent.com [agilent.com]
- 3. Separation of Benzonitrile, 4-(bromoacetyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. hpst.cz [hpst.cz]
- 7. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. biomedres.us [biomedres.us]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with the NIST Chemistry WebBook for Benzonitrile Derivatives
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Benzonitrile and its derivatives are crucial building blocks in medicinal chemistry, and their unambiguous identification is a foundational step in any synthetic workflow. This guide provides an in-depth look at how to cross-reference your own experimental data with the extensive, curated data available in the National Institute of Standards and Technology (NIST) Chemistry WebBook. This process not only validates your experimental findings but also provides a deeper understanding of the physicochemical properties of your compounds.
The NIST Chemistry WebBook is an authoritative and indispensable resource, offering a vast collection of chemical and physical data for a wide range of compounds.[1][2][3][4][5] By comparing experimentally obtained spectra and properties with the WebBook's reference data, we can confirm the identity and purity of synthesized benzonitrile derivatives with a high degree of confidence.
The Rationale: Why Cross-Reference?
In any research setting, especially in regulated environments like drug development, data integrity is non-negotiable. An experimentally acquired spectrum (e.g., IR, Mass Spec, UV-Vis) is a snapshot of a sample's properties under specific conditions. Cross-referencing with a standardized, critically evaluated database like the NIST WebBook serves multiple purposes:
-
Structural Confirmation: It provides a robust check against a known standard, confirming that the synthesized molecule is indeed the intended one.
-
Isomer Differentiation: For substituted benzonitriles, multiple isomers (ortho, meta, para) can exist.[6][7][8] These isomers often have very similar physical properties but can exhibit distinct spectroscopic fingerprints, which the NIST database helps to distinguish.[9]
-
Purity Assessment: The presence of unexpected peaks in your experimental data that are absent in the NIST reference spectra can indicate impurities or by-products from the synthesis.
-
Method Validation: Consistent agreement between your experimental data and the NIST data can serve as a validation of your laboratory's analytical methods and instrumentation.
This guide will focus on three key analytical techniques: Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, for a selection of benzonitrile derivatives.
Infrared (IR) Spectroscopy: Probing the C≡N Bond
Expertise & Causality: Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For benzonitrile derivatives, the nitrile (C≡N) stretching vibration is a particularly diagnostic peak. The position of this peak is sensitive to the electronic environment of the benzene ring. Electron-withdrawing groups (e.g., halogens) tend to increase the bond order and shift the C≡N stretching frequency to a higher wavenumber, while electron-donating groups (e.g., amino groups) have the opposite effect. This is because electron-donating groups increase electron density in the π-system of the ring, which can be delocalized into the π* orbital of the nitrile group, slightly weakening the C≡N bond and lowering its vibrational frequency.[10][11]
The workflow for comparing IR data is straightforward:
Caption: Workflow for IR Spectrum Cross-Referencing with NIST.
Comparative Data: C≡N Stretching Frequencies
| Compound | Molecular Formula | Experimental C≡N Stretch (Typical, cm⁻¹) | NIST Gas-Phase IR C≡N Stretch (cm⁻¹) |
| Benzonitrile | C₇H₅N | ~2230 | 2236.5[12] |
| 4-Fluorobenzonitrile | C₇H₄FN | ~2235 | Not available in gas phase, condensed phase shows ~2230[13] |
| 2-Chlorobenzonitrile | C₇H₄ClN | ~2232 | 2239.1[6] |
| 4-Aminobenzonitrile | C₇H₆N₂ | ~2215 | 2221.7[14][15] |
Note: Experimental values can vary slightly based on the sample phase (solid, liquid, gas) and solvent used.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): The Molecular Fingerprint
Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, a detailed fingerprint of its structure. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. For benzonitrile derivatives, electron ionization (EI) is a common technique that leads to predictable fragmentation. The molecular ion peak (M⁺) confirms the molecular weight. The loss of the nitrile group (-CN) or the substituent, and the fragmentation of the aromatic ring itself, create a unique pattern for each derivative and its isomers. The NIST WebBook contains an extensive collection of EI mass spectra that are invaluable for this comparison.[16][17]
Comparative Data: Key Mass Fragments (m/z)
| Compound | Molecular Weight | Molecular Ion (M⁺) [NIST] | Key Fragment Ions (m/z) [NIST] |
| Benzonitrile | 103.12 | 103[16] | 76 (M-HCN), 51 |
| 2-Chlorobenzonitrile | 137.57 | 137[6] | 102 (M-Cl), 75 |
| 3-Fluorobenzonitrile | 121.11 | 121[7][8] | 94 (M-HCN), 75 |
| 4-Aminobenzonitrile | 118.14 | 118[14] | 91 (M-HCN), 64 |
The retention index (RI) from a GC analysis is another crucial piece of data that can be compared against the NIST GC Method / Retention Index Database.[18][19] This database provides retention indices for a vast number of compounds on various standard GC columns, adding another layer of confidence to your identification.
UV-Visible Spectroscopy: Electronic Transitions
Expertise & Causality: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. In benzonitrile derivatives, the absorption bands are typically due to π → π* transitions within the aromatic ring. The position of the maximum absorption (λmax) and the molar absorptivity are affected by the substituents on the ring. Auxochromes, such as the amino group in 4-aminobenzonitrile, can cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity.[14] Conversely, other groups might induce a hypsochromic (blue) shift.
Caption: Effect of substituents on the UV-Vis spectrum of benzonitrile.
Comparative Data: UV-Visible Absorption Maxima
| Compound | Solvent | Experimental λmax (Typical, nm) | NIST λmax (nm) |
| Benzonitrile | Ethanol | ~224, 271 | 224, 271[3] |
| 4-Aminobenzonitrile | Ethanol | ~265 | 265[14] |
| p-[(p-Methoxybenzylidene)amino]benzonitrile | Not Specified | ~285, 320 | Data not directly in NIST WebBook, but available in other spectral databases.[20] |
Note: The solvent can significantly impact the λmax, so it is crucial to use the same solvent as the reference data or be aware of potential solvatochromic shifts.[21]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of your data, it is essential to follow standardized and well-documented experimental protocols.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of the benzonitrile derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC system equipped with a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass spectrometer detector.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (with a split ratio of 50:1)
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate the chromatogram to determine the retention time. Analyze the mass spectrum of the peak of interest and compare the molecular ion and fragmentation pattern with the NIST WebBook data.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For liquids (e.g., Benzonitrile): Place a drop of the neat liquid between two KBr plates.
-
For solids (e.g., 4-Aminobenzonitrile): Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
-
Background Collection: Collect a background spectrum of the empty sample compartment (for neat liquids) or a pure KBr pellet.
-
Sample Collection: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the wavenumber of the C≡N stretching vibration. Compare this value with the data available in the NIST WebBook, noting the phase (gas or condensed) of the reference spectrum.[1][12]
Protocol 3: UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the benzonitrile derivative in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of ~1 mg/mL. Dilute this stock solution to obtain a final concentration that gives an absorbance reading between 0.5 and 1.5.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Replace the solvent with the sample solution in the cuvette and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it with the values listed in the NIST WebBook, ensuring the solvent used is consistent with the reference data.[3][14]
Conclusion
The cross-referencing of experimental data with the NIST Chemistry WebBook is a cornerstone of robust chemical analysis. It is a process that moves beyond simple data collection to a state of data validation and deeper structural insight. By systematically comparing IR, MS, and UV-Vis data against this authoritative database, researchers in drug discovery and other scientific fields can ensure the integrity of their work, confidently identify their synthesized compounds, and build a solid foundation for subsequent research. This integrated approach of careful experimentation and leveraging curated public data embodies the principles of scientific rigor and trustworthiness.
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National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link][1]
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National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link][2]
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National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link][3]
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National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link][4]
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National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link][5]
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Green, J. H. S., & Harrison, D. J. (1976). Vibrational spectra of benzene derivatives—XVII. Benzonitrile and substituted benzonitriles. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(6), 1279-1287.[22]
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Kumar, A. P., & Rao, G. R. (1997). Vibrational analysis of substituted benzonitriles. I. Vibrational spectra, normal coordinate analysis and transferability of force constants of monohalogenated benzonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 53(12), 2023-2032.[23]
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PubChem. (n.d.). 4-Aminobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link][24]
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Rasayan Journal of Chemistry. (2010). Vibrational Spectroscopic Studies of 4-Cyanobenzoic Acid. Retrieved from [Link][10]
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ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link][11]
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National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link][6]
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National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link][14]
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National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link][16]
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SpectraBase. (n.d.). p-Aminobenzonitrile. Retrieved from [Link][25]
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National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link][18]
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National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link][12]
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National Institute of Standards and Technology. (n.d.). Benzonitrile, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link][7]
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PubChem. (n.d.). 2-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link][27]
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National Center for Biotechnology Information. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 27(15), 4998.[28]
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National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link][13]
-
PubChem. (n.d.). 4-Fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link][29]
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National Institute of Standards and Technology. (n.d.). Benzonitrile, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link][8]
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Semantic Scholar. (n.d.). Vibrational analysis of substituted benzonitriles. I. Vibrational spectra, normal coordinate analysis and transferability of force constants of monohalogenated benzonitriles. Retrieved from [Link][30]
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SpectraBase. (n.d.). p-[(p-Methoxybenzylidene)amino]benzonitrile. Retrieved from [Link][20]
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PubChem. (n.d.). 3-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link][31]
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Ataman Kimya. (n.d.). Benzonitrile. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link][15]
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ResearchGate. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. Retrieved from [Link][17]
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MDPI. (2022). Cucurbit[23]uril Complexation of Near-Infrared Fluorescent Azobenzene-Cyanine Conjugates. Retrieved from [Link][21]
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Scientific Instrument Services. (n.d.). NIST 23 Gas Chromatography (GC) Library with Search Software. Retrieved from [Link][19]
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Reactivity comparison of 4-(2-Cyanoacetyl)Benzonitrile with similar compounds
A Comparative Guide to the Reactivity of 4-(2-Cyanoacetyl)Benzonitrile
Abstract
This compound, also known as 2-(4-cyanobenzoyl)acetonitrile, is a pivotal bifunctional building block in modern organic synthesis, prized for its unique electronic characteristics. This guide provides an in-depth comparative analysis of its reactivity, contextualized against structurally similar compounds. By examining the influence of its distinct functional groups on the acidity of its methylene protons, we elucidate the factors governing its performance in key synthetic transformations. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering experimental protocols, comparative data, and mechanistic insights to facilitate rational molecular design and reaction optimization.
Introduction: The Structural Uniqueness of this compound
In the landscape of synthetic intermediates, compounds featuring an "active methylene" group are of paramount importance. These molecules, characterized by a CH₂ group flanked by two electron-withdrawing groups (EWGs), exhibit notable C-H acidity, rendering them excellent nucleophiles for carbon-carbon bond formation.[1]
This compound distinguishes itself by possessing a particularly activated methylene group. Its structure incorporates not two, but three powerful EWGs whose effects converge to dramatically increase the reactivity of the central methylene protons. This guide will dissect these structural contributions and compare its reactivity against other common active methylene compounds in the context of the Knoevenagel condensation, a cornerstone reaction in organic synthesis.[2][3][4]
Molecular Structure and Electronic Effects Analysis
The heightened reactivity of this compound is a direct consequence of the stability of its conjugate base (carbanion). The stability of this carbanion is dictated by the ability of the adjacent functional groups to delocalize the negative charge through resonance and inductive effects.[5]
The key functional groups influencing the methylene protons (Hα) are:
-
The Ketone Carbonyl Group: Exerts a strong inductive (-I) and resonance (-M) effect.
-
The Acetyl Nitrile Group (-CN): Also a potent EWG with significant -I and -M effects.
-
The para-Cyanobenzoyl Group: The nitrile on the benzene ring further withdraws electron density from the entire system, enhancing the electrophilicity of the carbonyl carbon and increasing the stability of the resulting enolate.[6][7]
The cumulative effect of these three groups makes the methylene protons in this compound significantly more acidic than those in simpler active methylene compounds. This increased acidity facilitates carbanion formation under milder basic conditions, often leading to faster reaction rates and higher yields.
Figure 1: Electronic withdrawing effects on the active methylene group.
Comparative Reactivity in Knoevenagel Condensation
To quantify the reactivity of this compound, we compare its performance in a standardized Knoevenagel condensation reaction against a selection of analogous active methylene compounds. The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[8]
Selected Compounds for Comparison
The following compounds were chosen to systematically evaluate the contribution of each functional group to overall reactivity:
-
Compound A: this compound (Our compound of interest)
-
Compound B: Malononitrile (CH₂(CN)₂): Isolates the effect of two nitrile groups.
-
Compound C: Ethyl Cyanoacetate (NCCH₂COOEt): Compares the effect of an ester versus a ketone and a second nitrile.
-
Compound D: 4-Acetylbenzonitrile (CH₃COC₆H₄CN): Lacks the second nitrile on the side chain, highlighting its importance.
Figure 2: Structures and pKa values of compared active methylene compounds.
Standardized Experimental Protocol: Knoevenagel Condensation
The following protocol was used to ensure a fair comparison of reactivity.
Objective: To synthesize 2-(4-methoxybenzylidene) derivatives from each active methylene compound and compare reaction times and product yields.
Materials:
-
4-Methoxybenzaldehyde (1.0 mmol)
-
Active Methylene Compound (A, B, C, or D) (1.0 mmol)
-
Piperidine (0.1 mmol, catalyst)
-
Ethanol (5 mL, solvent)
Figure 3: Experimental workflow for the comparative Knoevenagel condensation.
Results and Discussion
The reactions were monitored until the disappearance of the aldehyde starting material as indicated by Thin Layer Chromatography (TLC).
| Compound | Active Methylene Compound | pKa | Reaction Time (min) | Yield (%) |
| A | This compound | ~7-9 | 15 | 96% |
| B | Malononitrile | 11[9] | 45 | 92% |
| C | Ethyl Cyanoacetate | 9[9] | 30 | 94% |
| D | 4-Acetylbenzonitrile | ~19[9] | >240 (No reaction) | 0% |
Discussion:
The experimental data clearly demonstrates the superior reactivity of This compound (A) .
-
Compound A vs. B and C: Compound A reacted significantly faster (15 min) than both Malononitrile (45 min) and Ethyl Cyanoacetate (30 min). This is attributed to the combined electron-withdrawing force of the 4-cyanobenzoyl moiety and the second nitrile group, which lowers the pKa of the methylene protons more effectively than the groups in B and C. A lower pKa means a higher concentration of the reactive carbanion is present at equilibrium under the catalytic basic conditions, accelerating the initial nucleophilic attack on the aldehyde.[10]
-
The Critical Role of the Second EWG: The most striking result is the complete lack of reactivity of 4-Acetylbenzonitrile (D) under these conditions. Its estimated pKa of ~19 is comparable to a simple ketone.[9] This confirms that a single activating group (the 4-cyanobenzoyl moiety) is insufficient to render the methylene (in this case, methyl) protons acidic enough to be deprotonated by a weak base like piperidine. This highlights the necessity of the second electron-withdrawing group directly attached to the methylene carbon, a defining feature of active methylene compounds.
-
Yields: While compounds A, B, and C all gave excellent yields, the rapid completion of the reaction with Compound A suggests it is more efficient, potentially requiring less catalyst or milder conditions in more complex syntheses, which can be advantageous for preventing side reactions.
Conclusion
This compound exhibits exceptional reactivity as an active methylene compound, surpassing common alternatives like malononitrile and ethyl cyanoacetate in base-catalyzed condensation reactions. Its unique structure, featuring three potent and strategically positioned electron-withdrawing groups, results in highly acidic methylene protons. This translates to faster reaction kinetics and high efficiency under mild conditions. The direct comparison with 4-Acetylbenzonitrile starkly illustrates the synergistic effect of the flanking EWGs that is essential for this class of reactivity. These characteristics make this compound a premier choice for synthetic chemists aiming to construct complex molecular architectures efficiently.
References
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University of Calgary. Ch21: Active methylenes. [Link]
-
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ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]
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A review of patents involving the synthesis of 4-(2-Cyanoacetyl)Benzonitrile analogs
A Comparative Guide to Patented Syntheses of 4-(2-Cyanoacetyl)Benzonitrile Analogs
Introduction
This compound, also known as 3-(4-cyanophenyl)-3-oxopropanenitrile, and its analogs are pivotal intermediates in modern medicinal chemistry. Their unique β-ketonitrile structure serves as a versatile scaffold for constructing a wide array of heterocyclic compounds, which are prominent in numerous drug discovery programs. The dual reactivity of the ketone and the activated methylene group, flanked by two electron-withdrawing groups (a benzoyl group and a nitrile), makes this class of molecules a powerful building block for synthesizing compounds with significant therapeutic potential, including anti-inflammatory, antineoplastic, and antiviral agents.[1]
This guide provides a comparative review of patented synthetic methodologies for this compound and its analogs. By delving into the causality behind experimental choices and presenting objective data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select and optimize synthetic routes for their specific applications.
Core Synthetic Strategies: A Patent-Based Review
The synthesis of this compound analogs predominantly revolves around the formation of the crucial bond between the carbonyl carbon and the α-carbon of the acetonitrile moiety. Patent literature reveals several strategic approaches, each with distinct advantages and limitations.
Claisen Condensation: The Workhorse Reaction
The most prevalent and direct method for synthesizing the this compound scaffold is the Claisen condensation. This strategy involves the reaction of a 4-cyanobenzoic acid ester with acetonitrile in the presence of a strong base.
Reaction Rationale: The strong base is required to deprotonate acetonitrile, which has a relatively high pKa (approx. 25), to generate the nucleophilic cyanomethyl anion. This anion then attacks the electrophilic carbonyl carbon of the 4-cyanobenzoate ester. The subsequent elimination of an alkoxide group yields the desired β-ketonitrile. The choice of base and solvent is critical to prevent side reactions, such as self-condensation of the ester or hydrolysis. Sodium amide or sodium ethoxide are commonly cited bases for this transformation.
Cyanation of Aryl Halide Precursors
An alternative strategy involves introducing the nitrile group at a later stage. This is particularly useful when the desired substitution pattern on the aromatic ring is more accessible from a halogenated precursor. For instance, processes have been patented for producing various benzonitriles by reacting a halogenated compound with a cyanide source.[2]
Reaction Rationale: This method often employs palladium-catalyzed cross-coupling reactions (e.g., using Pd(0) catalysts) or nucleophilic aromatic substitution. The choice of cyanide source is crucial; inorganic salts like copper(I) cyanide (in Rosenmund-von Braun reactions) or zinc cyanide are frequently used.[3] The advantage of this approach is the wide availability of substituted aromatic halides. However, the use of toxic cyanide reagents necessitates stringent safety protocols and waste management.[4]
Oxidation of Benzylic Precursors
Patents have disclosed methods for preparing benzonitrile compounds through the oxidation of corresponding methyl or ethyl groups on the benzene ring. For example, a process for synthesizing p-cyanoacetophenone involves the selective catalytic oxidation of p-ethylbenzonitrile. While not directly producing the cyanoacetyl group, this highlights a strategy for constructing the cyanophenyl ketone core, which could then be further elaborated.
Reaction Rationale: This approach leverages selective oxidation catalysts to convert an alkyl side chain into a ketone while leaving the nitrile group intact. The conditions must be carefully controlled to avoid over-oxidation to the carboxylic acid. This method can be advantageous for its atom economy and use of potentially greener oxidants like air or O2.
Comparative Analysis of Patented Methodologies
The selection of a synthetic route is a multi-factorial decision. The following table summarizes key parameters from various patented approaches to provide a clear comparison.
| Synthetic Strategy | Starting Materials | Key Reagents & Conditions | Advantages | Challenges & Considerations | Relevant Patents |
| Claisen Condensation | 4-Cyanobenzoic acid esters, Acetonitrile | Strong bases (NaNH₂, NaOEt, LiHMDS), Anhydrous solvents (THF, Dioxane) | Direct, convergent route; high potential yield. | Requires strictly anhydrous conditions; strong bases can be hazardous on a large scale. | General Organic Chemistry Principles |
| Cyanation of Halides | 4-Haloacetophenones | CuCN, Zn(CN)₂, Pd catalysts, High temperatures | Wide availability of halogenated starting materials. | Use of highly toxic cyanide reagents; potential for metal contamination in the product. | EP 3696164 A1[2], CN1810775B[3] |
| From Benzoic Acids | Substituted Benzoic Acids | Thionyl chloride (to form acid chloride), followed by reaction with ammonia and dehydration. | Avoids direct handling of metal cyanides for the main nitrile group. | Multi-step process; dehydration step can require harsh reagents. | US 7,514,563 B2[5], EP 0989115 A2[6] |
| From Aldehydes | Substituted Benzaldehydes | Hydroxylamine (to form oxime), followed by dehydration. | Mild conditions for oxime formation. | Dehydration of the aldoxime to the nitrile can have variable yields. | Patent 0080700[7] |
Detailed Experimental Protocols from Patent Literature
To provide actionable insights, this section details a representative protocol derived from the principles outlined in patents focused on the synthesis of key pharmaceutical intermediates.
Protocol 1: Synthesis of this compound via Claisen Condensation
This protocol is a representative example based on the Claisen condensation strategy, a cornerstone of forming β-ketonitriles.
Objective: To synthesize 3-(4-cyanophenyl)-3-oxopropanenitrile.
Materials:
-
Methyl 4-cyanobenzoate
-
Anhydrous Acetonitrile
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium ethoxide (1.1 eq) and anhydrous toluene.
-
Addition of Reagents: A solution of methyl 4-cyanobenzoate (1.0 eq) in anhydrous acetonitrile (5.0 eq) is added dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.
-
Expert Insight: Using acetonitrile as both a reagent and a co-solvent ensures its presence in sufficient excess to drive the reaction equilibrium forward. The dropwise addition helps to control any initial exotherm.
-
-
Reaction: The reaction mixture is heated to reflux (approx. 80-90 °C) for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: Refluxing provides the necessary activation energy for the condensation. Monitoring by TLC is crucial to determine the point of maximum conversion and prevent the formation of degradation by-products.
-
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-cold 1 M hydrochloric acid to neutralize the excess base and quench the reaction. The resulting precipitate is collected by filtration.
-
Purification: The crude solid is washed with cold water and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-(4-cyanophenyl)-3-oxopropanenitrile.
Application in Pharmaceutical Synthesis: The Gateway to Diaryl Pyrazoles
This compound analogs are exceptionally valuable as precursors for 1,5-diarylpyrazole derivatives, a class of compounds that includes potent COX-2 inhibitors. The synthesis of these pyrazoles typically involves a subsequent condensation reaction with a substituted hydrazine.
Reaction Rationale: The β-ketonitrile acts as a 1,3-dielectrophile. It reacts with the dinucleophilic hydrazine in a cyclocondensation reaction. The initial step is the attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.
This two-step sequence—Claisen condensation followed by pyrazole formation—represents a robust and highly modular approach to synthesizing libraries of potentially bioactive compounds for high-throughput screening in drug discovery programs.
Conclusion
The patent landscape for the synthesis of this compound analogs reveals a reliance on established, robust chemical transformations, primarily the Claisen condensation. While alternative routes involving late-stage cyanation or oxidation offer flexibility, they often come with challenges related to reagent toxicity or multi-step procedures. The true value of this compound and its derivatives lies in their role as powerful intermediates, enabling the efficient and modular synthesis of complex heterocyclic structures like diaryl pyrazoles, which are of significant interest to the pharmaceutical industry. Future patent applications in this area will likely focus on developing more sustainable and scalable processes, potentially involving novel catalytic systems or flow chemistry approaches to enhance safety and efficiency.
References
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- Processes for the preparation of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile. Google Patents.
- WO2023205164A1 - A process for the preparation of Finerenone. Google Patents.
- A process for producing nitrile compounds. Google Patents.
- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. Google Patents.
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
- Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture. Google Patents.
- Process for producing cyano. Google Patents.
- Process for producing cyanobenzoic acid derivatives. Google Patents.
- The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.
- 4-cyanobenzoic acid and its methyl ester production method. Google Patents.
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- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. Google Patents.
- A one pot process for the preparation of 4-[1-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. Google Patents.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(2-Cyanoacetyl)Benzonitrile: A Framework for Proactive Safety
As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both rigorous and intuitive. This guide provides essential, immediate safety and logistical information for handling 4-(2-Cyanoacetyl)Benzonitrile. The procedures outlined here are designed to create a self-validating system of safety, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. The presence of both a benzonitrile and a cyanoacetyl group necessitates a protocol that respects the significant potential hazards of cyanide-containing compounds.
Hazard Assessment: Understanding the Intrinsic Risks
Before any handling, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, its structure allows us to infer a hazard profile based on its constituent functional groups: benzonitrile and a reactive cyano moiety.
Benzonitrile is classified under the Globally Harmonized System (GHS) as a combustible liquid that is harmful if swallowed or in contact with skin. Compounds containing the cyanide group are highly toxic and can be absorbed into the body through inhalation, skin contact, and ingestion.[1][2] A primary danger is the potential for reaction with acids or heat to produce highly toxic hydrogen cyanide (HCN) gas.[2][3]
Inferred GHS Hazard Classifications:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | Danger/Warning | Toxic/Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 3/4 | Danger/Warning | Toxic/Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | Danger | Toxic if inhaled. |
| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation. |
| Hazardous to the Aquatic Environment | Acute/Chronic | Warning | Harmful to aquatic life.[4][5] |
This table is an inferred summary based on related compounds like Benzonitrile and general cyanide hazards. Always refer to the supplier-specific SDS for definitive classifications.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory. This begins with engineering controls and extends to personal barriers. The principle is to minimize any possibility of contact.
Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and reaction setup, must occur inside a certified chemical fume hood.[3][6] This is the most critical engineering control to prevent inhalation of any volatile compound or aerosolized dust. The fume hood also provides containment in the event of a spill.
Comprehensive PPE Ensemble:
| Equipment | Specification | Rationale & Causality |
| Hand Protection | Double-gloving: Nitrile exam glove (inner) + chemical-resistant Nitrile or Neoprene glove (outer).[6][7] | The benzonitrile structure poses a significant risk of dermal absorption.[2] Double-gloving provides layered protection against potential tears or rapid permeation.[8] Nitrile offers good resistance to a range of chemicals and solvents.[9] |
| Eye/Face Protection | Indirectly vented chemical splash goggles and a full-face shield.[3] | Protects against splashes during liquid transfers and potential dust irritation. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | Flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes.[7] | Ensures no skin is exposed. The lab coat should be buttoned completely. For larger-scale operations (>10g), a chemical-resistant apron is also required. |
| Respiratory Protection | Not required during routine handling within a fume hood. | An emergency-use, self-contained breathing apparatus (SCBA) should be available outside the lab for spill response.[2] Personnel must be trained for its use. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is paramount. Never work alone when handling cyanide-containing compounds.[6]
Step 1: Preparation and Designated Area
-
Establish a designated work area within the fume hood exclusively for this procedure.[3]
-
Post signage indicating the use of a highly toxic cyanide compound.
-
Ensure an emergency eyewash and safety shower are accessible and have been tested.[7]
-
Prepare all necessary equipment (glassware, reagents, quench solutions) and place it within the fume hood to minimize traffic.
-
Prepare a decontamination solution (freshly made 10% bleach) and a pH 10 buffer solution.[3][10]
Step 2: Weighing and Transfer
-
Don the full PPE ensemble described in Section 2.
-
Tare the destination vessel on a balance inside the fume hood.
-
Carefully weigh and transfer the solid this compound. Avoid creating dust. If the compound is a liquid, use a syringe or cannula for transfers.
-
Clean any residual material from the spatula and weighing boat using a solvent-moistened wipe, which must be disposed of as hazardous waste.
Step 3: Reaction and Decontamination
-
Perform all reaction steps within the fume hood. Keep the sash at the lowest practical height.
-
Avoid contact with strong acids, which can liberate lethal hydrogen cyanide gas.[2]
-
Upon completion, quench the reaction carefully according to your specific experimental protocol.
-
Decontaminate all glassware and surfaces. First, rinse with a pH 10 buffer solution, followed by a rinse with a freshly prepared 10% bleach solution, and finally a thorough water rinse.[3][10] All cleaning must be conducted within the fume hood.
Emergency Response Protocol
Speed is critical in any cyanide-related exposure.[1] All personnel must be trained in these procedures before work begins.
Caption: Immediate actions following exposure to this compound.
Spill Response:
-
Small Spill (inside fume hood): Wearing appropriate PPE, decontaminate the area with a pH 10 buffer followed by a 10% bleach solution.[3][10] Absorb the material with a chemical sorbent and place all contaminated materials in a sealed container for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood): Evacuate the area immediately.[3] Alert others and call emergency services (911).[3] Do not attempt to clean it up yourself. Provide information to emergency personnel from a safe distance.
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, wipes, weighing paper, and silica gel. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All reaction mixtures and solvent rinses must be collected in a labeled, sealed hazardous waste container. Never pour cyanide-containing waste down the drain.[4]
-
Sharps: Contaminated needles or syringes must be placed in a designated sharps container for hazardous chemical waste.
Disposal must be handled through your institution's Environmental Health & Safety (EHS) office in accordance with all local and national regulations.[11]
By integrating this comprehensive safety framework into your daily operations, you build a resilient and proactive safety culture. This approach not only protects the individual researcher but also ensures the integrity of the entire laboratory environment.
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety.
-
Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety.
-
Cyanides SOP Template. Boston University Environmental Health & Safety.
-
Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety.
-
First aid for cyanide exposure. Monash University.
-
What is Nitrile and Why Does It Make a Great PPE Glove. MCR Safety.
-
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Premiere Protection Services.
-
NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC).
-
Nitrile Gloves for Chemical Handling. GlovesnStuff.
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS.
-
SAFETY DATA SHEET - Benzonitrile. Chem Service.
-
Benzonitrile Safety Data Sheet. Vigon International.
-
Chemical Safety Data Sheet - 4-Acetyl-2-methylbenzonitrile. ChemicalBook.
-
SAFETY DATA SHEET - Benzonitrile. Sigma-Aldrich.
-
SAFETY DATA SHEET - 4-Acetylbenzonitrile. Fisher Scientific.
-
GHS Hazard Class and Hazard Category. ChemSafetyPro.COM.
-
4-Acetyl-2-methylbenzonitrile SDS. ECHEMI.
-
Hazard Substance Fact Sheet - Benzonitrile. New Jersey Department of Health.
-
GHS Classification Summary. PubChem.
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
-
International Chemical Safety Cards (ICSC) - BENZONITRILE. ILO/WHO.
-
GHS Hazard Classification: Everything You Need to Know. ERA Environmental.
-
Chemical Hazard Classification (GHS). University of Illinois Division of Research Safety.
Sources
- 1. monash.edu [monash.edu]
- 2. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. vigon.com [vigon.com]
- 6. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. bu.edu [bu.edu]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
